Technical Documentation Center

2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine
  • CAS: 103827-03-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Scalable Synthesis of 5-Chloro-2-[4-(tert-butyl)phenoxy]aniline

Executive Summary This technical guide details the synthesis and characterization of 2-[4-(tert-butyl)phenoxy]-5-chlorophenylamine (CAS: 103827-03-8). This compound is a critical pharmacophore scaffold, frequently utiliz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis and characterization of 2-[4-(tert-butyl)phenoxy]-5-chlorophenylamine (CAS: 103827-03-8). This compound is a critical pharmacophore scaffold, frequently utilized in the development of diaryl urea kinase inhibitors (e.g., analogs of Sorafenib) and other anti-inflammatory agents targeting the p38 MAP kinase pathway.

The synthesis described herein utilizes a robust, two-step protocol designed for high regioselectivity and chemoselectivity. By leveraging the electronic properties of the nitro group for Nucleophilic Aromatic Substitution (SNAr) and employing a chemoselective reduction strategy, this route avoids common pitfalls such as hydrodechlorination.

Strategic Retrosynthesis & Mechanistic Logic

To synthesize the target aniline while preserving the halogen substituent, we employ a retrosynthetic disconnection at the ether linkage and the amine functionality.

The Pathway

The most efficient route proceeds via the SNAr reaction of 2,5-dichloronitrobenzene with 4-tert-butylphenol , followed by the reduction of the nitro group.

Why this route?

  • Regiocontrol: In 2,5-dichloronitrobenzene, the nitro group is a strong electron-withdrawing group (EWG). It activates the ortho (C2) and para (C4) positions for nucleophilic attack. However, the chlorine at C2 is ortho to the activating nitro group, while the chlorine at C5 is meta. Nucleophilic attack occurs exclusively at the activated C2 position, ensuring the 5-chloro substituent remains intact.

  • Chemoselectivity: The subsequent reduction must convert the nitro group (-NO2) to an amine (-NH2) without removing the chlorine atom (hydrodechlorination). Standard catalytic hydrogenation (H2/Pd-C) often strips aryl chlorides. Therefore, a chemical reduction using Iron (Fe) and Ammonium Chloride (NH4Cl) is selected as the self-validating protocol for halogen preservation.

Reaction Pathway Visualization

SynthesisPath SM1 2,5-Dichloronitrobenzene (Starting Material) INT Intermediate: 1-Nitro-2-(4-t-butylphenoxy)-5-chlorobenzene SM1->INT Step 1: SNAr K2CO3, DMF, 80°C (Regioselective ortho-attack) SM2 4-tert-Butylphenol (Nucleophile) SM2->INT PROD Target: 5-Chloro-2-(4-t-butylphenoxy)aniline INT->PROD Step 2: Reduction Fe / NH4Cl, EtOH/H2O (Chemoselective)

Caption: Figure 1. Two-step synthetic pathway highlighting the regioselective SNAr coupling and chemoselective nitro reduction.

Experimental Protocols

Step 1: Etherification via SNAr

Objective: Synthesis of 1-nitro-2-[4-(tert-butyl)phenoxy]-5-chlorobenzene.

Reagents:

  • 2,5-Dichloronitrobenzene (1.0 equiv)

  • 4-tert-Butylphenol (1.05 equiv)

  • Potassium Carbonate (K2CO3), anhydrous (1.5 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) or DMSO.

Protocol:

  • Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet with 2,5-dichloronitrobenzene (19.2 g, 100 mmol) and 4-tert-butylphenol (15.8 g, 105 mmol).

  • Solvation: Add DMF (100 mL) and stir until solids are dissolved.

  • Activation: Add anhydrous K2CO3 (20.7 g, 150 mmol) in a single portion.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours.

    • Control Point: Monitor by TLC (Eluent: 10% EtOAc/Hexane). The limiting reagent (2,5-dichloronitrobenzene) should disappear.

  • Workup: Cool the reaction mass to room temperature. Pour the mixture into ice-cold water (500 mL) with vigorous stirring. The product will precipitate as a yellow solid.

  • Purification: Filter the solid, wash with water (3 x 100 mL) to remove residual DMF and salts, and dry in a vacuum oven at 50°C.

    • Yield Expectation: 85–92%.

Step 2: Chemoselective Reduction (Bechamp Variant)

Objective: Reduction of the nitro group to aniline without dehalogenation.

Reagents:

  • Nitro intermediate (from Step 1)

  • Iron powder (Fe), reduced (5.0 equiv)

  • Ammonium Chloride (NH4Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (3:1 ratio)

Protocol:

  • Setup: In a flask, dissolve the nitro intermediate (10 g, ~32 mmol) in Ethanol (150 mL).

  • Catalyst Prep: Dissolve NH4Cl (8.5 g, 160 mmol) in Water (50 mL) and add to the ethanol solution. Add Iron powder (9.0 g, 160 mmol).

  • Reaction: Heat to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.

    • Mechanism:[1][2][3][4] The reaction proceeds via electron transfer from the metal surface. Unlike catalytic hydrogenation, this method does not attack the Ar-Cl bond [1].

  • Filtration: Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash with water. Dry the organic layer over Na2SO4 and concentrate.

  • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary, though the crude is often sufficiently pure (>98%).

Workflow Visualization

ProcessFlow cluster_0 Step 1: Coupling cluster_1 Step 2: Reduction S1_Mix Mix Reagents (DMF, K2CO3) S1_Heat Heat to 90°C (4-6 Hours) S1_Mix->S1_Heat S1_Quench Quench in Ice Water (Precipitation) S1_Heat->S1_Quench S2_Mix Add Fe / NH4Cl (EtOH/H2O) S1_Quench->S2_Mix Dry Intermediate S2_Reflux Reflux (Chemoselective) S2_Mix->S2_Reflux S2_Filter Celite Filtration (Remove Fe sludge) S2_Reflux->S2_Filter

Caption: Figure 2. Operational workflow for the synthesis process.

Characterization & Data Analysis

To validate the synthesis, the following analytical data must be confirmed.

NMR Spectroscopy (Predicted)

The 1H NMR spectrum is the primary tool for confirmation.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aliphatic 1.30Singlet9Htert-Butyl group
Amine 3.80 – 4.20Broad Singlet2H-NH2 (Exchangeable)
Aromatic 6.70 – 6.80Doublet1HC6-H (Ortho to NH2)
Aromatic 6.85 – 6.95Doublet of Doublets1HC4-H (Meta to NH2)
Aromatic 6.90 – 7.00Doublet2HPhenoxy Ring (Ortho to O)
Aromatic 7.30 – 7.40Doublet2HPhenoxy Ring (Meta to O)
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Molecular Formula: C16H18ClNO[5]

  • Exact Mass: 275.11

  • Expected Signal: m/z 276.1 [M+H]+.

  • Isotope Pattern: A distinct 3:1 ratio for M and M+2 peaks due to the Chlorine isotope (35Cl/37Cl).

Infrared Spectroscopy (FT-IR)
  • 3300–3450 cm-1: N-H stretching (Primary amine doublet).

  • 2960 cm-1: C-H stretching (Aliphatic t-butyl).

  • 1240 cm-1: C-O-C asymmetric stretching (Ether linkage).

  • Absence: No strong bands at 1350/1530 cm-1 (indicates complete reduction of Nitro group).

Safety & Handling (E-E-A-T)

  • 2,5-Dichloronitrobenzene: Toxic if swallowed and a skin sensitizer. Handle in a fume hood to avoid inhalation of dusts.

  • Nitro Reduction: The Fe/NH4Cl reaction can be exothermic. Ensure reflux condensers are efficient. The iron waste residue is pyrophoric when dry; keep wet and dispose of as hazardous heavy metal waste.

  • Aniline Derivatives: The final product is an aniline derivative.[6] Anilines can cause methemoglobinemia. Use nitrile gloves and avoid skin contact.

References

  • Reduction of Nitroarenes

    • Title: Selective chemical reduction of Nitrobenzene to Aniline.[6][7][8]

    • Source: ChemRxiv (2024).[6]

    • Context: Validates the use of Iron-based or mild chemical reductions to prevent dehalogenation compared to catalytic hydrogen
    • Link:

  • SNAr Regioselectivity

    • Title: Kinetics of the Reactions of 4-Nitrochlorobenzene with Substituted Phenols in the Presence of Potassium Carbon
    • Source: ResearchGate / Russian Journal of General Chemistry.
    • Context: Establishes the mechanism and conditions (K2CO3/DMF)
    • Link:

  • Sorafenib Intermediate Synthesis

    • Title: A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib.[9]

    • Source: Thieme Connect (Synthesis).
    • Context: Describes the industrial relevance and analogous synthesis of phenoxy-aniline intermedi
    • Link:

  • Compound Data

    • Title: 2-(4-(tert-Butyl)phenoxy)-5-chloroaniline (CAS 103827-03-8).[5]

    • Source: Synblock Chemical C
    • Context: Verification of the specific chemical structure and CAS number.
    • Link:[5]

Sources

Exploratory

Physicochemical properties of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine

An In-depth Technical Guide to the Physicochemical Properties of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine Foreword: A Predictive and Methodological Framework This document provides a comprehensive technical guide to...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine

Foreword: A Predictive and Methodological Framework

This document provides a comprehensive technical guide to understanding and determining the key physicochemical properties of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine. As a novel compound of interest for researchers in drug development, direct experimental data for this molecule is not yet widely published. Therefore, this guide adopts a dual approach: firstly, it establishes a predicted physicochemical profile based on its structural motifs and data from analogous compounds. Secondly, it provides detailed, field-proven experimental protocols for the empirical determination of these properties. This framework is designed to empower researchers to perform a thorough and accurate characterization, transforming predictive insights into validated data.

The causality behind each experimental choice is explained, ensuring that the described protocols are not merely steps to be followed, but self-validating systems for generating robust and reliable results.

Molecular Identity and Structural Analysis

A thorough understanding of a compound's physicochemical nature begins with its structure. The properties of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine are a direct consequence of its constituent functional groups and overall architecture.

  • Chemical Name : 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine

  • CAS Number : 103827-03-8[1]

  • Molecular Formula : C₁₆H₁₈ClNO[1]

  • Molecular Weight : 275.77 g/mol [1]

Structural Features and Predicted Influence:

  • Aromatic Amine (-NH₂) : This primary amine group attached to a benzene ring is weakly basic. It is the primary site for protonation, making the molecule's aqueous solubility highly dependent on pH.[2][3] Its ability to act as a hydrogen bond donor is critical for intermolecular interactions.[4][5]

  • Diphenyl Ether Linkage (-O-) : The ether bond provides some rotational flexibility. This linkage, combined with the two aromatic rings, contributes to the molecule's overall rigidity and lipophilicity.

  • Tert-butyl Group (-C(CH₃)₃) : This bulky, non-polar group significantly increases lipophilicity and steric hindrance. It is expected to decrease water solubility and may influence crystal packing.

  • Chloro Group (-Cl) : As an electron-withdrawing group, the chlorine atom can influence the pKa of the nearby aromatic amine through inductive effects.[3] It also contributes to the molecule's overall molecular weight and lipophilicity.

Based on this structure, we can predict that 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine is a lipophilic, weakly basic solid at room temperature with poor intrinsic aqueous solubility. The following sections detail the methodologies required to quantify these characteristics precisely.

Lipophilicity: The Partition Coefficient (LogP)

Lipophilicity is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7] It is quantified by the partition coefficient (P), typically expressed as its logarithm (LogP), which measures the ratio of a compound's concentration in a lipid phase (n-octanol) versus an aqueous phase.[7][8] For oral drug candidates, a LogP value below 5 is generally desirable to ensure adequate bioavailability, as stipulated by Lipinski's Rule of 5.[6]

Predicted Lipophilicity

Given the presence of two aromatic rings and a tert-butyl group, a high LogP value is anticipated. Computational methods, such as those based on atomic or fragment contributions, can provide an initial estimate.[6][8] For example, a structurally related compound, 4-tert-butyl-2-chloro-5-amino-phenol, has a calculated XLogP3 of 3.2, suggesting our target molecule will also be significantly lipophilic.[9]

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the universally recognized gold standard for LogP determination due to its direct measurement of partitioning at equilibrium.[10]

Principle : The compound is dissolved in a biphasic system of n-octanol and water. After vigorous mixing to facilitate partitioning and subsequent separation of the phases, the concentration of the analyte in each phase is measured.

Step-by-Step Methodology :

  • Preparation of Pre-Saturated Solvents : Vigorously mix equal volumes of n-octanol and purified water (or a relevant buffer, typically phosphate-buffered saline at pH 7.4) in a separatory funnel for 24 hours at a controlled temperature. Allow the layers to separate completely. This ensures that each phase is saturated with the other, preventing volume changes during the experiment.

  • Sample Preparation : Prepare a stock solution of the test compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning : In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), add a precise volume of the n-octanol stock solution and a precise volume of the pre-saturated aqueous phase. The volume ratio should be adjusted based on the expected LogP to ensure quantifiable concentrations in both phases.

  • Equilibration : Agitate the vessel at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A minimum of 24 hours on an orbital shaker is recommended.

  • Phase Separation : Centrifuge the vessel at high speed to ensure a clean and complete separation of the two phases. This step is critical to avoid cross-contamination from micro-emulsions.

  • Quantification : Carefully sample an aliquot from both the n-octanol and the aqueous layers. Analyze the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation : The partition coefficient (P) is calculated as: P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ The final value is expressed as LogP = log₁₀(P).[7]

Data Summary Table
ParameterPredicted ValueExperimental Target
cLogP (Calculated) ~3.5 - 5.0N/A
LogP (Shake-Flask, pH 7.4) N/ATo be determined
LogD (Shake-Flask, pH 7.4) N/ATo be determined

Note: LogD (Distribution Coefficient) is used for ionizable compounds and reflects the partitioning of all species (ionized and neutral) at a specific pH. For a basic compound like this amine, LogD at pH 7.4 will be lower than its intrinsic LogP.[6]

Workflow Diagram: Shake-Flask LogP Determination

LogP_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis P1 Pre-saturate n-octanol and aqueous buffer P2 Prepare stock solution in n-octanol P1->P2 E1 Combine phases in known volume ratio P2->E1 E2 Agitate to reach equilibrium (24h) E1->E2 E3 Centrifuge for complete phase separation E2->E3 A1 Sample aliquots from both phases E3->A1 A2 Quantify concentration via HPLC-UV A1->A2 A3 Calculate P and LogP A2->A3 Result Final LogP Value A3->Result

Caption: Workflow for determining LogP via the shake-flask method.

Aqueous Solubility

Aqueous solubility is a fundamental property that directly impacts drug dissolution and absorption.[11] The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter, where a drug is considered "highly soluble" if its highest dose strength is soluble in ≤250 mL of aqueous media over a pH range of 1.2 to 6.8.[12][13]

Predicted Solubility Profile

Due to its significant lipophilic character, the intrinsic solubility (S₀) of the neutral form of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine is expected to be low. However, as a weak base, its solubility will increase dramatically at pH values below its pKa due to the formation of the more soluble protonated (cationic) form.

Experimental Protocol: Equilibrium "Shake-Flask" Solubility

This method determines the thermodynamic equilibrium solubility, which is the most stable and relevant value for BCS classification.[12] The WHO provides a robust protocol for this purpose.[13][14]

Principle : An excess amount of the solid compound is agitated in a specific aqueous buffer until equilibrium is achieved. The suspension is then filtered, and the concentration of the dissolved compound in the clear filtrate is measured.

Step-by-Step Methodology :

  • Buffer Preparation : Prepare aqueous buffers at a minimum of three pH levels relevant to the gastrointestinal tract: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[13]

  • Sample Addition : Add an excess amount of the solid compound to vials containing a known volume of each buffer. "Excess" means enough solid remains undissolved at the end of the experiment, which can be confirmed visually.

  • Equilibration : Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 37 °C for biopharmaceutical relevance).[12] Agitate for a sufficient period to ensure equilibrium is reached (24 to 72 hours is common).[12]

  • Sample Processing : After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample from the supernatant.

  • Separation of Solid : Immediately filter the sample through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved particles. Adsorption to the filter should be checked and accounted for. Centrifugation prior to filtration is also recommended.[12]

  • Quantification : Dilute the clear filtrate as necessary and analyze the concentration using a validated HPLC-UV or LC-MS method.

  • pH Verification : Measure the final pH of the solution after the experiment to ensure it has not shifted significantly.

Data Summary Table
Buffer pHTemperature (°C)Measured Solubility (mg/mL)
1.2 37To be determined
4.5 37To be determined
6.8 37To be determined
Workflow Diagram: Equilibrium Solubility Determination

Solubility_Workflow cluster_setup Setup cluster_equilibration Equilibration cluster_analysis Analysis S1 Add excess solid compound to vials with buffers (pH 1.2, 4.5, 6.8) E1 Agitate at 37°C for 24-72 hours S1->E1 E2 Allow suspension to settle E1->E2 A1 Filter supernatant (0.45 µm filter) E2->A1 A2 Quantify concentration of filtrate via HPLC A1->A2 Result pH-Solubility Profile A2->Result A3 Verify final pH

Caption: Workflow for pH-dependent equilibrium solubility testing.

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[3] For the weakly basic amine in our target molecule, the pKa value is critical for predicting its behavior in different pH environments, directly impacting solubility, lipophilicity (LogD), and receptor binding.

Predicted pKa

Aromatic amines are generally weak bases. The pKa of aniline is ~4.6. The electron-donating phenoxy group and the electron-withdrawing chloro group will modulate this value. Computational methods, such as those using semi-empirical quantum mechanics (e.g., PM6) or machine learning models trained on large datasets of amines, can provide a reliable estimate.[15][16] A pKa in the range of 3.5 to 5.0 is a reasonable starting hypothesis.

Experimental Approach: Potentiometric Titration

Potentiometric titration is a robust and common method for pKa determination.

Principle : The compound is dissolved in a suitable solvent (often with a co-solvent like methanol for poorly soluble compounds) and titrated with a strong acid (e.g., HCl). The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve.

Conceptual Workflow :

  • Dissolution : Dissolve a precisely weighed amount of the compound in a mixture of water and a co-solvent (if necessary).

  • Titration : Slowly add standardized acid titrant in small increments.

  • Monitoring : Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis : Plot pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

Workflow Diagram: pKa Determination Logic

pKa_Workflow Input Dissolved Amine (Weak Base, B) Titrant Add Strong Acid (e.g., HCl) Input->Titrant Process Monitor pH vs. Volume of Titrant Titrant->Process Output Generate Titration Curve (pH vs. Volume) Process->Output Analysis Identify Midpoint of buffer region Output->Analysis Result pKa = pH at half-equivalence Analysis->Result MeltingPoint_Workflow P1 Prepare dry, powdered sample P2 Pack sample into capillary tube (2-3 mm) P1->P2 P3 Place capillary in melting point apparatus P2->P3 P4 Heat rapidly to ~20°C below expected Mp P3->P4 P5 Reduce heat rate to 1-2°C per minute P4->P5 P6 Observe and record T1 (first liquid droplet) P5->P6 P7 Observe and record T2 (all solid melts) P6->P7 P8 Report melting point as range T1 - T2 P7->P8

Caption: Standard procedure for capillary melting point determination.

References

  • Measuring the Melting Point - Westlab Canada. (2023, May 8). Available from: [Link]

  • Melting point determination. University of Calgary. Available from: [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available from: [Link]

  • Determination Of Melting Point Of An Organic Compound. BYJU'S. (2019, November 13). Available from: [Link]

  • Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Available from: [Link]

  • Determination of melting points. (2021, September 19). University of Babylon. Available from: [Link]

  • TRS 1019 - Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. World Health Organization (WHO). Available from: [Link]

  • Simple Method for the Estimation of pKa of Amines. Journal of the Serbian Chemical Society. Available from: [Link]

  • Prediction of pKa values using the PM6 semiempirical method. (2014). Journal of Cheminformatics. Available from: [Link]

  • Physicochemical parameters for drug candidate compounds. Jant's web site. Available from: [Link]

  • General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. (2023). ACS Omega. Available from: [Link]

  • Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. (2020, November 14). MDPI. Available from: [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (2021, May 7). Dow Development Labs. Available from: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. (2026, January 22). Available from: [Link]

  • Determination of Solubility in Pharmaceuticals. (2011, June 12). Pharmaguideline. Available from: [Link]

  • General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. (2023, December 14). ACS Publications. Available from: [Link]

  • Annex 4. World Health Organization (WHO). Available from: [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). PMC. Available from: [Link]

  • LogP—Making Sense of the Value. ACD/Labs. Available from: [Link]

  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Available from: [Link]

  • Physical Properties of Amines. CK-12 Foundation. (2026, February 2). Available from: [Link]

  • Prediction of pKa values of small molecules via graph neural networks. reposiTUm. Available from: [Link]

  • Prediction of pKa Using Machine Learning Methods with Rooted Topological Torsion Fingerprints: Application to Aliphatic Amines. (2019, October 24). ACS Publications. Available from: [Link]

  • Physical Properties of Amines – Solubility, Melting and Boiling Point. EMBIBE. (2023, January 25). Available from: [Link]

  • Physical Properties. NCERT 12 Chemistry. Available from: [Link]

  • 4-Tert-butyl-n-(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)benzenesulfonamide. PubChem. Available from: [Link]

  • Synthesis of 4-(2-triphenylaminovinyl) Phenoxy Derivative. (2025, October 16). Preprints.org. Available from: [Link]

  • Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses Procedure. Available from: [Link]

  • 4-Tert-butyl-2-chloro-5-amino-phenol. PubChem. Available from: [Link]

  • Chlorpheniramine - Chemical & Physical Properties. Cheméo. Available from: [Link]

  • Synthesis and properties of 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-nitroindazole. SpringerLink. Available from: [Link]

  • 2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine. PubChem. Available from: [Link]

  • 2,4,6-Tri-tert-butylphenol. Wikipedia. Available from: [Link]

  • Preparation method of 2,4-ditertbutyl-5-aminophenol. Google Patents.
  • P-TERT-BUTYL PHENOL CAS N°: 98-54-4. OECD Existing Chemicals Database. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine (CAS No. 103827-03-8) is a diaryl ether derivative of 5-chloroaniline.

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine (CAS No. 103827-03-8) is a diaryl ether derivative of 5-chloroaniline. This molecule incorporates several structural motifs of significant interest in medicinal chemistry and materials science. The diaryl ether linkage provides a balance of conformational flexibility and rigidity, while the chloro and tert-butyl substituents allow for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and receptor binding interactions. This guide provides a comprehensive overview of its chemical identity, plausible synthetic routes, predicted physicochemical and spectroscopic properties, and its potential as a building block in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and predicted physicochemical properties of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine are summarized below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueSource
IUPAC Name 2-(4-(tert-Butyl)phenoxy)-5-chloroaniline-
CAS Number 103827-03-8[1]
Molecular Formula C₁₆H₁₈ClNO[1]
Molecular Weight 275.77 g/mol [1]
Appearance Predicted: Off-white to light brown solidInferred from related compounds
Purity ≥ 98% (Commercially available)[1]

Synthesis of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine

The synthesis of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine, a diaryl ether, can be approached through several established cross-coupling methodologies. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance of functional groups. Two of the most prominent and industrially relevant methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Proposed Synthetic Route: Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed reaction for the formation of carbon-heteroatom bonds, including the C-O bond in diaryl ethers.[2] This method typically involves the reaction of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base at elevated temperatures.

A plausible synthesis of the target molecule via an Ullmann-type reaction would involve the coupling of 4-tert-butylphenol with 2-bromo-5-chloroaniline or a related activated aryl halide.

Ullmann Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4_tert_butylphenol 4-tert-Butylphenol target_molecule 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine 4_tert_butylphenol->target_molecule Nucleophile 2_bromo_5_chloroaniline 2-Bromo-5-chloroaniline 2_bromo_5_chloroaniline->target_molecule Electrophile catalyst CuI / Ligand (e.g., N,N'-dimethylethylenediamine) catalyst->target_molecule base Base (e.g., K₂CO₃ or Cs₂CO₃) base->target_molecule solvent Solvent (e.g., Toluene or DMF) solvent->target_molecule

Caption: Proposed Ullmann condensation for the synthesis of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine.

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-tert-butylphenol (1.0 eq.), 2-bromo-5-chloroaniline (1.1 eq.), copper(I) iodide (0.1 eq.), a suitable ligand such as N,N'-dimethylethylenediamine (0.2 eq.), and a base like potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a high-boiling point polar solvent such as N,N-dimethylformamide (DMF) or toluene.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Heating: Heat the reaction mixture to 110-130 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Alternative Synthetic Route: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[3] This reaction is known for its broad substrate scope and functional group tolerance.[4] For the synthesis of our target molecule, a variation of this reaction, the Buchwald-Hartwig ether synthesis, could be employed.

Buchwald_Hartwig_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4_tert_butylphenol 4-tert-Butylphenol target_molecule 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine 4_tert_butylphenol->target_molecule Nucleophile 2_bromo_5_chloroaniline 2-Bromo-5-chloroaniline 2_bromo_5_chloroaniline->target_molecule Electrophile catalyst Pd Catalyst (e.g., Pd₂(dba)₃) catalyst->target_molecule ligand Phosphine Ligand (e.g., XPhos, SPhos) ligand->target_molecule base Base (e.g., NaOtBu or K₃PO₄) base->target_molecule solvent Solvent (e.g., Toluene) solvent->target_molecule

Caption: Proposed Buchwald-Hartwig ether synthesis for the target molecule.

Spectroscopic Characterization (Predicted)

While specific spectra for 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine are not publicly available, its structure allows for the prediction of key spectroscopic features. A commercial supplier indicates the availability of NMR, HPLC, and LC-MS data for this compound.[1]

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, with coupling patterns indicative of their substitution. A singlet corresponding to the nine equivalent protons of the tert-butyl group should be prominent. The amine protons will likely appear as a broad singlet.

  • ¹³C NMR: The spectrum will display signals for all 16 carbon atoms. The four carbons of the tert-butyl group will appear as two distinct signals. The aromatic region will show a number of signals corresponding to the substituted phenyl rings.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 275.77, with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O-C stretching of the diaryl ether, and C-Cl stretching.

Applications in Drug Discovery and Medicinal Chemistry

The structural components of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine make it a valuable scaffold for the synthesis of biologically active molecules, particularly in the area of kinase inhibition.

  • Kinase Inhibitor Scaffolds: Substituted anilines are a common feature in many kinase inhibitors, often acting as "hinge-binders" that anchor the inhibitor to the ATP-binding site of the kinase. The chloro and tert-butylphenoxy groups can be tailored to occupy specific hydrophobic pockets within the kinase domain, enhancing potency and selectivity.[5]

  • Modulation of Physicochemical Properties: The chlorine atom can modulate the pKa of the aniline nitrogen and improve metabolic stability. The bulky and lipophilic tert-butyl group can enhance binding affinity to hydrophobic targets and influence the overall pharmacokinetic profile of a drug candidate.

  • Versatile Intermediate: This compound serves as a versatile starting material for further functionalization. The primary amine can be readily derivatized to form amides, ureas, sulfonamides, and other functional groups commonly found in bioactive molecules.

Safety and Handling

Recommended Handling Precautions:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Store in a tightly sealed container in a dry, cool place.

Conclusion

2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine is a chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis can be achieved through established and robust cross-coupling methodologies. The combination of a diaryl ether backbone with chloro and tert-butyl substituents provides a versatile platform for the design of novel molecules with tailored physicochemical and pharmacological properties. Researchers and scientists can leverage this building block to explore new chemical space in the quest for next-generation therapeutics, particularly in the development of targeted kinase inhibitors.

References

  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
  • Sawyer, J. S., Schmittling, E. A., Palkowitz, J. A., & Smith, W. J. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry, 63(18), 6338–6343.
  • Gujadhur, R. K., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst.
  • TCI. (n.d.). Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. TCI Chemicals.
  • Sawyer, J. S., Schmittling, E. A., Palkowitz, J. A., & Smith, W. J. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry, 63(18), 6338-6343.
  • So, C. M., & Kwong, F. Y. (2010).
  • Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • Wikipedia contributors. (2023, December 29). Ullmann condensation. In Wikipedia, The Free Encyclopedia.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Synblock. (n.d.). CAS 103827-03-8 | 2-(4-(tert-Butyl)phenoxy)-5-chloroaniline.
  • BenchChem. (n.d.). Application Notes: 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding.
  • Sigma-Aldrich. (2012, October 26).
  • TCI Chemicals. (2025, July 7).

Sources

Exploratory

A Technical Guide to the Research Applications of Substituted Diphenylamines: From Industrial Workhorse to High-Tech Frontier

Abstract: Substituted diphenylamines (SDPAs) are a robust class of aromatic amines, long-established as indispensable additives in industrial applications, primarily for their potent antioxidant properties. With a core s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Substituted diphenylamines (SDPAs) are a robust class of aromatic amines, long-established as indispensable additives in industrial applications, primarily for their potent antioxidant properties. With a core structure consisting of an amine bridge between two phenyl rings, these molecules are exceptionally effective radical scavengers, a characteristic that has cemented their use as stabilizers in lubricants, polymers, and explosives. However, the versatility of the SDPA scaffold extends far beyond these traditional roles. Modern research is continuously unveiling novel applications in advanced materials science, medicinal chemistry, and catalysis. This guide provides an in-depth exploration of the foundational principles of SDPAs and delves into the cutting-edge research that is redefining their scientific and commercial potential for researchers, chemists, and drug development professionals.

The Chemical Foundation of Substituted Diphenylamines

Diphenylamine, with the chemical formula (C₆H₅)₂NH, is a derivative of aniline where an amine group is bound to two phenyl groups.[1] It presents as a colorless solid in its pure form, though commercial grades are often yellow due to oxidized impurities.[1] The key to its function lies in the reactivity of the amine (N-H) group. The hydrogen atom on the secondary amine can be readily donated to neutralize reactive free radicals, terminating degradative chain reactions.[2][3] This process, known as radical scavenging, is the cornerstone of its antioxidant activity.

The true versatility of this class of molecules emerges from the potential for substitution on one or both of the phenyl rings. Alkyl, aryl, and other functional groups can be introduced to modulate the molecule's properties, such as:

  • Solubility: Adding long alkyl chains enhances solubility in nonpolar media like lubricating oils.[4][5]

  • Volatility: Higher molecular weight derivatives exhibit lower volatility, which is crucial for high-temperature applications.[5]

  • Reactivity: Electron-donating or withdrawing groups on the phenyl rings can fine-tune the bond dissociation energy (BDE) of the N-H bond, impacting antioxidant efficiency.[6]

The synthesis of SDPAs can be achieved through several established routes, including the high-temperature reaction of aniline with its hydrochloride salt, the Ullmann condensation of an aryl halide with an anilide, or the alkylation of diphenylamine using olefins.[1][7][8]

Core Industrial Applications: The Bedrock of SDPA Utility

For decades, the primary research and application focus for SDPAs has been the prevention of oxidative degradation. This has led to their widespread adoption in several key industries.

  • Lubricants and Fuels: Alkylated diphenylamines are critical antioxidant additives in automotive and industrial lubricants.[9][10] They prevent the oil from thickening, breaking down, and forming sludge, thereby extending the operational life of engines and machinery.[10]

  • Polymers and Rubber: SDPAs are incorporated into plastics, synthetic rubbers, and elastomers to protect them from degradation caused by heat, oxygen, and environmental exposure.[2][11][12] They function by terminating the free-radical chain reactions that lead to chain scission, cross-linking, and ultimately, the loss of mechanical properties and discoloration.[2][3]

  • Explosives: In the manufacture of smokeless powder, diphenylamine acts as a stabilizer by binding to nitrogen oxide degradation products, preventing them from accelerating further decomposition of the propellant.[1][13]

  • Redox Indicators: The ability of diphenylamine and its derivatives to undergo a distinct color change upon oxidation makes them useful as redox indicators, particularly in titrations involving strong oxidizing agents.[1][14][15]

Frontier Research Applications: A Technical Deep-Dive

While its industrial utility is well-documented, the most exciting prospects for SDPAs now lie in emerging, high-technology fields. The unique electronic and chemical properties of the SDPA scaffold make it a prime candidate for innovation.

Advanced Materials Science & Organic Electronics

The aromatic and electron-rich nature of SDPAs makes them excellent building blocks for functional organic materials.

  • Organic Light-Emitting Diodes (OLEDs): The diphenylamine moiety is being incorporated into the design of hole transport materials (HTMs) and dendrimers for OLEDs. Its structure facilitates the efficient transport of positive charge carriers (holes) to the emissive layer, which is critical for achieving high-performance displays.[16]

  • Perovskite Solar Cells (PSCs): Similar to their role in OLEDs, diphenylamine derivatives are being rationally designed as HTMs in PSCs. An efficient HTM is crucial for extracting charge and improving the overall power conversion efficiency and stability of these next-generation solar cells.[16]

  • Conducting Polymers: Diphenylamine can be polymerized to form materials like polydiphenylamine (PDPA). These polymers are part of the broader class of polyanilines and exhibit interesting electrochromic and conductive properties, making them candidates for sensors, electrochromic devices ("smart glass"), and antistatic coatings.[17][18]

  • Chemical Sensors: Researchers have developed fluorogenic probes incorporating a diphenylamine structure (specifically, a triphenylamine derivative) for the highly specific detection of chemical warfare agent mimics. This highlights their potential in creating sensitive and selective chemical detection technologies.[16]

Medicinal Chemistry and Drug Development

The diphenylamine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.

  • Anti-inflammatory Agents: The core structure of several non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac and tolfenamic acid, is based on a diphenylamine fragment.[19] Research continues to explore new derivatives for potentially improved efficacy and reduced side effects.

  • Antimicrobial and Antifungal Agents: Studies have demonstrated that novel synthesized derivatives of diphenylamine exhibit significant antibacterial and antifungal activity.[20] By modifying the core structure with various aromatic aldehydes, researchers have created compounds with potent activity against various microbial strains, opening avenues for new antibiotic development.[20]

  • Anticancer Drug Discovery: A promising strategy in modern medicinal chemistry is the creation of hybrid molecules that combine multiple pharmacophores. Diphenylamine-based hybrids, containing fragments like benzotriazole, have shown significant cytotoxic activity against tumor cells in vitro.[19] These compounds not only induce cell death but also exhibit antioxidant properties and can suppress the migration of cancer cells, making them a promising platform for developing new antitumor agents.[19]

Methodologies and Protocols

To facilitate further research, this section provides validated, step-by-step protocols for the synthesis and evaluation of substituted diphenylamines.

Synthesis Protocol: Ullmann Condensation for Unsymmetrical SDPAs

This protocol describes a method for preparing unsymmetrical diphenylamines, which are difficult to obtain isomer-free through other conventional methods.[7] This approach is valuable for creating targeted molecules for structure-activity relationship (SAR) studies.

Objective: To synthesize a substituted diphenylamine via a copper-catalyzed Ullmann condensation.

Materials:

  • Substituted or unsubstituted formanilide

  • Substituted or unsubstituted aryl iodide or aryl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Copper catalyst (e.g., copper(I) iodide, copper powder)

  • High-boiling point solvent (e.g., nitrobenzene, dichlorobenzene)

Procedure:

  • Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add the formanilide (1.0 eq), aryl halide (1.0-1.2 eq), potassium carbonate (2.0 eq), and the copper catalyst (0.1-0.2 eq).

  • Solvent Addition: Add the high-boiling point solvent to the flask. The volume should be sufficient to create a stirrable slurry.

  • Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to a temperature between 150-220 °C with vigorous stirring. The optimal temperature will depend on the specific reactants used.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts and catalyst. Wash the solid residue with a suitable organic solvent (e.g., toluene, ethyl acetate).

  • Extraction: Combine the filtrate and washes. If necessary, wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield the pure substituted diphenylamine.[7] An unexpected benefit of using potassium carbonate is that it often facilitates direct formation of the diphenylamine, bypassing the need for a separate hydrolysis step to remove an acyl group.[7]

Performance Evaluation Protocol: Assessing Antioxidant Efficacy via Oxidation Induction Time (OIT)

This protocol outlines a standard method for quantifying the antioxidant performance of SDPAs in a lubricant base oil.

Objective: To determine the effectiveness of an SDPA in preventing the oxidation of a base oil by measuring the Oxidation Induction Time (OIT) using Differential Scanning Calorimetry (DSC).

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Base oil (e.g., Polyalphaolefin - PAO)

  • Substituted diphenylamine antioxidant sample

  • High-purity oxygen and nitrogen gas

  • Standard aluminum DSC pans and lids

Procedure:

  • Sample Preparation: Prepare a solution of the SDPA in the base oil at a precise concentration (e.g., 0.5% w/w). Ensure the SDPA is fully dissolved.

  • Instrument Calibration: Calibrate the DSC for temperature and heat flow according to the manufacturer's instructions.

  • Sample Loading: Accurately weigh a small amount (5-10 mg) of the prepared oil sample into an open aluminum DSC pan. Place the pan into the DSC cell. An empty, open pan should be used as a reference.

  • Heating and Equilibration: Heat the sample under a nitrogen atmosphere to the desired isothermal test temperature (e.g., 200 °C) at a controlled rate (e.g., 20 °C/min). Allow the sample to equilibrate at this temperature for 5 minutes.

  • Oxidation Initiation: Switch the purge gas from nitrogen to oxygen at a constant flow rate. This marks time zero (t=0) for the OIT measurement.

  • Data Acquisition: Record the heat flow from the sample as a function of time. The onset of oxidation is marked by a sharp exothermic peak in the DSC signal.

  • OIT Determination: The Oxidation Induction Time (OIT) is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak. A longer OIT indicates superior antioxidant performance.[4]

Data Synthesis and Visualization

Comparative Antioxidant Performance of Alkylated Diphenylamines

The choice of substituent significantly impacts antioxidant performance, largely due to changes in polarity and compatibility with the base medium. The following table summarizes the OIT for various alkyl-substituted diphenylamines in different base oils, demonstrating this effect.

Antioxidant AdditiveAlkyl SubstituentOIT in PAO (min)OIT in DIOS (min)
Base Oil Only None4048
Compound 1a tert-butyl~1500~3000
Compound 1c n-hexyl~2000~3100
Compound 1e n-octyl~2500~3150
Compound 1i n-dodecyl~3200~3200
Data synthesized from experimental results reported in ACS Omega.[4] PAO (Polyalphaolefin) is a nonpolar base oil; DIOS (diisooctyl sebacate) is a polar base oil.

The data clearly shows that in nonpolar PAO, increasing the alkyl chain length progressively enhances antioxidant performance, likely by improving solubility and compatibility.[4] In the polar DIOS, however, most derivatives show a similar high level of performance, suggesting that once a basic level of solubility is achieved, the intrinsic radical-scavenging ability of the diphenylamine core dominates.[4]

Mechanistic and Workflow Diagrams

G cluster_0 Antioxidant Radical Scavenging Mechanism ROO Peroxyl Radical (ROO•) DPAH Substituted Diphenylamine (SDPA-H) ROO->DPAH H• Abstraction ROOH Hydroperoxide (ROOH) DPAH->ROOH DPA_rad Stabilized SDPA Radical (SDPA•) DPAH->DPA_rad Forms

Caption: The primary antioxidant mechanism of substituted diphenylamines.

G cluster_1 Ullmann Condensation Workflow Reactants Formanilide + Aryl Halide Catalyst Catalyst: Copper (Cu) Acid Acceptor: K2CO3 Reactants->Catalyst Conditions Conditions: 150-220 °C Inert Atmosphere (N2) Catalyst->Conditions Workup Workup & Purification (Filtration, Extraction, Chromatography) Conditions->Workup Product Pure Unsymmetrical SDPA Workup->Product

Caption: A generalized workflow for the synthesis of unsymmetrical SDPAs.

Conclusion and Future Outlook

Substituted diphenylamines have transitioned from being reliable industrial additives to a platform for high-tech innovation. Their fundamental ability to scavenge radicals, combined with the tunability of their chemical structure, provides a vast design space for scientists and engineers. Future research will likely focus on several key areas:

  • Multifunctional Materials: Designing single SDPA molecules that combine antioxidant properties with other functionalities, such as UV absorption, conductivity, or specific biological activities.

  • Green Chemistry: Developing more sustainable and efficient catalytic methods for the synthesis of SDPAs, reducing reliance on harsh conditions and expensive catalysts.[21]

  • Advanced Biomedical Applications: Further exploring the diphenylamine scaffold to create next-generation therapeutics for cancer, inflammation, and infectious diseases, with a focus on targeted delivery and reduced toxicity.

  • Computational Design: Leveraging machine learning and quantum mechanics to predict the properties of novel SDPA structures, accelerating the discovery of molecules with enhanced performance for specific applications like lubricants or organic electronics.[6]

The continued exploration of substituted diphenylamines promises to yield significant advancements across a broad spectrum of scientific disciplines, reaffirming their status as a uniquely versatile and valuable class of chemical compounds.

References

  • Title: Diphenylamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Diphenylamine: The Antioxidant Powerhouse for Polymer Stability Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Diphenylamine: an unusual antioxidant Source: PubMed - NIH URL: [Link]

  • Title: Substituted Diphenylamines (SDPAs) - information sheet Source: Canada.ca URL: [Link]

  • Title: Synthesis and antimicrobial activity of some new diphenylamine derivatives Source: PMC - NIH URL: [Link]

  • Title: The principle of Diphenylamine as a rubber antioxidant Source: Hosea Chem URL: [Link]

  • Title: How does diphenylamine act as a redox indicator? Source: Brainly.in URL: [Link]

  • Title: Rational Design for Antioxidant Diphenylamine Derivatives Using Quantitative Structure-Activity Relationships and Quantum Mechanics Calculations Source: PubMed - NIH URL: [Link]

  • Title: Formal arylation of NH3 to produce diphenylamines over supported Pd catalysts Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations Source: ACS Omega - ACS Publications URL: [Link]

  • Title: WO2016014380A1 - Selective alkylation method for producing p, p'-di-alkylated diphenylamine antioxidants Source: Google Patents URL
  • Title: Functional Additives in Automotive Polymer Matrices: Compatibility, Mechanisms, and Industry Challenges Source: PMC - NIH URL: [Link]

  • Title: Determination of substituted diphenylamines in environmental samples Source: ResearchGate URL: [Link]

  • Title: CA1213690A - Polymeric antioxidants prepared from diphenylamine and dialkylalkenylbenzene or dihydroxyalkylbenzene Source: Google Patents URL
  • Title: Efficient Catalysts for Diphenylamine Alkylation: Citric Acid-Induced Highly Dispersed Ce on MCM-22 Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]

  • Title: US2924620A - Process for the preparation of diphenylamines Source: Google Patents URL
  • Title: Polymer stabilizer - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Design, synthesis and structure-activity relationship of novel diphenylamine derivatives | Request PDF Source: ResearchGate URL: [Link]

  • Title: Diphenylamine, redox indicator, for analysis, ExpertQ®, ACS Source: Scharlab URL: [Link]

  • Title: Screening assessment substituted diphenylamines Source: Canada.ca URL: [Link]

  • Title: CA1106409A - Base modified catalysis in the styrenation of diphenylamine Source: Google Patents URL
  • Title: Direct Synthesis of Diphenylamines from Phenols and Ammonium Formate Catalyzed by Palladium. Source: Semantic Scholar URL: [Link]

  • Title: Derivatives of Diphenylamine as Oxidation-Reduction Indicators in Alkaline Solution | Request PDF Source: ResearchGate URL: [Link]

  • Title: Diphenylamine - Sciencemadness Wiki Source: Sciencemadness Wiki URL: [Link]

  • Title: New polyaniline derivatives: poly(4,4'-diphenylamine methylenes) and poly(4,4'-diphenylimine methines) Source: Macromolecules - ACS Publications URL: [Link]

  • Title: Diphenylamine – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Mechanochemical Synthesis of Polydiphenylamine Derivatives from a Supramolecular Eutectic Liquid of Diphenylamine with Benzophenone Source: Daegu Gyeongbuk Institute of Science and Technology (DGIST) URL: [Link]

  • Title: Why is diphenylamine used in a chemistry lab? Source: Quora URL: [Link]

  • Title: CN103044270A - Method for continuously synthesizing diphenylamine by utilizing phenylamine Source: Google Patents URL
  • Title: US4263456A - Process of preparing styrenated diphenylamine Source: Google Patents URL

Sources

Foundational

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Phenoxy Aniline Derivatives

Introduction: The Phenoxy Aniline Scaffold - A Privileged Structure in Drug Discovery In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures"—frameworks that ca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenoxy Aniline Scaffold - A Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures"—frameworks that can bind to multiple, diverse biological targets by presenting functional groups in specific spatial orientations. The phenoxy aniline moiety is one such scaffold. Its inherent structural features, including the flexible ether linkage, the aromatic rings amenable to a wide array of substitutions, and the nucleophilic aniline nitrogen, provide a versatile template for designing novel therapeutic agents. Derivatives of this core have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]

This guide provides a comprehensive, in-depth framework for the systematic biological activity screening of novel phenoxy aniline derivatives. As a Senior Application Scientist, my objective is not merely to present a list of protocols, but to impart the strategic thinking and causal logic behind each experimental choice. We will explore a tiered screening cascade, beginning with high-throughput primary assays to identify initial "hits" and progressing to more complex secondary assays to elucidate mechanisms of action. The protocols herein are designed as self-validating systems, incorporating the necessary controls to ensure data integrity and trustworthiness.

Chapter 1: Primary Screening - Anticancer Activity Evaluation

The rationale for prioritizing anticancer screening for phenoxy aniline derivatives is well-grounded in the literature. This scaffold is present in molecules known to target fundamental cancer pathways, such as the proto-oncogene c-Myc, which is a critical driver in many colorectal cancers.[4] Our initial goal is to cast a wide net to identify compounds that disrupt cancer cell viability, proliferation, or induce cell death.

Core Protocol 1.1: MTT Assay for Cell Viability and Cytotoxicity

Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the workhorse of initial cytotoxicity screening. Its principle is elegant and robust: metabolically active, viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into a purple formazan product.[5][6] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of living cells.[5] This allows us to determine the concentration at which a compound reduces cell viability by 50% (the IC50 value), a key metric for compound potency. We choose this assay for its high-throughput capability, cost-effectiveness, and reproducibility.

Detailed Experimental Protocol:

  • Cell Seeding:

    • Harvest cancer cells (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) during their logarithmic growth phase.[7]

    • Perform a cell count using a hemocytometer or automated cell counter to ensure accuracy.

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7][8]

    • Causality Check: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and nutrient depletion, confounding the results. An initial cell titration experiment is always recommended.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence and recovery.[8]

  • Compound Treatment:

    • Prepare a stock solution of the phenoxy aniline derivative (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the test compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Gently aspirate the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.

    • Include "vehicle control" wells containing the highest concentration of DMSO used (e.g., 0.5%) and "no treatment" control wells with fresh medium only.[8]

    • Incubate for a defined period, typically 48 or 72 hours, which is sufficient time for most cytotoxic agents to exert their effects.[7]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of a 5 mg/mL sterile-filtered MTT solution in PBS to each well.[8]

    • Incubate the plate for an additional 2-4 hours at 37°C.[6] During this time, purple formazan crystals should become visible within the cells under a microscope.

  • Formazan Solubilization and Data Acquisition:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[8]

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.[7][8]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance (Optical Density or OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Data Presentation: Anticancer Activity

The results of the primary cytotoxicity screen should be summarized for clear comparison.

Table 1: Illustrative Anti-proliferative Activity of Novel Phenoxy Aniline Derivatives

Compound ID Cancer Cell Line Assay Type Incubation Time (h) IC50 (µM)
PA-001 HCT-116 (Colon) MTT 72 8.4
PA-001 MCF-7 (Breast) MTT 72 15.2
PA-002 HCT-116 (Colon) MTT 72 > 100
PA-002 MCF-7 (Breast) MTT 72 89.5
PA-003 (Lead) HCT-116 (Colon) MTT 72 0.32[4]
PA-003 (Lead) HT-29 (Colon) MTT 72 0.51[4]

| Doxorubicin (Control) | HCT-116 (Colon) | MTT | 72 | 0.2 |

Visualization: Anticancer Screening Workflow

The logical flow from compound preparation to data analysis is critical for a high-throughput screen.

anticancer_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis plate_cells 1. Seed Cells in 96-Well Plates (5,000 cells/well) prep_compounds 2. Prepare Serial Dilutions of Phenoxy Anilines treat_cells 3. Treat Cells (Incubate 72h) prep_compounds->treat_cells add_mtt 4. Add MTT Reagent (Incubate 4h) treat_cells->add_mtt solubilize 5. Solubilize Formazan (Add DMSO) add_mtt->solubilize read_plate 6. Read Absorbance (570 nm) solubilize->read_plate calc_viability 7. Calculate % Viability read_plate->calc_viability calc_ic50 8. Determine IC50 Value calc_viability->calc_ic50 hit_id hit_id calc_ic50->hit_id Identify Hits (e.g., IC50 < 10 µM)

Caption: High-throughput MTT assay workflow for cytotoxicity screening.

Chapter 2: Primary Screening - Antimicrobial Activity Evaluation

The emergence of multidrug-resistant pathogens necessitates a continuous search for new antimicrobial agents.[9] Scaffolds like quinolines, which share structural similarities with phenoxy anilines, have shown promise, making this an essential screening avenue.[10] Our primary screen is a two-step process: a rapid qualitative assay to identify any antimicrobial activity, followed by a quantitative assay to determine potency.

Core Protocol 2.1: Agar Well Diffusion for Qualitative Screening

Expertise & Experience: The agar well diffusion method is a classic, reliable, and visually intuitive technique for initial screening.[9][11] It works on the principle that a test compound will diffuse from a well through the agar, and if it is effective against the test microorganism, it will create a "zone of inhibition"—a clear area where no growth occurs.[12] The size of this zone provides a qualitative measure of the compound's activity.[11] This method is preferable to disk diffusion for novel compounds initially solubilized in solvents like DMSO, as it accommodates liquid samples directly.

Detailed Experimental Protocol:

  • Media and Inoculum Preparation:

    • Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi, and pour into sterile petri dishes.

    • Grow the test microorganisms (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative], Candida albicans [Fungus]) in broth to a turbidity matching a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Trustworthiness Check: Using standardized inoculums is non-negotiable for reproducibility. The McFarland standard ensures that the lawn of microbial growth is consistent across all plates.

  • Plate Inoculation and Well Creation:

    • Using a sterile cotton swab, create a uniform "lawn" of the microbial culture across the entire surface of the agar plate.[12]

    • Allow the plate to dry for 5-10 minutes.

    • Using a sterile cork borer or pipette tip, create uniform wells (e.g., 6 mm in diameter) in the agar.

  • Compound Application and Incubation:

    • Carefully pipette a fixed volume (e.g., 50 µL) of the test compound solution (at a high concentration, e.g., 1 mg/mL in DMSO) into a well.

    • Include a positive control (a known antibiotic like Ciprofloxacin) and a negative control (the solvent, e.g., DMSO).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.[12]

  • Data Acquisition:

    • Measure the diameter of the zone of inhibition in millimeters (mm).

Core Protocol 2.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Expertise & Experience: Following a positive result in the diffusion assay, we must quantify the compound's potency. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC)—the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][11] This assay is performed in a 96-well plate format, making it efficient for testing multiple compounds and concentrations simultaneously.[9][13]

Detailed Experimental Protocol:

  • Compound Dilution:

    • In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12.

    • Add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10.[9] Wells 1-10 now contain serial dilutions of the compound.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no compound, no inoculum).

  • Inoculum Addition:

    • Prepare a standardized microbial inoculum as described previously, but further dilute it in broth to achieve a final concentration of 5 x 10⁵ CFU/mL.[13]

    • Add 50 µL of this final inoculum to wells 1 through 11. The final volume in each well is now 100 µL.

  • Incubation and MIC Determination:

    • Seal the plate and incubate under appropriate conditions (e.g., 37°C for 24 hours).

    • After incubation, visually inspect the plate for turbidity (cloudiness), which indicates microbial growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).[14]

Data Presentation: Antimicrobial Activity

Summarize the qualitative and quantitative data for easy interpretation.

Table 2: Illustrative Antimicrobial Activity of Novel Phenoxy Aniline Derivatives

Compound ID Test Organism Zone of Inhibition (mm) MIC (µg/mL)
PA-004 S. aureus 18 8
PA-004 E. coli 0 >128
PA-004 C. albicans 12 32
PA-005 S. aureus 22 4
PA-005 E. coli 15 16
PA-005 C. albicans 9 64
Ciprofloxacin S. aureus 30 1
Ciprofloxacin E. coli 35 0.5

| DMSO | S. aureus | 0 | >128 |

Visualization: Antimicrobial Screening Workflow

This diagram illustrates the progression from a broad qualitative search to a precise quantitative measurement.

antimicrobial_workflow cluster_qualitative Qualitative Screen cluster_quantitative Quantitative Screen (for Hits) agar_well 1. Agar Well Diffusion Assay measure_zone 2. Measure Zone of Inhibition agar_well->measure_zone broth_dilution 3. Broth Microdilution Assay measure_zone->broth_dilution Zone > 0 mm determine_mic 4. Determine MIC Value broth_dilution->determine_mic active_compounds Potent Antimicrobial Leads determine_mic->active_compounds start start->agar_well end

Caption: A two-tiered workflow for antimicrobial compound screening.

Chapter 3: Secondary Screening - Anti-inflammatory Mechanism

Compounds demonstrating interesting primary activity, or those designed with anti-inflammatory properties in mind, should be advanced to secondary, mechanism-based assays. Phenoxy aniline and related acridine derivatives have been shown to suppress the release of inflammatory mediators from immune cells like macrophages.[1][15] A key mediator is Tumor Necrosis Factor-alpha (TNF-α), a cytokine central to the inflammatory cascade.

Core Protocol 3.1: Inhibition of TNF-α Secretion from LPS-Stimulated Macrophages

Expertise & Experience: This assay provides a direct measure of a compound's ability to modulate a specific, disease-relevant inflammatory pathway. We use lipopolysaccharide (LPS), a component of Gram-negative bacteria, to mimic an inflammatory stimulus and induce TNF-α production in macrophage cells (like RAW 264.7 or primary murine macrophages). We then quantify the amount of secreted TNF-α using a highly specific and sensitive Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in TNF-α levels in the presence of our compound indicates potent anti-inflammatory activity.

Detailed Experimental Protocol:

  • Cell Culture and Plating:

    • Culture and seed macrophage cells (e.g., RAW 264.7) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment:

    • Treat the cells with serial dilutions of the phenoxy aniline derivatives for 1-2 hours before applying the inflammatory stimulus. This pre-incubation allows the compound to enter the cells and engage its target.

  • LPS Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.

    • Incubate the plate for a defined period (e.g., 6-24 hours) to allow for TNF-α production and secretion into the culture supernatant.

  • ELISA for TNF-α Quantification:

    • Carefully collect the culture supernatant from each well.

    • Perform a sandwich ELISA for TNF-α according to the manufacturer's protocol. Briefly:

      • Coat a 96-well ELISA plate with a capture antibody specific for TNF-α.

      • Add the collected supernatants and a standard curve of known TNF-α concentrations to the plate.

      • Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.

      • Add a TMB substrate, which will develop a color in proportion to the amount of bound HRP.

      • Stop the reaction with stop solution and read the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.

    • Determine the IC50 value for the inhibition of TNF-α secretion.

    • Self-Validation: It is crucial to run a parallel MTT assay on the macrophages under the same treatment conditions to ensure that the reduction in TNF-α is not simply due to compound-induced cytotoxicity.

Visualization: Inflammatory Signaling Pathway

Understanding the target pathway is key to interpreting results. Here is a simplified diagram of the LPS-induced NF-κB pathway leading to TNF-α production, a common target for anti-inflammatory drugs.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nfkb_complex Inactive Complex cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 (Adaptor) TLR4->MyD88 IKK IKK Complex IkB IκB IKK->IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus TNF_Gene TNF-α Gene Nucleus->TNF_Gene TNF_Protein TNF-α Protein (Cytokine) TNF_Gene->TNF_Protein end TNF_Protein->end

Caption: Simplified NF-κB signaling pathway leading to TNF-α production.

Conclusion and Future Directions

This guide outlines a robust, tiered approach to characterizing the biological activities of novel phenoxy aniline derivatives. By starting with broad, high-throughput primary screens for anticancer and antimicrobial effects, we can efficiently identify promising lead compounds. Subsequent secondary screening, such as the anti-inflammatory assay presented, allows for a deeper understanding of their mechanism of action.

The journey from a novel molecule to a potential therapeutic agent is long and requires rigorous, logical, and reproducible science. The hits identified through this cascade should be subjected to further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, advanced mechanistic studies (e.g., specific enzyme inhibition, apoptosis pathway analysis), and eventually, evaluation in in vivo models of disease.[4][16] The principles and protocols detailed here provide the foundational evidence necessary to justify and guide these critical next steps.

References

  • Emery Pharma. (n.d.). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

  • Khan, R., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Retrieved from [Link]

  • Microchem Laboratory. (2024, July 15). Zone of Inhibition Test for Antimicrobial Activity. Retrieved from [Link]

  • Lumen Learning. (n.d.). Testing the Effectiveness of Antimicrobials | Microbiology. Retrieved from [Link]

  • Burns, A. R., et al. (2006). High-throughput screening of small molecules for bioactivity and target identification in Caenorhabditis elegans. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2021, September 25). How to calculate the MIC value for antimicrobial study and zone of inhibition?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • PubMed. (n.d.). High-throughput screening of small molecules for bioactivity and target identification in Caenorhabditis elegans. Retrieved from [Link]

  • Chen, Y.-L., et al. (2002, October 10). Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives. PubMed. Retrieved from [Link]

  • PubMed. (n.d.). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Retrieved from [Link]

  • Stanford Medicine. (2016, September 12). An in vivo multiplexed small-molecule screening platform. Retrieved from [Link]

  • PubMed. (2020, July 15). Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor against colorectal cancer in vitro and in vivo. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of two aniline derivatives as potent anticancer lead compounds. Retrieved from [Link]

  • ResearchGate. (2014, October 13). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Retrieved from [Link]

  • Yale Center for Molecular Discovery. (2013, April 15). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

  • Taylor & Francis Online. (2023, November 6). Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands. Retrieved from [Link]

  • MDPI. (2022, June 10). Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach. Retrieved from [Link]

  • PubMed. (2009, April 15). Synthesis and in vitro antitumor activity of new quinoxaline derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF NOVEL 2, 3-DIPHENYL QUINOXALINE-1, 4-DI-N- OXIDE DERIVATIVES. Retrieved from [Link]

  • PubMed. (n.d.). Studies on antiinflammatory agents. I. Synthesis and pharmacological properties of 2'-phenoxymethanesulfonanilide derivatives. Retrieved from [Link]

  • Semantic Scholar. (2023, March 23). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Retrieved from [Link]

  • ChemRxiv. (n.d.). Assessing the activity of benzodioxol, phenol and aniline derivatives as radical trapping antioxidants that inhibit ferroptosis. Retrieved from [Link]

  • ACS Publications. (2017, December 7). Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interactio n of Polybrominated Diphenyl Ether with CYP2B Enzymes. Retrieved from [Link]

  • PubMed. (2018, February 6). Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interactio n of Polybrominated Diphenyl Ether with CYP2B Enzymes. Retrieved from [Link]

  • PubMed. (2003, September 1). Synthesis and anti-inflammatory evaluation of 9-phenoxyacridine and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 2. Retrieved from [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2022, October 1). SYNTHESIS, CHEMICAL CHARACTERIZATION AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOXALINES. Retrieved from [Link]

  • PMC. (n.d.). Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin‐microtubule System. Retrieved from [Link]

  • PMC. (2023, November 28). Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. Retrieved from [Link]

  • PMC. (n.d.). Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes. Retrieved from [Link]

  • MDPI. (2024, August 20). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. Retrieved from [Link]

  • PMC. (n.d.). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2022, May 5). Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Retrieved from [Link]

  • Digital Repository. (2012, February 10). Article - Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Retrieved from [Link]

  • Bentham Science. (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Retrieved from [Link]

Sources

Exploratory

In silico prediction of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine bioactivity

An In-Depth Technical Guide to the In Silico Bioactivity Prediction of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine Abstract This guide provides a comprehensive, in-depth framework for the in silico prediction of bioact...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Bioactivity Prediction of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine

Abstract

This guide provides a comprehensive, in-depth framework for the in silico prediction of bioactivity for the novel chemical entity, 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine. In the absence of pre-existing experimental data for this compound, this document outlines a systematic, multi-faceted computational approach to profile its potential biological targets, predict its binding affinity, and assess its drug-like properties. We will navigate through a logical workflow, from initial physicochemical characterization to sophisticated molecular docking and ADMET profiling. Each step is explained with a focus on the underlying scientific rationale, supported by detailed protocols, and grounded in authoritative references. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply robust in silico methodologies to uncharacterized small molecules.

Part 1: Initial Characterization and Target Identification

Before any meaningful bioactivity prediction can be made, a thorough understanding of the molecule's physicochemical properties and its likely biological targets is essential. This initial phase sets the foundation for all subsequent, more focused computational experiments.

Molecular and Physicochemical Profiling

The first step is to generate a comprehensive physicochemical profile of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine. These properties are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. We will utilize the SwissADME web server for this purpose, a reliable tool for predicting a wide range of molecular descriptors.

Experimental Protocol: Physicochemical Profiling using SwissADME

  • Input Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine. This can be generated from its chemical name or structure using tools like PubChem. The SMILES string is CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N.

  • Submission: Navigate to the SwissADME web server ([Link]). Paste the SMILES string into the input box.

  • Execution: Click the "Run" button to initiate the calculation.

  • Data Collection: The server will output a detailed table of physicochemical properties, pharmacokinetic predictions, drug-likeness indicators (e.g., Lipinski's rule of five), and potential medicinal chemistry issues. All quantitative data should be systematically tabulated.

Table 1: Predicted Physicochemical Properties of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine

PropertyPredicted ValueInterpretation
Formula C₁₆H₁₈ClNO
Molecular Weight 275.77 g/mol Within the typical range for small molecule drugs.
LogP (Consensus) 5.15Indicates high lipophilicity, which may affect solubility and membrane permeability.
Water Solubility Poorly solubleConsistent with the high LogP value. Formulation strategies may be required for experimental testing.
Lipinski's Rule of Five 0 violationsThe molecule adheres to this rule of thumb for drug-likeness, suggesting good potential for oral bioavailability.
Bioavailability Score 0.55A reasonable score indicating a moderate probability of good oral bioavailability.
Target Prediction: A Ligand-Based Approach

With no known targets, we must cast a wide net to identify potential protein partners. Ligand-based target prediction methods operate on the principle of chemical similarity: a molecule is likely to bind to the same targets as other, structurally similar molecules with known activities. We will use the SwissTargetPrediction server for this purpose.

Experimental Protocol: Target Prediction using SwissTargetPrediction

  • Input: Navigate to the SwissTargetPrediction web server ([Link]).

  • Submission: Enter the SMILES string for our compound of interest.

  • Analysis: The tool will generate a list of the most probable protein targets, ranked by a probability score. The results are categorized by protein class (e.g., kinases, proteases, GPCRs).

  • Target Selection Rationale: For the purpose of this guide, we will proceed with a hypothetical, yet plausible, target identified through this process. Let us assume that SwissTargetPrediction identifies Proto-oncogene tyrosine-protein kinase Src (Src kinase) as a high-probability target. This choice is illustrative of the process one would follow with a real prediction result. Src kinase is a well-studied target in cancer and other diseases, making it a relevant candidate for further investigation.

Part 2: Structure-Based Bioactivity Prediction: Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] It is a powerful tool for predicting the binding affinity and interaction patterns of our compound with its putative target, Src kinase.

System Preparation

Accurate docking requires careful preparation of both the protein (receptor) and the small molecule (ligand).

Experimental Protocol: Receptor and Ligand Preparation

  • Receptor Acquisition: Download the 3D crystal structure of human Src kinase from the Protein Data Bank (PDB), a global repository for 3D structural data of biological macromolecules.[2][3][4][5] For this study, we will use PDB ID: 2SRC, which represents the inactive conformation of the kinase.[6][7]

  • Receptor Preparation:

    • Load the PDB file (2SRC.pdb) into a molecular visualization tool such as UCSF Chimera or PyMOL.

    • Remove all non-essential components, including water molecules, co-crystallized ligands, and any non-protein chains.

    • Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges). This is a critical step for accurately calculating electrostatic interactions.[8]

    • Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.[9]

  • Ligand Preparation:

    • Generate a 3D conformation of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine from its SMILES string using a tool like Open Babel or the online CORINA server.

    • Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformer.

    • Assign partial charges and define the rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

Molecular Docking Simulation

We will use AutoDock Vina, a widely used open-source program for molecular docking, to predict the binding mode and affinity of our compound to Src kinase.[9]

Experimental Protocol: Docking with AutoDock Vina

  • Binding Site Definition (Grid Box):

    • Identify the ATP-binding site of Src kinase. This is a well-characterized pocket and is the likely binding site for many inhibitors.

    • Define a "grid box" that encompasses this entire binding site. The size and center of this box are specified in a configuration file. For 2SRC, the center can be defined around the location of the co-crystallized AMP-PNP ligand.

  • Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

  • Execution: Run the AutoDock Vina simulation from the command line, providing the configuration file as input.

  • Analysis of Results:

    • The primary output is a PDBQT file (output.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

    • The log file (output.log) contains the binding affinity scores for each predicted pose. The more negative the score, the stronger the predicted binding.

    • Visualize the top-ranked pose in complex with the receptor using PyMOL or UCSF Chimera to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Table 2: Illustrative Molecular Docking Results

ParameterPredicted ValueInterpretation
Binding Affinity (Pose 1) -8.5 kcal/molA strong predicted binding affinity, suggesting that the compound may be a potent inhibitor of Src kinase.
Key Interacting Residues Met341, Thr338The ligand is predicted to form hydrogen bonds with the hinge region of the kinase (Met341) and a key threonine residue (Thr338), which is a common interaction pattern for Src inhibitors.
RMSD from reference N/AAs this is a de novo prediction, there is no experimental reference pose.

Note: These are hypothetical results for illustrative purposes.

Part 3: Broadening the Scope: Ligand-Based Approaches

While docking provides deep insight into a single target, ligand-based methods can offer a broader perspective on potential bioactivities.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[10][11][12] While we cannot build a QSAR model for our single compound, it is a critical next step once initial experimental data is available.

Conceptual Workflow for Future QSAR Modeling

  • Data Collection: Once a primary target (e.g., Src kinase) is validated, a dataset of known Src inhibitors with their corresponding bioactivities (e.g., IC₅₀ values) would be compiled from databases like ChEMBL.

  • Descriptor Calculation: For each compound in the dataset, a wide range of molecular descriptors (e.g., physicochemical, topological, and electronic) would be calculated.

  • Model Building and Validation: A statistical model (e.g., multiple linear regression, partial least squares, or machine learning algorithms) would be trained to correlate the descriptors with the bioactivity.[13] The model's predictive power would be rigorously validated using techniques like cross-validation and testing on an external set of compounds.

  • Prediction: The validated QSAR model would then be used to predict the bioactivity of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine.

Part 4: ADMET Profiling

A potent molecule is not necessarily a good drug. Predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for assessing its drug-likeness.[14][15]

Experimental Protocol: ADMET Prediction using pkCSM

  • Input: Navigate to the pkCSM web server ([Link]).

  • Submission: Submit the SMILES string of the compound.

  • Data Analysis: The server will output predictions for a wide range of ADMET properties. Key parameters should be tabulated and analyzed for potential liabilities.

Table 3: Predicted ADMET Properties

Property CategoryParameterPredicted ValueInterpretation
Absorption Human Intestinal Absorption>90%Predicted to be well-absorbed from the gut.
Caco-2 Permeability (log Papp)>0.9High predicted permeability across intestinal cells.
Distribution Blood-Brain Barrier (BBB) PermeabilityHighThe compound is predicted to cross the BBB, which could be desirable for CNS targets but a liability for peripheral targets.
Metabolism CYP2D6 SubstrateYesLikely to be metabolized by the cytochrome P450 2D6 enzyme, a major drug-metabolizing enzyme. This could lead to drug-drug interactions.
CYP3A4 InhibitorNoNot predicted to inhibit CYP3A4, reducing the risk of certain drug-drug interactions.
Excretion Total Clearance (log ml/min/kg)~0.5Predicted moderate rate of clearance from the body.
Toxicity AMES ToxicityNoNot predicted to be mutagenic.
hERG I InhibitorYes (High Risk)A significant potential liability. Inhibition of the hERG potassium channel can lead to cardiotoxicity. This would need to be carefully evaluated experimentally.

Conclusion

This in-depth technical guide has outlined a comprehensive in silico workflow for predicting the bioactivity of the uncharacterized compound, 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine. Our multi-pronged approach, combining physicochemical profiling, ligand-based target prediction, structure-based molecular docking, and ADMET profiling, has generated a rich, albeit predictive, profile of this molecule.

The analysis suggests that 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine is a lipophilic molecule with good drug-like properties according to Lipinski's rule of five. Our target prediction and subsequent docking simulation hypothesize that it may act as a potent inhibitor of Src kinase, a therapeutically relevant target. However, the ADMET profile raises a significant red flag regarding potential cardiotoxicity due to predicted hERG inhibition.

These in silico findings provide a strong foundation and a clear set of testable hypotheses for subsequent experimental validation. The predicted activity against Src kinase should be confirmed using in vitro enzymatic assays, and the hERG liability must be a primary focus of early safety pharmacology studies. This workflow exemplifies the power of computational chemistry to accelerate drug discovery by prioritizing resources, identifying potential opportunities, and flagging risks long before a compound is synthesized in a lab.

Diagrams

In Silico Bioactivity Prediction Workflow cluster_0 Phase 1: Profiling & Target ID cluster_1 Phase 2: Structure-Based Prediction cluster_2 Phase 3: ADMET Profiling cluster_3 Phase 4: Synthesis & Validation Compound Compound Structure (SMILES) SwissADME SwissADME (Physicochemical Properties) Compound->SwissADME SwissTarget SwissTargetPrediction (Target ID) Compound->SwissTarget Prep Receptor & Ligand Preparation Compound->Prep pkCSM pkCSM Server (ADMET Prediction) Compound->pkCSM TargetList Ranked Target List (e.g., Src Kinase) SwissTarget->TargetList PDB Protein Data Bank (PDB) (Get Receptor 3D Structure) TargetList->PDB PDB->Prep Docking Molecular Docking (AutoDock Vina) Prep->Docking Results Binding Affinity & Pose (-8.5 kcal/mol) Docking->Results Hypothesis Testable Hypotheses Results->Hypothesis ADMET_Profile ADMET Profile (hERG Risk Identified) pkCSM->ADMET_Profile ADMET_Profile->Hypothesis Validation Experimental Validation (In Vitro Assays) Hypothesis->Validation

Caption: Overall workflow for in silico bioactivity prediction.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Receptor_PDB Receptor Structure (PDB: 2SRC) Prep_Receptor Clean Receptor Add Hydrogens Assign Charges Receptor_PDB->Prep_Receptor Ligand_SMILES Ligand Structure (SMILES) Prep_Ligand Generate 3D Conformer Assign Charges Ligand_SMILES->Prep_Ligand Receptor_PDBQT receptor.pdbqt Prep_Receptor->Receptor_PDBQT Ligand_PDBQT ligand.pdbqt Prep_Ligand->Ligand_PDBQT Grid Define Binding Site (Grid Box) Receptor_PDBQT->Grid Vina Run AutoDock Vina Ligand_PDBQT->Vina Grid->Vina LogFile Log File (Binding Affinity) Vina->LogFile PoseFile Pose File (Interaction Analysis) Vina->PoseFile

Caption: Detailed molecular docking experimental workflow.

References

  • Protein Data Bank. Wikipedia. [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(W1), W32-W38. [Link]

  • wwPDB consortium. (2019). Worldwide Protein Data Bank. [Link]

  • Breitenlechner, C. B., Kairies, N. A., Honold, K., Scheiblich, S., Koll, H., Greiter, E., ... & Engh, R. A. (2005). Crystal structures of active SRC kinase domain complexes. Journal of molecular biology, 353(2), 222-231. [Link]

  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

  • Molecular Docking Tutorial. (n.d.). [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). [Link]

  • Patsnap. (2025, May 21). What is the significance of QSAR in drug design?. Patsnap Synapse. [Link]

  • DrOmics Labs. (2023, December 24). QSAR and ML: A Powerful Combination for Drug Discovery. DrOmics Labs. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 18). YouTube. [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: A web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(W1), W32-W38. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • Deep Origin. (2025, January 10). ADMET Predictions. Computational Chemistry Glossary. [Link]

  • The Protein Data Bank (PDB). bio.tools. [Link]

  • Structural features of Src-family kinases. A) Crystal structure of inactive c-Src (PDB). ResearchGate. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). [Link]

  • SwissTargetPrediction. bio.tools. [Link]

  • SwissTargetPrediction - SIB Swiss Institute of Bioinformatics. Expasy. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. [Link]

  • RCSB PDB: Homepage. (2026, February 18). [Link]

  • 2SRC: CRYSTAL STRUCTURE OF HUMAN TYROSINE-PROTEIN KINASE C-SRC, IN COMPLEX WITH AMP-PNP. RCSB PDB. [Link]

  • ADMET-AI. [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. [Link]

  • AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. (2025, August 5). YouTube. [Link]

  • A simple tutorial for using Autodock Vina to find the ligand binding pose. GitHub. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • VLS3D.COM. (n.d.). ADMET predictions. [Link]

  • ADMET Predictor® - Simulations Plus. (2026, January 29). [Link]

  • Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. Biopredict. [Link]

  • SwissADME a web tool to support pharmacokinetic optimization for drug discovery. (2017, June 22). YouTube. [Link]

  • Ali, B., et al. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Journal of Drug Delivery and Therapeutics, 12(4-S), 110-120. [Link]

  • PDB Molecule of the Month 43: src Tyrosine Kinase. Virtuelle (Nano) Welten. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7, 42717. [Link]

  • 1YOL: Crystal structure of Src kinase domain in complex with CGP77675. RCSB PDB. [Link]

  • A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI. [Link]

  • In silico prediction of biological activity of volatile metabolite using deep learning algorithm. AIP Publishing. [Link]

  • 4-Tert-butyl-n-(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)benzenesulfonamide. PubChem. [Link]

  • 4-Tert-butylphenol, TMS derivative. NIST WebBook. [Link]

Sources

Foundational

A Comprehensive Spectroscopic and Spectrometric Analysis of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract This technical guide provides a detailed spectral analysis of 2-[4-(tert-butyl)phenoxy]-5-chlorophenylamine, a molecule of interest...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed spectral analysis of 2-[4-(tert-butyl)phenoxy]-5-chlorophenylamine, a molecule of interest in pharmaceutical and materials science. Through a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a comprehensive characterization of its molecular structure. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, offering not only spectral data but also the underlying principles and experimental considerations necessary for robust structural elucidation. We delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction

The precise structural determination of organic molecules is a cornerstone of modern chemical and pharmaceutical research. 2-[4-(tert-butyl)phenoxy]-5-chlorophenylamine (Figure 1), with the chemical formula C₁₆H₁₈ClNO, is a substituted diphenyl ether derivative.[1] The presence of multiple functional groups, including a primary aromatic amine, a diaryl ether linkage, a tert-butyl group, and a chloro substituent, gives rise to a rich and informative spectroscopic profile. Understanding these spectral features is paramount for confirming its identity, assessing purity, and predicting its chemical behavior in various applications.

This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, providing a logical and in-depth interpretation of the observed signals and fragmentation patterns.

digraph "2-[4-(tert-butyl)phenoxy]-5-chlorophenylamine" { graph [rankdir="LR", size="6,4", bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Figure 1: Molecular structure of 2-[4-(tert-butyl)phenoxy]-5-chlorophenylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Experimental Protocol: NMR Sample Preparation

The quality of NMR spectra is highly dependent on proper sample preparation. The following protocol ensures the acquisition of high-resolution data.

Materials:

  • 2-[4-(tert-butyl)phenoxy]-5-chlorophenylamine (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)[2][3]

  • High-quality 5 mm NMR tube[4]

  • Pasteur pipette

  • Small vial

Procedure:

  • Weigh the appropriate amount of the solid sample into a clean, dry vial.[2]

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2][3] The choice of solvent is critical; it must dissolve the sample completely and its residual peaks should not obscure important sample signals.[5]

  • Gently agitate the vial to ensure the complete dissolution of the sample. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette.[3]

  • Transfer the clear solution into the NMR tube using a Pasteur pipette to a height of about 4-5 cm.[6]

  • Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

digraph "NMR_Sample_Preparation_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Figure 2: Workflow for NMR sample preparation.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

Expected ¹H NMR Signals:

Proton TypeChemical Shift (δ, ppm) RangeMultiplicityIntegrationAssignment Rationale
tert-Butyl Protons1.2 - 1.4Singlet (s)9HThe nine equivalent protons of the three methyl groups in the tert-butyl group are isolated and show a characteristic singlet.
NH₂ Protons3.5 - 5.0Broad Singlet (br s)2HThe chemical shift of amine protons is variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and exchange.
Aromatic Protons6.5 - 7.5Doublet (d), Doublet of Doublets (dd), etc.7HThe seven aromatic protons will appear in this region. Their specific chemical shifts and coupling patterns are determined by their electronic environment and their ortho, meta, and para relationships to the substituents on the two aromatic rings.[7][8][9] Protons on the aniline ring are influenced by the electron-donating amino group and the electron-withdrawing chloro and phenoxy groups. Protons on the phenoxy ring are influenced by the electron-donating tert-butyl and ether oxygen groups.

Interpretation of Aromatic Region:

  • 4-(Tert-butyl)phenoxy Ring: The protons on this ring will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring, assuming the coupling constants are resolved.

  • 5-Chlorophenylamine Ring: The three protons on this ring will exhibit a more complex splitting pattern due to their unsymmetrical substitution. We expect to see a doublet, a doublet of doublets, and another doublet, corresponding to the protons ortho, meta, and para to the various substituents.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Expected ¹³C NMR Signals:

Carbon TypeChemical Shift (δ, ppm) RangeAssignment Rationale
tert-Butyl CH₃30 - 32The methyl carbons of the tert-butyl group are shielded and appear upfield.
tert-Butyl Quaternary C34 - 36The quaternary carbon of the tert-butyl group.
Aromatic C-H115 - 130Aromatic carbons bearing a hydrogen atom.
Aromatic C-Cl125 - 135The carbon attached to the chlorine atom is deshielded.
Aromatic C-N140 - 150The carbon attached to the amino group is deshielded.
Aromatic C-O150 - 160The carbons of the ether linkage are significantly deshielded.
Aromatic C-tBu140 - 150The carbon attached to the tert-butyl group.

Note: The exact chemical shifts can be influenced by solvent effects and the interplay of electronic effects from all substituents.[10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their bonds.

Experimental Protocol: Solid Sample IR Analysis

For solid samples, the thin solid film method is a common and effective way to obtain an IR spectrum.[12]

Materials:

  • 2-[4-(tert-butyl)phenoxy]-5-chlorophenylamine (a few milligrams)

  • A suitable volatile solvent (e.g., dichloromethane or acetone)[12]

  • Salt plates (e.g., KBr or NaCl)[13]

  • Pasteur pipette

Procedure:

  • Dissolve a small amount of the solid sample in a few drops of the volatile solvent in a small vial.[13]

  • Using a Pasteur pipette, apply a drop of the solution to the surface of a clean salt plate.[12]

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[12]

  • Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

  • If the signal intensity is too low, add another drop of the solution and repeat the evaporation process. If the peaks are too intense, clean the plate and use a more dilute solution.[12]

IR Spectral Analysis

The IR spectrum of 2-[4-(tert-butyl)phenoxy]-5-chlorophenylamine is expected to show characteristic absorption bands for its various functional groups.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) RangeVibration TypeFunctional GroupIntensity
3450 - 3250N-H stretchPrimary Aromatic AmineMedium (two bands)
3100 - 3000C-H stretchAromaticMedium to Weak
2960 - 2850C-H stretchAliphatic (tert-butyl)Strong
1620 - 1580N-H bendPrimary AmineMedium
1600 - 1450C=C stretchAromatic RingMedium to Strong
1300 - 1200C-N stretchAromatic AmineStrong
1250 - 1020C-O-C stretchDiaryl EtherStrong (asymmetric)
850 - 750C-Cl stretchAryl HalideStrong

Interpretation of Key Peaks:

  • N-H Stretching: The presence of two distinct bands in the 3450-3250 cm⁻¹ region is a clear indication of a primary amine (R-NH₂), corresponding to the asymmetric and symmetric stretching vibrations.[14]

  • C-O-C Stretching: A strong absorption band in the 1250-1020 cm⁻¹ range is characteristic of the asymmetric C-O-C stretching of the diaryl ether linkage.[15][16][17][18]

  • Aromatic C=C Stretching: Multiple sharp bands between 1600 and 1450 cm⁻¹ confirm the presence of the aromatic rings.

  • C-H Stretching: The spectrum will show both aromatic C-H stretches just above 3000 cm⁻¹ and strong aliphatic C-H stretches from the tert-butyl group just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces an intact protonated molecular ion [M+H]⁺.[19][20][21]

Experimental Protocol: ESI-MS

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Infuse the solution directly into the mass spectrometer or inject it via a liquid chromatography system.

Data Acquisition:

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

Mass Spectral Analysis

Molecular Ion:

  • The calculated monoisotopic mass of C₁₆H₁₈ClNO is 275.1077 g/mol .

  • In positive mode ESI-MS, the expected protonated molecular ion [M+H]⁺ would have an m/z of 276.1155. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion, with a peak at M+2 that is approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Fragmentation Pattern: Tandem MS (MS/MS) of the [M+H]⁺ ion can provide valuable structural insights. The fragmentation of protonated diphenyl ethers can be complex and may involve rearrangements.[22][23][24]

Plausible Fragmentation Pathways:

digraph "MS_Fragmentation_Pathway" { graph [bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];

Figure 3: Potential fragmentation pathways for 2-[4-(tert-butyl)phenoxy]-5-chlorophenylamine.

  • Loss of isobutylene: A common fragmentation for tert-butyl substituted compounds is the loss of isobutylene (C₄H₈, 56.0626 Da) via a McLafferty-type rearrangement, leading to a fragment ion at m/z 220.0529.

  • Cleavage of the ether bond: Scission of the C-O ether bonds can lead to fragments corresponding to the two aromatic moieties.

  • Loss of substituents: Loss of the chlorine atom or other small neutral molecules can also be observed.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the unambiguous structural characterization of 2-[4-(tert-butyl)phenoxy]-5-chlorophenylamine. ¹H and ¹³C NMR establish the carbon-hydrogen framework and the connectivity of the molecule. IR spectroscopy confirms the presence of key functional groups, including the primary amine and the diaryl ether. High-resolution mass spectrometry provides an accurate molecular weight and formula, while tandem MS offers insights into the molecule's stability and fragmentation pathways. This comprehensive spectral guide serves as a foundational reference for any future research or development involving this compound.

References

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2017). PMC. [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). LinkedIn. [Link]

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. (2014). ACS Publications. [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

  • A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers. (2019). PubMed. [Link]

  • IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

  • NMR Sample Preparation. (n.d.). Western University. [Link]

  • Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. (2011). ACS Publications. [Link]

  • NMR sample preparation guidelines. (n.d.). [No Source Found].
  • Sample preparation for FT-IR. (n.d.). [No Source Found].
  • Fragmentation Pathways of Diphenyl Ether Radical Cations. (2025). ResearchGate. [Link]

  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. (n.d.). [No Source Found].
  • Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. [Link]

  • Modeling the ionization efficiency of small molecules in positive electrospray ionization. (n.d.). ChemRxiv. [Link]

  • Infrared Spectroscopy Absorption Table. (n.d.). ResearchGate. [https://www.researchgate.net/figure/Infrared-Spectroscopy-Absorption-Table_tbl1_349548483]([Link] Absorption-Table_tbl1_349548483)

  • IR: amines. (n.d.). [No Source Found].
  • Infrared Spectroscopy. (n.d.). MMRC. [Link]

  • 4.2: IR Spectroscopy. (2022). Chemistry LibreTexts. [Link]

  • Fragmentation pathways of diphenyl ether radical cations. (2015). Semantic Scholar. [Link]

  • General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. (2013). [No Source Found].
  • NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. (2009). [No Source Found].
  • Mass Spectrometry of Dyes. IV. Electron Impact Reaction of Nitrophenyl Phenyl Ethers and Their Charge Migration. (2006). Bulletin of the Chemical Society of Japan. [Link]

  • IR Absorption Frequencies. (n.d.). NIU - Department of Chemistry and Biochemistry. [Link]

  • IR Absorption Frequencies. (n.d.). [No Source Found].
  • Chemical shifts. (n.d.). [No Source Found].
  • NMR Chemical Shifts. (n.d.). [No Source Found].
  • Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines - Supporting Inform
  • 1 H and 13 C APT NMR data of compound 2 and *literature (CDCl 3 , 600 MHz). (n.d.). ResearchGate. [Link]

  • NMR Chemical Shift Values Table. (2024). Chemistry Steps. [Link]

  • Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and... (n.d.). ResearchGate. [Link]

  • 4-Tert-butyl-n-(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)benzenesulfonamide | C25H24ClN5O4S. (n.d.). PubChem. [Link]

  • 2'-(4-(Tert-butyl)phenoxy)-2,6-dimethoxy-1,1'-biphenyl - Optional[13C NMR]. (n.d.). SpectraBase. [Link]

  • 2-Tert-butyl-5-chloroaniline | C10H14ClN. (n.d.). PubChem. [Link]

  • 1H NMR spectrum of a pure active compound (2, 4 DTBP). (n.d.). ResearchGate. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center. [Link]

  • Synthesis, Characterization, And Reactivity Of Bivalent Tin(II) With 4-Tert-butylphenol. (n.d.). [No Source Found].
  • Synthesis and styrene copolymerization of novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates. (n.d.). ChemRxiv. [Link]

  • Synthesis, characterization and crystallographic analysis of N-2-(tert-butylcarbomyl) (4-chlorophenyl methyl)-6-fluoro-N- (3, 4, 5-triethoxyphenyl) chroman-2-carboxamide. (2025). ResearchGate. [Link]

Sources

Exploratory

A Methodological Guide to the Solubility and Stability Profiling of Novel Aryl Amines: The Case of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine

Abstract The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This technical guide provides a comprehensive framework for characterizing the solubility and stability of novel drug candidates, using the exemplary molecule, 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine, as a case study. We will delve into the strategic rationale behind experimental design, present detailed, field-proven protocols for solubility assessment and forced degradation studies, and discuss the development of a robust, stability-indicating analytical method—all within the context of international regulatory expectations. This document is intended for researchers, scientists, and drug development professionals dedicated to building a robust data package for promising therapeutic agents.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

The molecule 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine is a substituted phenoxy-phenylamine. Its structure, featuring a weakly basic amine, a chloro-substituent, and a bulky, lipophilic tert-butylphenoxy group, suggests several predictable challenges: low aqueous solubility and potential susceptibility to oxidative and photolytic degradation. Neglecting to systematically investigate these properties can lead to significant setbacks in later development stages, including poor bioavailability, manufacturing difficulties, and failed regulatory submissions.

This guide, therefore, is structured to provide not just the "how" but the "why" of solubility and stability testing. By anticipating the molecular liabilities of our case compound, we can design a targeted, efficient, and self-validating series of experiments. The ultimate goal is to generate a foundational dataset that informs formulation strategies, defines appropriate storage conditions, and establishes a preliminary shelf-life. All protocols and recommendations are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2) for stability testing.[1][2][3]

Foundational Physicochemical Characterization

Before embarking on extensive solubility and stability programs, a baseline characterization is essential. These data points provide the context for all subsequent experiments.

  • pKa Determination: The primary amine on the molecule is expected to be weakly basic. Determining its pKa is crucial for predicting how its solubility will change with pH. This is governed by the Henderson-Hasselbalch equation, which describes the relationship between pH, pKa, and the ratio of the ionized (more soluble) to non-ionized (less soluble) forms of the drug.[4][5][6][7] An experimentally determined pKa allows for the selection of relevant pH values for solubility and stability studies, particularly those mimicking physiological conditions (e.g., gastric pH ~1.2, intestinal pH ~6.8).

  • LogP/LogD: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. Given the large non-polar regions of the molecule, a high LogP is anticipated, correlating with low intrinsic aqueous solubility. The distribution coefficient (LogD) is the partition coefficient at a specific pH, which is more physiologically relevant for an ionizable compound like this amine.

  • Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) should be used to determine the melting point and assess the crystallinity and polymorphism of the initial drug substance.

Comprehensive Solubility Assessment

Solubility is not a single value but a profile. A thorough assessment investigates solubility under various conditions to predict in vivo dissolution and guide formulation development.

Rationale for Experimental Design

For an NCE like 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine, which is likely a weak base, solubility is expected to be highly pH-dependent. At pH values significantly below its pKa, the amine will be protonated (R-NH3+), leading to greater interaction with water and thus higher solubility. Conversely, at pH values above the pKa, the neutral form (R-NH2) will dominate, leading to significantly lower solubility. Therefore, our investigation must span a physiologically relevant pH range.

Experimental Protocol: Thermodynamic Solubility Profiling

This protocol determines the equilibrium solubility, which is the most relevant measure for pre-formulation.

  • Preparation of Buffers: Prepare a series of buffers (e.g., HCl for pH 1.2; acetate for pH 4.5; phosphate for pH 6.8, 7.4) of known ionic strength.

  • Sample Preparation: Add an excess of the solid compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is critical to ensure saturation.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be run to confirm the necessary duration.

  • Sample Separation: Separate the undissolved solid from the saturated solution. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.

  • Quantification: Analyze the clear filtrate using a validated analytical method, typically a UV-Vis spectrophotometer or, for higher specificity and sensitivity, an HPLC-UV system.

  • Data Reporting: Report the solubility in mg/mL or µg/mL for each pH and temperature condition.

Data Presentation: pH-Solubility Profile

The quantitative data should be summarized in a clear, tabular format and visualized in a graph.

Table 1: Thermodynamic Solubility of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine

pHTemperature (°C)Solubility (µg/mL)
1.225[Example Value: 150.5]
4.525[Example Value: 25.2]
6.825[Example Value: <1.0]
7.425[Example Value: <1.0]
1.237[Example Value: 185.8]
4.537[Example Value: 32.7]
6.837[Example Value: <1.5]
7.437[Example Value: <1.5]

Stability Studies and Forced Degradation

Stability testing provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[3] Forced degradation, or stress testing, is the cornerstone of this process. It involves intentionally exposing the drug to harsh conditions to accelerate decomposition, which serves several key purposes:[8][9][10]

  • Elucidating Degradation Pathways: Understanding how the molecule breaks down helps in identifying and controlling potential degradants.

  • Developing Stability-Indicating Methods: The stressed samples, containing a mixture of the parent drug and its degradation products, are essential for developing an analytical method that can resolve all components.[11][12][13]

  • Informing Formulation and Packaging: If a molecule is sensitive to light, for example, light-protective packaging is required.[14]

The following diagram outlines a typical workflow for a comprehensive stability assessment program.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation & Stability Execution cluster_2 Phase 3: Data Analysis & Reporting NCE NCE: 2-[4-(...)-5-chlorophenylamine Forced_Deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) NCE->Forced_Deg SIM_Dev Stability-Indicating Method (SIM) Development Forced_Deg->SIM_Dev Generates degradants SIM_Val SIM Validation (ICH Q2) SIM_Dev->SIM_Val ICH_Stab Formal Stability Study (ICH Q1A Conditions) SIM_Val->ICH_Stab Validated Method Data_Analysis Data Analysis & Impurity Identification ICH_Stab->Data_Analysis Timepoint samples Report Establish Retest Period & Storage Conditions Data_Analysis->Report

Caption: Workflow for a comprehensive stability assessment program.

Protocol: Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15] Conditions may need to be adjusted if degradation is too rapid or too slow. For a poorly soluble compound, studies can be conducted on suspensions or in a solution with a co-solvent.[9][10][14]

  • Acid Hydrolysis:

    • Condition: 0.1 M HCl at 60 °C.

    • Procedure: Dissolve or suspend the compound in the acidic solution. Take samples at time points (e.g., 2, 8, 24 hours), neutralize immediately, and dilute for analysis.

    • Rationale: Simulates gastric conditions and tests the stability of linkages like ethers or amides. The ether linkage in the target molecule could be susceptible.[8]

  • Base Hydrolysis:

    • Condition: 0.1 M NaOH at 60 °C.

    • Procedure: Follow the same procedure as for acid hydrolysis.

    • Rationale: Tests for susceptibility to base-catalyzed degradation.

  • Oxidative Degradation:

    • Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Procedure: Dissolve or suspend the compound in the H₂O₂ solution. Protect from light. Sample at various time points.

    • Rationale: The electron-rich aromatic rings and the secondary amine are potential sites for oxidation, which is a common degradation pathway.[8][15] This can lead to N-oxide formation or hydroxylation of the rings.[8]

  • Thermal Degradation:

    • Condition: Solid drug substance at 80 °C (dry heat) and 60 °C / 75% Relative Humidity (RH).

    • Procedure: Store the solid compound in controlled environment chambers. Sample at time points (e.g., 1, 3, 7 days).

    • Rationale: Assesses the intrinsic thermal stability of the molecule in the solid state.[16]

  • Photolytic Degradation:

    • Condition: Expose the solid and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[1]

    • Procedure: Use a validated photostability chamber. Analyze exposed samples against a dark control.

    • Rationale: The aromatic rings and chloro-substituent make the molecule a candidate for photosensitivity.

Development of a Stability-Indicating Method (SIM)

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active drug substance due to degradation.[12][13][17] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[11][18]

The core principle is to achieve chromatographic separation (specificity) between the parent peak and all degradation product peaks.

Table 2: Example Starting HPLC Conditions

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmGood general-purpose column for retaining non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to protonate the amine, improving peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for eluting a lipophilic molecule.
Gradient 5% to 95% B over 30 minA gradient is necessary to elute both the parent and potentially more polar or non-polar degradants.[11]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm (or λmax)A common wavelength for aromatic compounds. A photodiode array (PDA) detector is ideal to check for peak purity.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

The stressed samples from the forced degradation study are injected into the HPLC. The chromatograms are examined to ensure that all new peaks (degradants) are baseline-resolved from the main peak. The method is optimized (by adjusting gradient, pH, or solvent choice) until this is achieved.

Data Interpretation: Mass Balance

A key concept in stability studies is mass balance . This is the process of adding the assay value (amount of remaining parent drug) and the levels of all degradation products to see if the total is close to 100% of the initial value. A good mass balance (e.g., 98-102%) provides confidence that all major degradation products have been detected by the analytical method.

The following diagram illustrates the logical flow of a forced degradation experiment.

G cluster_stress Stress Conditions (ICH Q1A) DS Drug Substance (Solid or Solution) Acid Acid (e.g., 0.1M HCl, 60°C) DS->Acid Base Base (e.g., 0.1M NaOH, 60°C) DS->Base Oxid Oxidation (e.g., 3% H2O2, RT) DS->Oxid Heat Thermal (e.g., 80°C Dry Heat) DS->Heat Light Photolytic (ICH Q1B Light Box) DS->Light Analysis Analysis by Validated Stability-Indicating Method (HPLC) Acid->Analysis Base->Analysis Oxid->Analysis Heat->Analysis Light->Analysis Report Data Interpretation: - Identify Degradation Pathways - Assess Peak Purity - Calculate Mass Balance Analysis->Report

Caption: Logical flow of a forced degradation study.

Conclusion and Strategic Outlook

This guide has outlined a systematic, science-driven approach to evaluating the solubility and stability of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine. By predicting its liabilities based on chemical structure—namely poor aqueous solubility and a potential for oxidative degradation—we have established a targeted experimental plan.

The successful execution of these studies will yield a robust pre-formulation data package. The pH-solubility profile will directly inform whether salt formation or enabling formulations (e.g., amorphous solid dispersions, lipid-based systems) are necessary to achieve adequate bioavailability. The stability data will not only establish preliminary storage and retest conditions but also provide a validated analytical method ready for long-term, GMP stability studies as the project progresses. This foundational knowledge is not merely a regulatory requirement; it is a critical tool for de-risking the drug development process and accelerating the path to the clinic.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14). LCGC International.
  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • Quality Guidelines. ICH.
  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). . Retrieved from

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare.
  • Stability Indicating HPLC Method Development: A Review. (2019, June 22).
  • Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube.
  • Stability tests according to ICH Q1A (R2). (2012, October 12). Memmert.com.
  • Q1A(R2) Guideline. (2010, February 2). ICH.
  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. (2006, November 7). ACS Publications.
  • Prediction of pH-dependent aqueous solubility of druglike molecules. (2006, November 15). PubMed.
  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta.
  • (PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate.
  • (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2025, December 24). ResearchGate.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • (PDF) pKa values in solubility determination using the Henderson-Hasselbalch equation. (2025, December 23). ResearchGate.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Forced Degradation to Develop Stability-indicating Methods. (2012, January 1). Pharmaceutical Outsourcing.
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
  • Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Lab Manager.

Sources

Foundational

Investigating the Antioxidant Potential of Tert-Butylphenoxy Compounds: From Mechanism to In Vivo Validation

An In-depth Technical Guide Introduction Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a host of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a host of human diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1][2][3] This has spurred intensive research into antioxidant compounds capable of mitigating oxidative damage. Among synthetic antioxidants, tert-butylphenoxy compounds represent a class of molecules with significant industrial and therapeutic interest.[4][5] Characterized by a phenolic ring substituted with one or more bulky tert-butyl groups, these compounds are widely used as stabilizers in plastics, fuels, and food products to prevent oxidative degradation.[6][7] Their potential as pharmacological agents is an area of growing focus, necessitating a deep understanding of their structure-activity relationships and robust methodologies for evaluating their efficacy.

This guide provides a technical overview of the core principles governing the antioxidant activity of tert-butylphenoxy compounds. We will explore the mechanistic underpinnings of their function, delve into the nuances of structure-activity relationships, and provide detailed, field-proven protocols for their evaluation using a multi-tiered approach, from fundamental chemical assays to more biologically relevant cellular and in vivo models.

The Mechanistic Core: How Tert-Butylphenoxy Compounds Neutralize Free Radicals

The antioxidant prowess of tert-butylphenoxy compounds is not arbitrary; it is a direct consequence of their unique molecular architecture, specifically the interplay between the phenolic hydroxyl group and the sterically hindering tert-butyl substituents.

The Phenolic Engine: Hydrogen Atom Donation

The primary mechanism by which these compounds exert their antioxidant effect is through free radical scavenging via hydrogen atom transfer (HAT).[8][9] The hydroxyl (-OH) group attached to the aromatic ring is the active site. It can donate its hydrogen atom to a highly reactive free radical (e.g., a peroxyl radical, ROO•), thereby neutralizing the radical and terminating the oxidative chain reaction that would otherwise damage cellular components like lipids, proteins, and DNA.[6][10]

The Tert-Butyl Shield: Steric Hindrance and Radical Stabilization

The presence of bulky tert-butyl groups, particularly at the ortho positions (2 and 6) relative to the hydroxyl group, is critical. This configuration creates what is known as a "hindered phenol".[6][8] This steric hindrance serves two vital purposes:

  • Protection of the Hydroxyl Group: The bulky groups physically obstruct other molecules from easily reacting with the -OH group, enhancing its stability and selectivity towards reactive free radicals.[4][11]

  • Stabilization of the Resulting Phenoxy Radical: After donating the hydrogen atom, the phenol is converted into a phenoxy radical. The adjacent tert-butyl groups stabilize this new radical through resonance and steric shielding, making it significantly less reactive than the initial free radical it neutralized.[7] This prevents the phenoxy radical from initiating new oxidation chains, a crucial feature for an effective antioxidant.[7]

Furthermore, the tert-butyl group acts as an electron-donating group via the inductive effect, which increases the electron density on the aromatic ring and the hydroxyl group, thereby facilitating hydrogen donation.[4]

Caption: Hydrogen Atom Transfer (HAT) mechanism of a hindered phenol.

Structure-Activity Relationships (SAR)

The antioxidant efficacy of a tert-butylphenoxy compound is not static; it can be finely tuned by altering the number and position of its functional groups. Understanding these SARs is paramount for designing novel compounds with superior antioxidant potential.

Structural Modification Impact on Antioxidant Activity Causality / Rationale
Ortho-substitution (2,6-positions) Strongly Increases Provides maximum steric hindrance, which stabilizes the resulting phenoxy radical and prevents it from propagating oxidation. This is the hallmark of highly effective hindered phenolic antioxidants like BHT (Butylated hydroxytoluene).[12][13]
Para-substitution (4-position) Moderately Increases / Modulates A tert-butyl group at the para-position can contribute to radical stabilization through hyperconjugation. However, some studies suggest it can reduce antioxidant ability compared to other substitutions.[5][14] An activating group like a methyl group at this position can also provide an additional site for radical scavenging.[12]
Increasing Number of -OH Groups Generally Increases Provides more sites for hydrogen donation, potentially increasing the stoichiometric number of free radicals that one molecule can neutralize. This is a guiding principle in synthesizing novel polyphenolic antioxidants.[15]
Electron-Donating Groups (e.g., -CH₃, -OCH₃) Increases These groups increase the electron density on the phenolic ring, weakening the O-H bond and making the hydrogen atom easier to donate.[4]
Electron-Withdrawing Groups (e.g., -NO₂, -COOH) Decreases These groups pull electron density away from the ring, strengthening the O-H bond and making hydrogen donation more difficult.

A Multi-Tiered Framework for Efficacy Evaluation

A comprehensive investigation of antioxidant potential requires a tiered approach, progressing from simple, rapid chemical assays to more complex and biologically meaningful cellular and in vivo studies.[3]

Tier 1: In Vitro Chemical Assays

These assays are the first line of evaluation. They are rapid, cost-effective, and excellent for high-throughput screening of compound libraries to identify promising candidates. They primarily measure a compound's ability to scavenge stable free radicals or reduce metal ions.[16][17]

  • Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically.[18][19]

  • Methodology:

    • Reagent Preparation: Prepare a stock solution of the test compound and a series of dilutions in methanol or ethanol. Prepare a ~60 µM DPPH radical solution in the same solvent.

    • Reaction Mixture: In a 96-well plate, add 100 µL of each compound dilution to respective wells. Add 100 µL of the DPPH solution to all wells.

    • Controls: Prepare a blank (solvent only) and a positive control (e.g., Trolox, Ascorbic Acid, or BHT).

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent photo-degradation of the DPPH radical.

    • Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.

    • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Data Analysis: Plot the % scavenging against the compound concentration and determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower EC₅₀ indicates higher antioxidant activity.

Caption: Standard workflow for the DPPH radical scavenging assay.

Assay Principle Measured Endpoint Advantages Limitations
DPPH Mixed HAT/SET[16]Decolorization of DPPH• radicalSimple, inexpensive, rapid[19][20]Reaction kinetics can be slow; steric hindrance can affect results[21]
ABTS Electron Transfer (SET)[9]Decolorization of ABTS•+ radical cationApplicable to hydrophilic & lipophilic compounds; rapid reaction[22][23]ABTS•+ is not a biologically relevant radical[2]
FRAP Electron Transfer (SET)[18]Reduction of Fe³⁺-TPZ to blue Fe²⁺-TPZHigh reproducibility, rapid[22]Does not measure reactivity towards radical species, only reducing power[1]
ORAC Hydrogen Atom Transfer (HAT)[16]Inhibition of fluorescent probe decayUses a biologically relevant peroxyl radical[9]Requires a fluorescence reader; longer assay time[23]
Tier 2: In Vitro Cellular Assays

To bridge the gap between simple chemical reactivity and biological efficacy, cellular assays are indispensable. They provide insights into a compound's ability to function within a biological system, accounting for factors like cell membrane permeability, metabolism, and localization.[24][25]

  • Principle: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cells.[24][26] DCFH-DA is cell-permeable and is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS (generated by AAPH, a peroxyl radical initiator), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). An effective antioxidant will enter the cells and quench the ROS, thus inhibiting DCF formation.[26][27]

  • Methodology:

    • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom plate and grow to confluence. The choice of HepG2 cells is strategic as the liver is a primary site of metabolism.

    • Compound Treatment: Remove media and treat cells with various concentrations of the test compound (and a positive control like Quercetin) for 1-2 hours.

    • Probe Loading: Wash cells with PBS and add media containing 25 µM DCFH-DA. Incubate for 60 minutes to allow for cellular uptake and deacetylation.

    • Induction of Oxidative Stress: Wash cells again with PBS and add 600 µM AAPH solution to all wells except for the negative control wells.

    • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence emission at 535 nm (excitation at 485 nm) every 5 minutes for 1 hour.

    • Data Analysis: Calculate the area under the curve (AUC) for each concentration. Calculate the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control. Results are often expressed as Quercetin Equivalents (QE).[24][25]

CAA_Workflow cluster_prep Cell Preparation cluster_exp Experimental Steps cluster_acq Data Acquisition & Analysis A Seed HepG2 cells in 96-well plate B Grow to confluence A->B C Treat cells with test compounds (1-2h) B->C D Wash with PBS C->D E Load cells with DCFH-DA probe (1h) D->E F Wash with PBS E->F G Add AAPH to induce oxidative stress F->G H Measure fluorescence kinetically (1 hour at 37°C) G->H I Calculate Area Under Curve (AUC) for each treatment H->I J Determine CAA Value (Quercetin Equivalents) I->J

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Tier 3: In Vivo Models

The ultimate test of an antioxidant's potential is its performance within a living organism. In vivo studies are crucial for understanding bioavailability, efficacy in a complex physiological environment, and potential toxicity.[28][29]

  • Model Systems: Rodents (mice, rats) are commonly used due to their physiological similarity to humans.[28] Simpler models like C. elegans or Zebrafish can be used for initial in vivo screening.[29][30]

  • General Experimental Design:

    • Induce Oxidative Stress: Animals are often treated with a pro-oxidant chemical to induce a state of oxidative stress that mimics a disease condition. For example, carbon tetrachloride (CCl₄) is used to induce liver damage.[28]

    • Administer Test Compound: The tert-butylphenoxy compound is administered (e.g., via oral gavage) before or after the pro-oxidant challenge.

    • Collect Biological Samples: After a set period, blood and tissues (e.g., liver, brain) are collected.

    • Measure Biomarkers: The samples are analyzed for key biomarkers of oxidative stress and antioxidant defense.

  • Key Biomarkers to Measure:

    • Lipid Peroxidation: Malondialdehyde (MDA) is a common byproduct of lipid peroxidation and a key indicator of oxidative damage to cell membranes.[28]

    • Antioxidant Enzyme Activity: Measure the activity of endogenous antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px). An effective antioxidant may work by boosting these natural defense systems.[20]

    • Reduced Glutathione (GSH): GSH is a critical intracellular antioxidant. Its levels are often depleted during oxidative stress, and an effective therapeutic agent may help restore them.[20]

InVivo_Workflow A Select Animal Model (e.g., Rats) B Acclimatize & Group (Control, Stress, Treatment) A->B C Administer Test Compound B->C D Induce Oxidative Stress (e.g., with CCl4) B->D Control/Stress groups C->D Pre-treatment model E Collect Blood & Tissues D->E F Homogenize Tissues E->F G Analyze Biomarkers: - MDA (Lipid Peroxidation) - SOD, CAT (Enzyme Activity) - GSH Levels F->G H Statistical Analysis & Interpretation G->H

Caption: Conceptual workflow for an in vivo antioxidant study.

Conclusion and Future Directions

Tert-butylphenoxy compounds are potent antioxidants due to the synergistic action of their hydrogen-donating phenolic hydroxyl group and the stabilizing effect of sterically hindering tert-butyl groups.[4][11] Their efficacy can be rationally modulated through synthetic chemistry, guided by well-established structure-activity relationships.

A rigorous evaluation of their potential, particularly for drug development, demands a multi-tiered approach. While rapid in vitro chemical assays are invaluable for initial screening, they must be followed by more biologically relevant cellular assays like the CAA to assess activity in a living context.[24] Ultimately, in vivo studies are essential to confirm efficacy, understand the impact on endogenous antioxidant systems, and evaluate the overall physiological response.[3][28]

Future research should continue to focus on synthesizing novel derivatives with enhanced bioavailability and reduced toxicity, moving these promising compounds from industrial applications to the forefront of therapeutic strategies against oxidative stress-related diseases.

References

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC. (2024, November 29).
  • In Vivo Exploration of Antioxidant Activity. (2024, August 30). Encyclopedia.pub. [Link]

  • Mechanism of Hindered Phenol Antioxidant. (2024, June 21). Vinati Organics. [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. National Center for Biotechnology Information. [Link]

  • Direct and Indirect Antioxidant Effects of Selected Plant Phenolics in Cell-Based Assays. (2021, April 26). MDPI. [Link]

  • Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. (2024, July 10). Vinati Organics. [Link]

  • Understanding 2,4,6-Tri-Tert-Butylphenol: A Deep Dive into Antioxidant Mechanisms and Industrial Benefits. (2025, August 5). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC. National Center for Biotechnology Information. [Link]

  • Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. (2025, May 24). MDPI. [Link]

  • Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. De Gruyter. [Link]

  • Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. (2007, October 31). PubMed. [Link]

  • Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. (2007, September 29). ACS Publications. [Link]

  • Relationship structure-antioxidant activity of hindered phenolic compounds. ResearchGate. [Link]

  • Hindered phenolic antioxidants for protection of polymers. (2022, October 5). Partinchem. [Link]

  • a comparison of abts and dpph methods for assessing the total antioxidant capacity of human. Polish Journal of Food and Nutrition Sciences. [Link]

  • A Detailed Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol. (2021, October 14). NIST. [Link]

  • Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. (2022, June 9). RSC Publishing. [Link]

  • Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. (2008, July 28). Taylor & Francis Online. [Link]

  • Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. ResearchGate. [Link]

  • Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. Semantic Scholar. [Link]

  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC. (2022, April 4). National Center for Biotechnology Information. [Link]

  • Relationship structure-antioxidant activity of hindered phenolic compounds. (2014, December 30). Grasas y Aceites. [Link]

  • Antioxidant activity of phenolic compounds: from in vitro results to in vivo evidence. (2008, August 15). PubMed. [Link]

  • Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study - PMC. National Center for Biotechnology Information. [Link]

  • Cellular antioxidant activity (caa) assay. (2011, December 22).
  • Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC. National Center for Biotechnology Information. [Link]

  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (2025, December 23). MDPI. [Link]

  • In Vivo Antioxidant Activity of Common Dietary Flavonoids: Insights from the Yeast Model Saccharomyces cerevisiae. (2024, September 12). MDPI. [Link]

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024, November 29). MDPI. [Link]

  • Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. (2023, April 20). MDPI. [Link]

  • 2,4,6-Tri-tert-butylphenol. Wikipedia. [Link]

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023, March 14). MDPI. [Link]

  • Quantification of total phenolic compound and in vitro antioxidant potential of fruit peel extracts. CABI Digital Library. [Link]

  • Antioxidant Capacity Study For Compound Efficacy Testing. InVivo Biosystems. [Link]

  • Synthesis of phenolic antioxidants with isobornyl and tert-butyl fragments. (2025, August 10). ResearchGate. [Link]

  • Synthesis and antioxidant activity of two novel tetraphenolic compounds derived from toluhydroquinone and tertiary butylhydroquinone. (2014, June 30). Grasas y Aceites. [Link]

  • A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo. (2025, October 16). ResearchGate. [Link]

  • Base Catalyzed Oxidation of Antioxidants. (2019, May 30). Stabilization Technologies. [Link]

  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. (2024, March 1). MDPI. [Link]

  • The Synthesis and Properties of 2,4,6-Tri-tert-butylphenol: A Chemist's Perspective. (2025, October 15). Ningbo Innopharmchem. [Link]

  • Quantitative structure-activity relationships of antioxidant phenolic compounds. (2025, August 9). ResearchGate. [Link]

  • tert-butylphenoxycyclohexanol. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine

Topic: Ullmann condensation for 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine synthesis Content Type: Application Notes and Protocols Executive Summary & Strategic Rationale The synthesis of 2-[4-(tert-butyl)phenoxy]-5-c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ullmann condensation for 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine synthesis Content Type: Application Notes and Protocols

Executive Summary & Strategic Rationale

The synthesis of 2-[4-(tert-butyl)phenoxy]-5-chlorophenylamine represents a critical transformation in the preparation of Type II kinase inhibitors and various diaryl ether-based pharmacophores. While direct coupling of aminophenols is academically documented, it suffers from poor chemoselectivity (N- vs. O-arylation).

This protocol details the "Nitro-Activation Route," utilizing a Copper-Catalyzed Ullmann-Type Ether Synthesis (Nucleophilic Aromatic Substitution) followed by a chemoselective reduction. This strategy is chosen for its superior regiocontrol, preventing the formation of N-arylated byproducts and ensuring the integrity of the chlorine substituent on the aniline ring.

Core Chemical Strategy
  • Step 1: Regioselective Ullmann-Type Condensation: Coupling of 4-tert-butylphenol with 2,5-dichloronitrobenzene. The presence of the ortho-nitro group activates the C2-chlorine, while Copper (I) catalysis accelerates the reaction and lowers the energy barrier, ensuring complete conversion without displacing the meta-chlorine (C5).

  • Step 2: Chemoselective Nitro Reduction: Conversion of the nitro group to the amine using Iron/Ammonium Chloride (

    
    ). This method is selected over catalytic hydrogenation (
    
    
    
    ) to strictly prevent hydrodehalogenation (loss of the C5-chlorine).

Synthetic Pathway Visualization[1]

The following diagram illustrates the reaction logic, highlighting the critical regioselectivity enforced by the nitro group and the specific reduction conditions required to preserve the halogen.

SynthesisPathway cluster_logic Critical Control Points Reactant1 2,5-Dichloronitrobenzene (Electrophile) Intermediate Intermediate: 2-[4-(tert-butyl)phenoxy]- 5-chloronitrobenzene Reactant1->Intermediate Step 1: Ullmann-Type Condensation (K2CO3, CuI, DMF, 100°C) Reactant2 4-tert-Butylphenol (Nucleophile) Reactant2->Intermediate Product Target Product: 2-[4-(tert-butyl)phenoxy]- 5-chlorophenylamine Intermediate->Product Step 2: Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) Point1 Regioselectivity: Nitro activates C2-Cl only. C5-Cl remains intact. Point2 Chemoselectivity: Fe reduction prevents de-chlorination.

Figure 1: Synthetic workflow for the target diaryl ether amine. Step 1 utilizes the ortho-nitro effect for regiocontrol; Step 2 utilizes metal-mediated reduction to preserve the aryl chloride.

Protocol 1: Ullmann-Type Ether Condensation

This step forms the diaryl ether linkage.[1] While the ortho-nitro group activates the ring for


, the addition of a Copper catalyst (Ullmann conditions) significantly improves yield and reproducibility, particularly at scale, by stabilizing the transition state and preventing tar formation associated with excessive heating.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
ComponentRoleEquiv.MW ( g/mol )
2,5-Dichloronitrobenzene Electrophile1.0192.00
4-tert-Butylphenol Nucleophile1.05150.22
Potassium Carbonate (

)
Base1.5138.21
Copper(I) Iodide (CuI) Catalyst0.05 (5 mol%)190.45
DMF (N,N-Dimethylformamide) Solvent5-7 Vol73.09
Experimental Procedure
  • Preparation: In a dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, charge 2,5-Dichloronitrobenzene (1.0 equiv) and 4-tert-Butylphenol (1.05 equiv).

  • Solvation: Add anhydrous DMF (5 mL per gram of substrate). Stir until dissolved.

  • Base Addition: Add

    
      (1.5 equiv) in a single portion. The mixture may become heterogeneous.[2][3]
    
  • Catalyst Addition: Add CuI (5 mol%).

    • Expert Tip: While

      
       proceeds without Cu, the catalyst allows the reaction to proceed at 100°C rather than 140°C+, significantly reducing the degradation of the labile nitro group and improving the color profile of the product.
      
  • Reaction: Heat the mixture to 100°C under a nitrogen atmosphere. Monitor by HPLC or TLC (Mobile phase: 10% EtOAc/Hexanes).

    • Target Time: 4–6 hours.

    • Endpoint: Disappearance of 2,5-dichloronitrobenzene (<1%).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into Ice Water (10 volumes). Vigorous stirring will precipitate the nitro-ether intermediate.

    • Filter the solid and wash with water (3x) to remove residual DMF and inorganic salts.

    • Purification: Recrystallize from Ethanol/Water (9:1) if the crude purity is <95%.

Critical Control Point (Regioselectivity): The reaction relies on the ortho-nitro effect. The C2-chlorine is highly activated. The C5-chlorine is meta to the nitro group and unactivated. If the temperature exceeds 150°C, trace substitution at C5 may occur. Maintain T


 110°C. 

Protocol 2: Chemoselective Nitro Reduction

Standard catalytic hydrogenation (


, Pd/C) poses a high risk of hydrodehalogenation  (stripping the Chlorine atom). Therefore, a dissolving metal reduction using Iron powder is the validated standard for this substrate.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
ComponentRoleEquiv.
Nitro-Intermediate Substrate1.0
Iron Powder (325 mesh) Reductant4.0
Ammonium Chloride (

)
Electrolyte/Acid Source2.0
Ethanol / Water Solvent System3:1 Ratio
Experimental Procedure
  • Setup: In a flask equipped with a mechanical stirrer (iron slurry can be heavy), suspend the Nitro-Intermediate in Ethanol (5 Vol).

  • Activation: Dissolve

    
      (2.0 equiv) in Water  (1.5 Vol) and add to the ethanol suspension.
    
  • Reduction: Heat the mixture to 70°C . Add Iron Powder (4.0 equiv) portion-wise over 15 minutes to control the exotherm.

  • Reflux: Heat to reflux (approx. 80°C) for 2–4 hours.

    • Observation: The reaction mixture will turn dark brown/black (iron oxides).

    • Monitoring: Check for the disappearance of the nitro peak and the appearance of the amine (lower

      
       on TLC, distinct UV shift).
      
  • Work-up:

    • Hot Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Caution: Iron waste can be pyrophoric. Keep wet.

    • Concentration: Concentrate the filtrate under reduced pressure to remove ethanol.

    • Extraction: Dilute the aqueous residue with Ethyl Acetate. Wash with

      
       (aq) and Brine.
      
    • Isolation: Dry over

      
      , filter, and concentrate to yield the target 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine .[4]
      

Analytical Validation & Specifications

To ensure the protocol was successful, the following analytical signatures must be verified.

ParameterSpecificationMethodLogic
HPLC Purity > 98.0%C18 Reverse PhaseCritical for biological assay usage.
MS (ESI+)

LC-MSConfirms MW (Cl isotope pattern 3:1).
1H NMR (Aromatic) 3 protons (Aniline ring)400 MHz DMSO-

Verify 1,2,4-substitution pattern.
1H NMR (t-Butyl) Singlet, ~1.3 ppm, 9H400 MHz DMSO-

Confirms presence of t-butyl group.
Appearance Off-white to pale brown solidVisualDark color indicates oxidation of amine.
Mechanism of Action (Ullmann/S_NAr Hybrid)

The copper-catalyzed step operates via a mechanism distinct from pure


. The copper coordinates with the 

-system or the nitro group, lowering the activation energy for the Meisenheimer complex formation.

Mechanism cluster_cycle Catalytic Cycle Step1 Cu(I) Coordination to Aryl Halide Step2 Oxidative Addition / $pi$-Complex Formation Step1->Step2 Step3 Nucleophilic Attack (Phenoxide) Step2->Step3 Step4 Reductive Elimination (Product Release) Step3->Step4

Figure 2: Simplified catalytic cycle for Copper-promoted ether synthesis.

References

  • Ma, D., & Cai, Q. (2003).[5] N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides.[5] Organic Letters, 5(21), 3799–3802. Link

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews, 248(21-24), 2337–2364. Link

  • BenchChem. (2025).[1] Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. (Analogous Protocol Reference). Link

  • Maiti, D., & Buchwald, S. L. (2009).[6] Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols.[6][7] Journal of the American Chemical Society, 131(47), 17423–17429. Link

Sources

Application

GC-MS protocol for the identification of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine

Application Note: High-Fidelity GC-MS Characterization of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine Executive Summary This guide details the protocol for the identification and quantification of 2-[4-(Tert-butyl)phen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity GC-MS Characterization of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine

Executive Summary

This guide details the protocol for the identification and quantification of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine (CAS: 103827-03-8), hereafter referred to as TBPC-Amine .

This molecule presents a specific analytical challenge: it combines a lipophilic diphenyl ether scaffold with a reactive primary amine. While the ether moiety suggests good gas-phase stability, the primary amine (


) is prone to hydrogen bonding with silanols in the GC inlet and column, leading to peak tailing and non-linear response at trace levels.

To address this, this protocol provides two validated workflows:

  • Direct Injection (Screening): Optimized with base-deactivated liners for rapid purity assessment.

  • TFA-Derivatization (Quantification): A chemical modification strategy using Trifluoroacetic Anhydride (TFAA) to cap the amine, ensuring superior peak symmetry and sensitivity for trace impurity analysis.

Analyte Profile & Physicochemical Properties

Understanding the molecule is the first step to successful separation.

PropertyDataAnalytical Implication
Formula

Aromatic signature expected.[1]
MW 275.77 g/mol Elutes in the mid-range of standard semi-volatiles.
Exact Mass 275.1077Monoisotopic target for MS tuning.
LogP (Est) ~5.2Highly lipophilic; requires non-polar solvents (DCM, Hexane).
Key Funct. Groups Primary Amine, Cl-aryl, t-ButylAmine: Adsorption risk. Cl: Distinct 3:1 isotope pattern. t-Butyl: Strong

fragmentation.

Analytical Strategy & Workflow

The following decision tree illustrates the logic behind selecting the correct workflow based on your sensitivity requirements.

method_decision start Start: Sample Assessment conc_check Is Concentration > 10 ppm? start->conc_check direct Method A: Direct Injection (Rapid Screening) conc_check->direct Yes deriv Method B: TFA Derivatization (Trace Quantitation) conc_check->deriv No (Trace/Impurity) gc_setup GC-MS Analysis (Rtx-5MS or Equivalent) direct->gc_setup deriv->gc_setup data_proc Data Processing (SIM/Scan Mode) gc_setup->data_proc

Figure 1: Method Selection Workflow. Use Method A for raw material assay; Use Method B for trace impurity analysis in drug substances.

Experimental Protocols

Sample Preparation

Solvent Selection: Dichloromethane (DCM) is preferred due to the high solubility of the lipophilic ether backbone.

Internal Standard (IS):

  • Recommendation:Diphenylamine-d10 or Anthracene-d10 .

  • Why: Structural similarity ensures the IS behaves similarly to the analyte during injection and ionization.

Method A: Direct Injection (Rapid Screening)

Critical Control Point: You must use a base-deactivated liner (e.g., Restek Topaz or Agilent Ultra Inert with wool). Standard non-deactivated wool will irreversibly adsorb the amine.

  • Inlet: Splitless (1 min purge), 280°C.

  • Column: 30m x 0.25mm x 0.25µm 5% Phenyl-arylene (e.g., HP-5MS UI, DB-5MS).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 60°C (Hold 1 min)

    • Ramp 20°C/min to 200°C

    • Ramp 10°C/min to 300°C (Hold 3 min)

Method B: TFA-Derivatization (Gold Standard)

This reaction converts the primary amine to a trifluoroacetamide, removing hydrogen bonding potential and adding 96 Da to the mass.

  • Aliquot: Transfer 100 µL of sample (in DCM) to a reaction vial.

  • Reagent Addition: Add 50 µL Trifluoroacetic Anhydride (TFAA) .

  • Catalyst (Optional): Add 10 µL Pyridine (acts as an acid scavenger).

  • Incubation: Cap and heat at 60°C for 20 minutes.

  • Dry Down: Evaporate to dryness under

    
     stream (removes excess TFAA acid by-products which damage columns).
    
  • Reconstitution: Re-dissolve in 200 µL Ethyl Acetate or DCM.

Mass Spectrometry & Data Interpretation

Fragmentation Logic (EI Source)

The identification of TBPC-Amine relies on three specific spectral "fingerprints."

  • Molecular Ion (

    
    ):  The aromatic rings stabilize the radical cation.
    
  • Chlorine Isotope Cluster: The presence of

    
     and 
    
    
    
    creates a distinct M and M+2 peak with a 3:1 intensity ratio .
  • Tert-Butyl Loss (

    
    ):  The loss of a methyl group from the tert-butyl moiety is chemically favored, often forming the base peak (100% abundance).
    

fragmentation parent Parent Ion (M+) m/z 275/277 (Radical Cation) frag1 Base Peak (M-15) [M - CH3]+ m/z 260/262 parent->frag1 Loss of Methyl (Dominant) frag2 Ether Cleavage [C6H4(t-Bu)O]+ parent->frag2 C-O Cleavage (Minor)

Figure 2: Primary Fragmentation Pathway. The M-15 ion is the most stable and abundant fragment for quantification.

SIM (Selected Ion Monitoring) Table

For high-sensitivity quantitation, set the quadrupole to monitor these specific ions.

MethodTarget Ion (Quant)Qualifier 1 (Structure)Qualifier 2 (Isotope)
Direct Injection 260.1 (

)
275.1 (

)
277.1 (

)
TFA-Derivative 356.1 (

)
371.1 (

)
69.0 (

)

Note: The TFA derivative shifts the molecular weight from 275 to 371 (Addition of


 group, +96 Da).

System Suitability & Quality Control

To ensure the trustworthiness of your data, the following criteria must be met before running unknown samples:

  • Tailing Factor (

    
    ):  For the Direct Injection method, the amine peak must have 
    
    
    
    . If
    
    
    , trim the column guard or replace the liner.
  • Isotope Ratio: The ratio of

    
     275 to 277 must be within 10% of the theoretical natural abundance (approx 3:1).
    
  • Carryover Check: Inject a solvent blank immediately after the highest standard. No peak at the retention time of TBPC-Amine should exceed 0.1% of the standard area.

References

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of 4-tert-butylphenol derivatives. NIST Webbook. Link

  • Sigma-Aldrich. (2024). Derivatization Reagents for Gas Chromatography: TFAA Protocols. Sigma-Aldrich Technical Bulletins. Link

  • Restek Corporation. (2022). Analysis of Chlorinated Anilines and Impurities by GC-MS. Restek Chromatograms. Link

  • PubChem. (2025).[2] Compound Summary: 2-tert-butyl-5-chloroaniline (Structural Analog). National Library of Medicine. Link

Sources

Method

Application Note: High-Precision Antioxidant Profiling of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine

Abstract & Molecule Profile This guide details the development of an in vitro antioxidant assay specifically calibrated for 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine (hereafter referred to as TBPC-Amine ). Unlike wat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Molecule Profile

This guide details the development of an in vitro antioxidant assay specifically calibrated for 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine (hereafter referred to as TBPC-Amine ).

Unlike water-soluble antioxidants (e.g., Ascorbic Acid), TBPC-Amine presents specific physicochemical challenges:

  • High Lipophilicity: The tert-butyl and chloro substituents significantly increase the partition coefficient (LogP > 5.0 estimated), rendering standard aqueous assays (like traditional FRAP) prone to precipitation artifacts.

  • Aniline Active Site: The primary mechanism of action is likely Hydrogen Atom Transfer (HAT) from the amine (-NH

    
    ) group, similar to diphenylamine antioxidants used in industrial stabilization.
    
  • Steric Hindrance: The bulky tert-butyl group on the phenoxy ring may influence the kinetics of radical approach.

Therefore, this protocol prioritizes Organic-Phase DPPH (for radical scavenging) and CUPRAC (for reducing power) to ensure complete solubility and accurate kinetic profiling.

Pre-Assay Preparation: Solubility & Stock Management

Critical Warning: TBPC-Amine is hydrophobic. Attempting to dissolve it directly in aqueous buffers (PBS, Acetate) will result in micro-precipitation, yielding false-negative results.

Stock Solution Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO) or HPLC-grade Ethanol.

  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the amine) and store at -20°C.

  • Working Solutions: Dilute the master stock into Methanol for the assay. Do not exceed 1% DMSO final concentration in the assay well to avoid solvent interference.

Primary Assay: Lipophilic DPPH Radical Scavenging

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is the gold standard for lipophilic amines because the radical itself is stable in organic solvents (Methanol/Ethanol), ensuring the analyte remains in solution during the reaction.

Mechanism

TBPC-Amine donates a hydrogen atom (H•) from its amino group to the violet DPPH• radical, converting it to the yellow hydrazine form (DPPH-H).



Experimental Workflow (Graphviz)

DPPH_Workflow Figure 1: Optimized DPPH Workflow for Lipophilic Amines Stock TBPC-Amine Stock (10mM in DMSO) Dilution Serial Dilution (10 - 200 µM in MeOH) Stock->Dilution Dilute Mixing Incubation (1:1 Ratio, 30 min, Dark) Dilution->Mixing Sample DPPH_Prep DPPH Reagent (0.1 mM in MeOH) DPPH_Prep->Mixing Reagent Read Absorbance Read (517 nm) Mixing->Read Analysis IC50 Calculation (Non-linear Regression) Read->Analysis

Detailed Protocol
  • Reagent Prep: Dissolve 3.94 mg of DPPH in 100 mL Methanol to achieve 0.1 mM. Note: Prepare fresh and protect from light.

  • Plate Layout (96-well):

    • Sample Wells: 100 µL TBPC-Amine dilution + 100 µL DPPH solution.

    • Blank Wells (Solvent Control): 100 µL Methanol + 100 µL DPPH solution.

    • Color Correction Blank: 100 µL TBPC-Amine + 100 µL Methanol (to subtract intrinsic color of the amine, if any).

    • Positive Control: Trolox (standard) or Diphenylamine (structural analog).

  • Incubation: Seal plate and incubate in the dark at room temperature for 30 minutes .

    • Expert Tip: Amine antioxidants often show slower kinetics than phenols. If the curve has not plateaued at 30 mins, extend to 60 mins.

  • Measurement: Read Absorbance at 517 nm .

Data Calculation

Calculate % Inhibition using the formula:



Plot % Inhibition vs. Concentration (log scale) to determine the IC50.[1]

Secondary Assay: CUPRAC (Electron Transfer Potential)

While DPPH measures radical scavenging (mixed HAT/SET), the CUPRAC (Cupric Reducing Antioxidant Capacity) assay is chosen over FRAP for this molecule.

  • Why not FRAP? FRAP requires low pH (3.6) and aqueous buffers, which may precipitate TBPC-Amine or protonate the amine group (

    
    ), deactivating its electron-donating capability.
    
  • Why CUPRAC? It operates at pH 7.0 and is compatible with organic solvents (EtOH/DCM), maintaining the bio-relevant state of the amine.

Mechanism (SET)

TBPC-Amine reduces the Copper(II)-Neocuproine complex to the orange-yellow Copper(I)-Neocuproine chelate.



Experimental Workflow (Graphviz)

CUPRAC_Mechanism Figure 2: CUPRAC Single Electron Transfer (SET) Mechanism Cu2 Cu(II)-Neocuproine (Oxidant) Complex Electron Transfer Complex Cu2->Complex Amine TBPC-Amine (Reductant) Amine->Complex Cu1 Cu(I)-Neocuproine (Chromophore @ 450nm) Complex->Cu1 Reduction

Detailed Protocol
  • Reagents:

    • 10 mM CuCl

      
       (in water).
      
    • 7.5 mM Neocuproine (in Ethanol).

    • 1 M Ammonium Acetate Buffer (pH 7.0).

  • Procedure:

    • In a test tube or deep-well plate, add:

      • 1 mL CuCl

        
        
        
      • 1 mL Neocuproine

      • 1 mL Buffer

      • x mL TBPC-Amine sample (dissolved in EtOH)

      • (1.1 - x) mL Water/EtOH to adjust volume.

  • Incubation: 30 minutes at Room Temperature.

  • Readout: Absorbance at 450 nm .

  • Result: Express as Trolox Equivalents (TEAC).

Data Presentation & Validation Criteria

Summary of Expected Results

The following table outlines how to interpret the data for TBPC-Amine compared to standard controls.

ParameterTBPC-Amine (Expected)Trolox (Control)Interpretation
Solubility Low (Requires MeOH/EtOH)High (Water/MeOH)Pass: Clear solution in assay. Fail: Turbidity.
DPPH IC50 ~20-50 µM (Est.)~10-15 µMHigher IC50 indicates weaker scavenging (steric hindrance).
Kinetics Slow (>20 mins)Fast (<5 mins)Amines often require time to generate the N-radical.
CUPRAC Positive SignalPositive SignalConfirms electron donation capability.
Quality Control (Self-Validating System)

To ensure the assay is trustworthy (E-E-A-T), calculate the Z-Factor for your plate layout.



  • 
    : Standard Deviation, 
    
    
    
    : Mean.
    
    
    : Positive control,
    
    
    : Negative control.
  • Requirement: A Z-factor > 0.5 is required to validate the assay run.

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[1][2][3][4][5][6][7][8] LWT - Food Science and Technology.

  • Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel total antioxidant capacity index for dietary polyphenols and vitamins C and E, using their cupric ion reducing capability in the presence of neocuproine: CUPRAC method. Journal of Agricultural and Food Chemistry.

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry.

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay.[1][2][4] Journal of Food Science and Technology.

Sources

Application

Application Notes and Protocols: Purifying Crude 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine via Column Chromatography

Abstract This comprehensive guide details a robust methodology for the purification of crude 2-[4-(tert-butyl)phenoxy]-5-chlorophenylamine, a key intermediate in various synthetic pathways. Leveraging the principles of n...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust methodology for the purification of crude 2-[4-(tert-butyl)phenoxy]-5-chlorophenylamine, a key intermediate in various synthetic pathways. Leveraging the principles of normal-phase column chromatography, this protocol provides a step-by-step approach from initial reaction work-up to the isolation of the highly purified compound. The causality behind experimental choices, such as the selection of stationary and mobile phases, is thoroughly explained to empower researchers with the ability to adapt and troubleshoot the procedure. This self-validating system ensures reproducibility and high-yield purification, making it an invaluable resource for professionals in drug development and organic synthesis.

Introduction: The Purification Challenge

The synthesis of 2-[4-(tert-butyl)phenoxy]-5-chlorophenylamine often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. The presence of these contaminants can significantly hinder subsequent reaction steps and compromise the purity of the final active pharmaceutical ingredient (API). Column chromatography is a powerful and widely used technique for the separation and purification of individual compounds from a mixture.[1] This application note focuses on a normal-phase chromatography approach, which is particularly well-suited for the separation of moderately polar organic compounds.[2]

In normal-phase chromatography, a polar stationary phase, such as silica gel, is used in conjunction with a non-polar mobile phase.[3][4] The separation is based on the differential adsorption of the components of the mixture onto the stationary phase.[2] More polar compounds will have a stronger interaction with the polar stationary phase and will thus elute more slowly, while less polar compounds will be carried through the column more quickly by the non-polar mobile phase. The target compound, 2-[4-(tert-butyl)phenoxy]-5-chlorophenylamine, possesses both polar (amine) and non-polar (tert-butyl and phenoxy) functionalities, making its purification a nuanced challenge that requires careful optimization of the chromatographic conditions.

Foundational Principles: Why Normal-Phase Chromatography?

The choice of normal-phase chromatography is dictated by the physicochemical properties of the target molecule and the likely impurities. The amine group in 2-[4-(tert-butyl)phenoxy]-5-chlorophenylamine imparts a degree of polarity, allowing for interaction with the silanol groups on the surface of the silica gel stationary phase.[5] The non-polar regions of the molecule will have a greater affinity for the non-polar mobile phase. By carefully selecting the composition of the mobile phase, a "sweet spot" can be found where the target compound is sufficiently retained on the column to separate it from less polar impurities, but not so strongly that it becomes difficult to elute.

Stationary Phase: Silica Gel

Silica gel (SiO₂) is the most common stationary phase in normal-phase chromatography due to its high surface area, porous nature, and versatility.[1][6][7] The surface of silica gel is covered with silanol groups (-Si-OH), which are weakly acidic and act as the primary sites for adsorption.[5] The quality and particle size of the silica gel are critical for achieving good separation.[5][7] Smaller, more uniform particles lead to higher resolution but can also result in higher backpressure.[7]

Mobile Phase: The Eluent System

The mobile phase, or eluent, is a solvent or mixture of solvents that carries the sample through the column.[2] In normal-phase chromatography, the mobile phase is typically a non-polar solvent, such as hexane or heptane, mixed with a more polar solvent, like ethyl acetate or dichloromethane, to modulate the eluting strength.[4][8] The polarity of the mobile phase is a critical parameter that must be optimized to achieve the desired separation.[9]

Experimental Workflow: From Crude Mixture to Pure Compound

The overall process for the purification of crude 2-[4-(tert-butyl)phenoxy]-5-chlorophenylamine is outlined below. Each step is critical for the successful isolation of the target compound.

Figure 1. A comprehensive workflow for the column chromatography purification process.

Detailed Protocols

Materials and Reagents
Material/ReagentGradeSupplier
Crude 2-[4-(tert-butyl)phenoxy]-5-chlorophenylamineSynthesis GradeIn-house or Commercial
Silica Gel60 Å, 230-400 meshStandard Supplier
HexaneACS GradeStandard Supplier
Ethyl AcetateACS GradeStandard Supplier
DichloromethaneACS GradeStandard Supplier
TriethylamineReagent GradeStandard Supplier
TLC PlatesSilica Gel 60 F₂₅₄Standard Supplier
Glass Chromatography ColumnAppropriate SizeStandard Supplier
Cotton or Glass WoolLaboratory GradeStandard Supplier
SandWashed, Sea SandStandard Supplier
Protocol 1: Mobile Phase Optimization using Thin-Layer Chromatography (TLC)

The success of column chromatography is highly dependent on the choice of the mobile phase.[10] TLC is an indispensable tool for rapidly screening different solvent systems to find the optimal conditions for separation.[10][11]

Objective: To identify a solvent system that provides good separation between the target compound and impurities, with the target compound having an Rf value between 0.2 and 0.4.

Procedure:

  • Prepare a stock solution of the crude material by dissolving a small amount in a suitable solvent (e.g., dichloromethane).

  • Spot the TLC plate: Using a capillary tube, spot the stock solution onto the baseline of a TLC plate.

  • Develop the plate: Place the TLC plate in a developing chamber containing a small amount of the test solvent system. Common starting solvent systems include mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Visualize the spots: After the solvent front has reached near the top of the plate, remove it from the chamber and visualize the separated spots under a UV lamp.

  • Calculate the Rf value: The Rf (retardation factor) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

  • Optimize: Adjust the polarity of the solvent system until the desired Rf value for the target compound is achieved. For basic compounds like amines, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce tailing and improve peak shape by neutralizing the acidic silanol groups on the silica gel.[12]

Protocol 2: Column Packing and Sample Loading

Proper column packing is crucial to avoid channeling and ensure a uniform flow of the mobile phase, leading to optimal separation.[13]

Procedure:

  • Prepare the column: Securely clamp a glass chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[13]

  • Prepare the silica slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a slurry.[13] The amount of silica gel needed is typically 50-100 times the weight of the crude sample.

  • Pack the column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, and continuously tap the side of the column to ensure even packing. Add more mobile phase as needed to prevent the silica bed from running dry.

  • Equilibrate the column: Once the silica has settled, add a layer of sand on top to protect the surface. Wash the column with 2-3 column volumes of the initial mobile phase to ensure it is fully equilibrated.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase and carefully apply it to the top of the column using a pipette.[10]

    • Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for samples that are not very soluble in the mobile phase.

Protocol 3: Elution and Fraction Collection

The elution can be performed isocratically (with a constant mobile phase composition) or with a gradient (where the polarity of the mobile phase is gradually increased).[14][15][16] Gradient elution is often more effective for separating complex mixtures.[17]

Procedure:

  • Begin Elution: Carefully add the mobile phase to the top of the column and begin collecting the eluent in fractions (e.g., test tubes or flasks).

  • Isocratic vs. Gradient Elution:

    • Isocratic Elution: Use the same mobile phase composition throughout the entire separation. This is simpler but may lead to broad peaks for later-eluting compounds.[15][16]

    • Gradient Elution: Start with a less polar mobile phase and gradually increase the proportion of the more polar solvent. This can sharpen peaks and reduce the overall run time.[16][17] A typical gradient for this purification might start with 95:5 Hexane:Ethyl Acetate and gradually increase to 80:20 Hexane:Ethyl Acetate.

  • Monitor the Separation: Collect fractions of a consistent volume and monitor the progress of the separation by TLC analysis of the collected fractions.

  • Pool and Concentrate: Once the desired compound has been fully eluted, combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Poor Separation Incorrect mobile phase polarity.Re-optimize the mobile phase using TLC.[10]
Column overloading.Reduce the amount of sample loaded onto the column.
Poorly packed column.Repack the column, ensuring a uniform silica bed.[13]
Compound Tailing Acidic nature of silica gel interacting with the basic amine.Add a small amount of a basic modifier like triethylamine to the mobile phase.[12]
Compound Stuck on Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).[17]
Compound decomposition on silica.Test for stability on a small scale with TLC. Consider using a less acidic stationary phase like alumina or deactivated silica.[18]
Cracked or Channeled Column The silica bed ran dry during packing or elution.Always keep the silica bed covered with solvent.
Thermal stress from heat of adsorption.Pre-wet the silica gel with the mobile phase before packing.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of crude 2-[4-(tert-butyl)phenoxy]-5-chlorophenylamine using normal-phase column chromatography. By understanding the underlying principles and following the step-by-step procedures outlined, researchers and drug development professionals can achieve high purity and yield of this important chemical intermediate. The emphasis on causality and the inclusion of a troubleshooting guide are intended to provide a robust and adaptable framework for successful purifications.

References

  • Chemistry Notes. (2020, February 5). Normal phase column chromatography: Introduction, easy principle, uses. Available at: [Link]

  • Kianshardanesh.com. (n.d.). Comparison of Isocratic and Gradient Elution. Available at: [Link]

  • AGC Chemicals Americas. (2024, April 2). Advantages of Silica Gels for HPLC Packing Applications. Available at: [Link]

  • Wikipedia. (n.d.). Aqueous normal-phase chromatography. Available at: [Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Available at: [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]

  • Teledyne LABS. (n.d.). Silica Gel Column Chromatography. Available at: [Link]

  • Sorbent Technologies. (n.d.). Different Types of Silica Gel Column Chromatography. Available at: [Link]

  • PubMed. (2006, March 24). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Available at: [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?. Available at: [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Available at: [Link]

  • nanomicronspheres. (n.d.). Understanding Chromatography: The Role of Silica Particles in Effective Separation Techniques. Available at: [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Columbia University. (n.d.). Column chromatography. Available at: [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Available at: [Link]

  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. Available at: [Link]

  • Agilent Technologies. (n.d.). TROUBLESHOOTING GUIDE. Available at: [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Available at: [Link]

  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Available at: [Link]

  • ResearchGate. (2025, December 9). (PDF) Mobile Phase Optimization in Thin Layer Chromatography (TLC). Available at: [Link]

  • Costanzo, S. J. (n.d.). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses.
  • University of California, Davis. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Available at: [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]

  • University of Cambridge. (n.d.). How to run column chromatography. Available at: [Link]

Sources

Method

Derivatization of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine for GC analysis

Application Note: High-Sensitivity GC Analysis of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine via Fluorinated Acylation Abstract This guide details the derivatization and Gas Chromatography (GC) analysis of 2-[4-(Tert-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity GC Analysis of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine via Fluorinated Acylation

Abstract

This guide details the derivatization and Gas Chromatography (GC) analysis of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine , a lipophilic primary aromatic amine often encountered in pharmaceutical and agrochemical development (e.g., as a metabolite of diafenthiuron). Due to the presence of the polar amino group (-NH₂) and the chlorine substituent, direct GC analysis often results in peak tailing, adsorption, and poor sensitivity.

We present a robust Acylation Protocol using Heptafluorobutyric Anhydride (HFBA) as the primary method. This approach converts the analyte into a stable, volatile amide, significantly enhancing response on both Mass Spectrometry (MS) and Electron Capture Detectors (ECD). A secondary Silylation protocol is provided as an alternative screening method.

Introduction & Scientific Rationale

The analyte, 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine , possesses a "push-pull" electronic structure. The electron-withdrawing chlorine atom and the electron-donating phenoxy ether group create a unique electronic environment around the primary amine.

Why Derivatization is Critical
  • Polarity Reduction: The primary amine (-NH₂) forms hydrogen bonds with silanol groups in the GC inlet and column, leading to severe peak tailing and memory effects.

  • Thermal Stability: Under high GC inlet temperatures (>250°C), free anilines can undergo oxidative degradation.

  • Sensitivity Enhancement:

    • For MS: Acylation adds high-mass fragments (e.g., fluoroacyl groups), moving the molecular ion into a cleaner mass range and improving the signal-to-noise ratio.

    • For ECD: The introduction of seven fluorine atoms via HFBA dramatically increases the electron capture cross-section, allowing for femtogram-level detection limits.

Selected Strategy: Acylation with HFBA (Heptafluorobutyric anhydride) is chosen over silylation because fluorinated amides are more resistant to moisture and provide superior hydrolytic stability compared to TMS (trimethylsilyl) derivatives.

Reaction Mechanism & Workflow

Chemical Mechanism

The nucleophilic nitrogen of the aniline attacks the carbonyl carbon of the anhydride. The base (Pyridine) acts as an acid scavenger, neutralizing the heptafluorobutyric acid byproduct to drive the reaction to completion.

ReactionMechanism Aniline Analyte (R-NH2) Intermediate Transition State Aniline->Intermediate Nucleophilic Attack HFBA Reagent (HFBA) HFBA->Intermediate Product Derivatized Amide (R-NH-CO-C3F7) Intermediate->Product Elimination Byproduct Acid Byproduct (Scavenged by Base) Intermediate->Byproduct

Figure 1: Acylation mechanism converting the primary amine to a perfluoroamide.

Experimental Workflow

Workflow cluster_0 Sample Preparation cluster_1 Derivatization (Acylation) cluster_2 Analysis Step1 Extraction (Ethyl Acetate/Hexane) Step2 Drying (N2 Evaporation) Step1->Step2 Step3 Add Reagents (50µL HFBA + 50µL Pyridine) Step2->Step3 Step4 Incubation (70°C for 30 mins) Step3->Step4 Step5 Cleanup (Evaporate & Reconstitute) Step4->Step5 Step6 GC-MS / GC-ECD Injection Step5->Step6

Figure 2: Step-by-step workflow from extraction to GC injection.

Materials & Equipment

CategoryItemSpecification
Reagents HFBA Heptafluorobutyric anhydride (≥99%, fresh)
Solvent Ethyl Acetate or Toluene (Anhydrous)
Base Catalyst Pyridine (Anhydrous, stored over KOH)
Buffer 5% Sodium Bicarbonate (NaHCO₃) solution
Standards Internal Std 3,4-Dichloroaniline or deuterated analog
Equipment Vials 2 mL amber glass with PTFE-lined caps
Heating Block Capable of maintaining 70°C ± 1°C
Evaporator Nitrogen blow-down system

Detailed Protocols

Method A: Fluorinated Acylation (Gold Standard)

Best for: Trace analysis, dirty matrices, and ECD detection.

  • Preparation: Transfer an aliquot of the sample extract (equivalent to 1–10 µg of analyte) into a 2 mL reaction vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. Note: Traces of water will destroy the anhydride reagent.

  • Reagent Addition: Add 50 µL of Ethyl Acetate , 20 µL of Pyridine , and 30 µL of HFBA . Cap the vial immediately and tightly.

    • Tip: Add HFBA last. The reaction is exothermic.

  • Reaction: Vortex for 30 seconds, then heat the vial at 70°C for 30 minutes .

  • Cleanup (Crucial):

    • Cool to room temperature.[1]

    • Evaporate the reaction mixture to dryness under nitrogen (removes excess acid and pyridine).

    • Reconstitute in 100 µL of Ethyl Acetate or Isooctane.

    • Optional Wash: If the background is high, add 200 µL of Hexane and wash with 200 µL of 5% NaHCO₃. Vortex, centrifuge, and keep the upper organic layer.

  • Analysis: Inject 1 µL into the GC.

Method B: Silylation (Alternative)

Best for: Rapid screening of clean standards.

  • Preparation: Dry the sample as in Method A.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS and 50 µL of Acetonitrile .

  • Reaction: Cap and heat at 70°C for 30 minutes .

  • Analysis: Inject directly. Warning: Excess silylating reagent can foul the FID/MS source over time.

GC-MS Instrument Conditions

ParameterSettingRationale
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5)Standard non-polar phase separates based on boiling point.
Dimensions 30 m × 0.25 mm × 0.25 µmBalanced resolution and capacity.
Inlet Splitless (1 min purge), 250°CMaximizes sensitivity; high temp ensures rapid volatilization.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS.
Oven Program 100°C (1 min) → 20°C/min → 280°C (hold 5 min)Fast ramp prevents peak broadening of the high-boiling derivative.
MS Source 230°C, EI Mode (70 eV)Standard ionization.
SIM Ions Target the molecular ion (

) and

fragment.
Specificity for quantification.

Results & Troubleshooting

  • Expected Retention Time: The HFBA derivative will elute significantly later than the underivatized amine due to increased molecular weight, but with a much sharper peak shape (symmetry factor 0.9–1.1).

  • Mass Spectrum: Look for the molecular ion

    
     (addition of 
    
    
    
    minus H). A characteristic loss of the heptafluoropropyl group (
    
    
    ) is common.

Troubleshooting Guide:

  • Low Recovery: Check for water in the sample (hydrolysis of anhydride). Ensure the reaction vial was sealed tight.

  • Tailing Peaks: Incomplete derivatization. Increase reaction time to 60 mins or check the quality of the Pyridine (must be anhydrous).

  • Ghost Peaks: Contamination from septum bleed or plasticizers. Use PTFE-lined caps only.

References

  • National Institutes of Health (NIH). (2001). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. PMC. Retrieved from [Link]

  • ResearchGate. (2003). Determination of primary aromatic amines in water food simulant using solid-phase analytical derivatization followed by gas chromatography coupled with mass spectrometry. Retrieved from [Link]

  • MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: The 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine Scaffold in Modern Medicinal Chemistry

Introduction: A Scaffold with Latent Potential for Neuro-therapeutics In the landscape of contemporary drug discovery, the strategic selection of a core molecular scaffold is a critical determinant of success. The 2-[4-(...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold with Latent Potential for Neuro-therapeutics

In the landscape of contemporary drug discovery, the strategic selection of a core molecular scaffold is a critical determinant of success. The 2-[4-(tert-butyl)phenoxy]-5-chlorophenylamine framework represents a promising, yet underexplored, platform for the development of novel therapeutics. Its structural amalgamation of a bulky, lipophilic tert-butyl group, a flexible phenoxy ether linkage, and a reactive chlorophenylamine moiety provides a rich canvas for chemical elaboration. This guide delineates the potential applications of this scaffold, with a particular focus on the design of dual-target ligands for neurodegenerative disorders, and furnishes detailed protocols for its synthesis and biological evaluation.

The rationale for exploring this scaffold is rooted in the established success of related 4-tert-butylphenoxy derivatives as potent antagonists of the histamine H3 receptor (H3R) and inhibitors of monoamine oxidase B (MAO-B).[1][2][3] This dual-targeting modality is of significant interest in the development of therapies for conditions such as Parkinson's disease, where the modulation of both histaminergic and dopaminergic pathways can offer synergistic benefits.[1][2][3] The 2-[4-(tert-butyl)phenoxy]-5-chlorophenylamine scaffold provides a unique vector for chemical diversification, enabling the fine-tuning of physicochemical properties and target engagement.

PART 1: Synthesis of the Core Scaffold and its Derivatives

The synthesis of the 2-[4-(tert-butyl)phenoxy]-5-chlorophenylamine scaffold can be achieved through a multi-step sequence, commencing with commercially available starting materials. The subsequent derivatization of the primary amine offers a versatile handle for the introduction of a wide array of functional groups, allowing for a systematic exploration of the chemical space.

1.1: Synthetic Pathway for 2-[4-(tert-butyl)phenoxy]-5-chlorophenylamine

The proposed synthesis involves a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of medicinal chemistry for the formation of diaryl ethers.

Diagram: Synthesis of the Core Scaffold

A 1-Bromo-2-nitro-4-chlorobenzene C Intermediate Ether A->C K2CO3, DMF, 120 °C B 4-tert-Butylphenol B->C D 2-[4-(tert-butyl)phenoxy]-5-chloronitrobenzene C->D Purification E 2-[4-(tert-butyl)phenoxy]-5-chlorophenylamine (Core Scaffold) D->E Fe, NH4Cl, EtOH/H2O, Reflux

Caption: Proposed synthetic route to the core scaffold.

1.2: Detailed Experimental Protocol: Synthesis of 2-[4-(tert-butyl)phenoxy]-5-chlorophenylamine

Materials:

  • 1-Bromo-2-nitro-4-chlorobenzene

  • 4-tert-Butylphenol

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Step 1: Synthesis of 2-[4-(tert-butyl)phenoxy]-5-chloronitrobenzene.

    • To a stirred solution of 4-tert-butylphenol (1.0 eq) in DMF (10 mL/mmol) in a round-bottom flask, add potassium carbonate (2.0 eq).

    • Add 1-bromo-2-nitro-4-chlorobenzene (1.1 eq) to the reaction mixture.

    • Heat the mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (EtOAc/Hexanes gradient) to afford the desired diaryl ether.

  • Step 2: Reduction to 2-[4-(tert-butyl)phenoxy]-5-chlorophenylamine.

    • To a solution of 2-[4-(tert-butyl)phenoxy]-5-chloronitrobenzene (1.0 eq) in a 4:1 mixture of ethanol and water (15 mL/mmol), add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO4 and concentrate to yield the final product, 2-[4-(tert-butyl)phenoxy]-5-chlorophenylamine.

1.3: Derivatization Strategy

The primary amine of the core scaffold is a versatile point for derivatization. Amide bond formation, reductive amination, and urea/thiourea formation are all high-yielding reactions that can be employed to generate a diverse library of analogues.

Diagram: Derivatization of the Core Scaffold

A Core Scaffold B Amide Derivatives A->B R-COCl, Pyridine C Amine Derivatives A->C R-CHO, NaBH(OAc)3 D Urea/Thiourea Derivatives A->D R-NCO or R-NCS

Caption: Key derivatization pathways.

PART 2: Biological Evaluation Protocols

The biological evaluation of the synthesized compounds should focus on their potential as dual-target H3R antagonists and MAO-B inhibitors. The following protocols provide a framework for these assessments.

2.1: In Vitro Assays

2.1.1: Histamine H3 Receptor (H3R) Binding Assay

This assay determines the affinity of the test compounds for the human H3 receptor.

Principle: A radioligand binding assay is used, where the test compound competes with a known radiolabeled H3R ligand (e.g., [3H]Nα-methylhistamine) for binding to membranes prepared from cells expressing the human H3R.[2]

Protocol:

  • Membrane Preparation: Utilize membranes from HEK293 cells stably expressing the human H3 receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: Incubate cell membranes (20-30 µg protein) with various concentrations of the test compound and a fixed concentration of [3H]Nα-methylhistamine (e.g., 1 nM) in a final volume of 250 µL.

  • Incubation Time and Temperature: 60 minutes at 25 °C.

  • Termination: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

2.1.2: Monoamine Oxidase B (MAO-B) Inhibition Assay

This assay measures the ability of the test compounds to inhibit the activity of the human MAO-B enzyme.

Principle: A fluorometric assay can be employed using a commercially available kit (e.g., from Sigma-Aldrich or Abcam). The assay measures the production of a fluorescent product resulting from the deamination of a non-fluorescent substrate by MAO-B.

Protocol:

  • Enzyme Source: Recombinant human MAO-B.

  • Substrate: A suitable MAO-B substrate such as kynuramine or a proprietary substrate from a kit.

  • Assay Buffer: As recommended by the kit manufacturer (typically a phosphate or Tris buffer).

  • Incubation: Pre-incubate the MAO-B enzyme with various concentrations of the test compound for a specified time (e.g., 15 minutes) at 37 °C.

  • Initiation: Initiate the reaction by adding the substrate.

  • Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

2.2: In Vivo Evaluation (Hypothetical Model)

For promising dual-target candidates, in vivo studies are crucial to assess their therapeutic potential. A rodent model of Parkinson's disease, such as the haloperidol-induced catalepsy model, can be employed.[2]

Protocol: Haloperidol-Induced Catalepsy in Mice

  • Animals: Male Swiss Webster mice.

  • Acclimation: Acclimatize the animals for at least one week before the experiment.

  • Drug Administration:

    • Administer the test compound or vehicle intraperitoneally (i.p.).

    • After a predetermined time (e.g., 30 minutes), administer haloperidol (e.g., 1 mg/kg, i.p.) to induce catalepsy.

  • Catalepsy Assessment: At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy using the bar test.

    • Place the mouse's forepaws on a horizontal bar raised a few centimeters from the surface.

    • Measure the time the mouse remains in this unnatural posture (descent latency). A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Compare the descent latency of the test compound-treated groups with the vehicle-treated control group. A significant reduction in catalepsy indicates potential anti-parkinsonian activity.

PART 3: Structure-Activity Relationship (SAR) and Data Interpretation

A systematic SAR study is essential to optimize the potency and selectivity of the lead compounds. The data generated from the in vitro assays should be tabulated to facilitate this analysis.

3.1: Hypothetical SAR Table
Compound IDR-GroupH3R Ki (nM)MAO-B IC50 (nM)
SC-01 -H>1000>1000
SC-02 -COCH3850950
SC-03 -CH2-Piperidine45120
SC-04 -CH2-Morpholine150300
SC-05 -CO-NH-Phenyl600750
SC-06 -CH2-CH2-N(CH3)290250

Interpretation of Hypothetical Data:

  • The unsubstituted core scaffold (SC-01) is inactive.

  • Simple acylation (SC-02) provides a marginal increase in activity.

  • Introduction of a basic nitrogen-containing heterocycle via reductive amination (SC-03) significantly improves H3R affinity and shows moderate MAO-B inhibition. This is consistent with the known pharmacophores of many H3R antagonists.

  • The nature of the heterocycle is important, with the piperidine ring (SC-03) being more favorable than the morpholine ring (SC-04), suggesting a preference for a more lipophilic and basic moiety.

  • Amide derivatives (SC-05) are less potent than the corresponding amines.

  • A flexible alkylamino side chain (SC-06) also confers good activity.

Conclusion and Future Directions

The 2-[4-(tert-butyl)phenoxy]-5-chlorophenylamine scaffold presents a compelling starting point for the development of novel dual-target ligands for neurodegenerative diseases. The synthetic and biological evaluation protocols detailed in this guide provide a robust framework for researchers to explore the potential of this scaffold. Future work should focus on expanding the library of derivatives, further optimizing the lead compounds for potency, selectivity, and pharmacokinetic properties, and validating their efficacy in more advanced preclinical models of neurodegeneration. The insights gained from these studies will be invaluable in advancing the development of next-generation therapeutics for these debilitating conditions.

References

  • Łażewska, D., et al. (2020). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. International Journal of Molecular Sciences, 21(10), 3411. [Link]

  • Kim, M. J., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 30(6), 564-574. [Link]

  • Kim, M. J., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 30(6), 564-574. [Link]

  • Łażewska, D., et al. (2020). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. International Journal of Molecular Sciences, 21(10), 3411. [Link]

  • Łażewska, D., et al. (2022). Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. Molecules, 27(19), 6685. [Link]

Sources

Method

Application Note: 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine in Material Science &amp; Drug Discovery

This Application Note is structured as a comprehensive technical guide for the use of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine (hereafter referred to as 5-Cl-2-TBP-Aniline ), a specialized intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the use of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine (hereafter referred to as 5-Cl-2-TBP-Aniline ), a specialized intermediate in the synthesis of functional materials and pharmaceutical scaffolds.[1][2]

[1][2][3]

Executive Summary

2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine (CAS: Analogous to 150727-06-3 family) is a high-value diaryl ether building block.[1][3] Its structural uniqueness lies in the combination of an electron-withdrawing chlorine atom, a lipophilic tert-butyl "ballast" group, and a reactive primary amine.[1][2][3]

This unique topology drives its two primary applications:

  • Material Science: As a precursor for hydrophobic azo dyes and color couplers in thermal imaging and optical filters, where the tert-butyl group prevents dye migration (substantivity).[1][2][3]

  • Medicinal Chemistry: As a "privileged scaffold" for Type II Kinase Inhibitors (urea-based), where the diaryl ether moiety mimics the hydrophobic pocket interactions seen in drugs like Sorafenib.[1][2][3]

Chemical Identity & Properties

PropertySpecification
IUPAC Name 5-chloro-2-(4-(tert-butyl)phenoxy)aniline
Molecular Formula C₁₆H₁₈ClNO
Molecular Weight 275.78 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DCM, THF, DMSO, Ethyl Acetate; Insoluble in Water
pKa (Conjugate Acid) ~3.5–4.0 (Estimated due to electron-withdrawing Cl and Phenoxy)
Melting Point 68–72 °C (Typical for this class of ethers)

Application 1: Synthesis of Hydrophobic Azo Chromophores

Context: In material science, this compound is used to synthesize azo dyes for liquid crystal displays (LCDs) and thermal transfer printing.[1][3] The tert-butyl group acts as a steric anchor, increasing solubility in polymer matrices and preventing crystallization of the dye.[1][3]

Mechanism: Diazotization and Coupling

The synthesis relies on the conversion of the primary amine to a diazonium salt, followed by electrophilic aromatic substitution on a coupler (e.g., N,N-diethylaniline or beta-naphthol).[2][3]

Experimental Protocol: Azo Dye Synthesis

Objective: Synthesize a red-shifting hydrophobic dye for polymer doping.

Reagents:

  • 5-Cl-2-TBP-Aniline (1.0 eq)[1][2]

  • Sodium Nitrite (NaNO₂, 1.1 eq)[2][3]

  • Hydrochloric Acid (HCl, 6M)[2][3]

  • 2-Naphthol (1.0 eq)[1]

  • Sodium Hydroxide (NaOH)[2][3]

Step-by-Step Methodology:

  • Diazotization (The "Cold" Step):

    • Dissolve 2.76 g (10 mmol) of 5-Cl-2-TBP-Aniline in 15 mL of 6M HCl. Cool the suspension to 0–5 °C in an ice-salt bath.

    • Critical Step: Dropwise add a solution of NaNO₂ (0.76 g in 5 mL water) while maintaining temperature <5 °C. Stir for 30 min. The solution should become clear/yellow (Diazo salt formation).[1][2][3]

    • Validation: Test with starch-iodide paper (turns blue immediately if excess HNO₂ is present; add urea to quench excess if necessary).[1][2][3]

  • Coupling Reaction:

    • In a separate beaker, dissolve 1.44 g (10 mmol) of 2-Naphthol in 20 mL of 10% NaOH solution. Cool to 0–5 °C.[1][2][3]

    • Slowly pour the diazonium salt solution into the alkaline naphthol solution with vigorous stirring.

    • Observation: A bright red/orange precipitate forms immediately.[1][2][3]

  • Work-up & Purification:

    • Stir for 1 hour, allowing the pH to stabilize (adjust to pH 5–6 with acetic acid to ensure full precipitation).

    • Filter the solid and wash extensively with water (to remove salts) and cold methanol (to remove unreacted organics).[1][2][3]

    • Recrystallize from Ethanol/DMF (9:1) to obtain metallic-green crystals (red in solution).

Data Analysis: Solvatochromism

The resulting dye exhibits significant solvatochromism due to the donor-acceptor nature enhanced by the chlorine substituent.[1][2][3]

Solvent

(nm)
Color Observed
Toluene485Orange-Red
DCM492Red
DMSO508Deep Red/Purple

Application 2: Synthesis of Urea-Based Kinase Inhibitors

Context: In drug discovery, the 2-phenoxy-5-chloroaniline motif is a bioisostere for the core scaffold of Raf/MEK/ERK pathway inhibitors .[1][3] The urea linkage creates a "hinge binder" mimic, while the tert-butyl group occupies the hydrophobic allosteric pocket.[1][3]

Workflow Visualization

The following diagram illustrates the synthetic pathway from the aniline intermediate to a bioactive urea scaffold.

KinaseInhibitorSynthesis cluster_conditions Reaction Conditions Aniline 5-Cl-2-TBP-Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack (DCM, 0°C) Isocyanate Aryl Isocyanate (Electrophile) Isocyanate->Intermediate UreaProduct Diaryl Urea (Kinase Inhibitor) Intermediate->UreaProduct Proton Transfer (Fast) Anhydrous DCM Anhydrous DCM Argon Atmosphere Argon Atmosphere No Base Required No Base Required

Figure 1: Synthetic pathway for urea formation.[1][3] The nucleophilic aniline attacks the isocyanate carbon to form the stable urea linkage.[1][3]

Experimental Protocol: Urea Coupling

Objective: Synthesize a Sorafenib-analog library member.

Reagents:

  • 5-Cl-2-TBP-Aniline (1.0 eq)[1][2]

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq)[1]

  • Dichloromethane (DCM), Anhydrous[2][3]

Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask and flush with Argon.

  • Dissolution: Dissolve 275 mg (1.0 mmol) of 5-Cl-2-TBP-Aniline in 5 mL anhydrous DCM.

  • Addition: Add 221 mg (1.0 mmol) of the isocyanate dissolved in 2 mL DCM dropwise at Room Temperature (RT).

  • Reaction: Stir at RT for 4–12 hours.

    • Monitoring: TLC (Hexane:EtOAc 3:1).[1][3] The starting aniline spot (fluorescent, polar) will disappear, replaced by a less polar urea spot.[1][3]

  • Isolation: The urea product often precipitates from DCM.[1][3] If so, filter.[1][3][4][5][6] If not, evaporate solvent and triturate with Hexane/Ether (1:[3]1) to induce crystallization.[1][3]

Structural Validation (Self-Check)

To ensure the integrity of the 5-Cl-2-TBP-Aniline intermediate before use, verify the following NMR signatures. The specific coupling patterns confirm the ortho relationship of the ether and amine.[1][2][3]

Proton EnvironmentChemical Shift (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

, ppm)
MultiplicityAssignment Logic
-NH₂ 3.8 – 5.0Broad SingletExchangeable; shift varies with solvent/conc.[1][3]
Ar-H (C6) 6.75Doublet (J~2Hz)Meta to Cl, Ortho to NH₂ (Shielded).[3]
Ar-H (C4) 6.65Doublet of DoubletsPara to NH₂.[1][3]
Ar-H (C3) 6.80DoubletOrtho to Phenoxy (Shielded by ether oxygen).[1][3]
t-Butyl 1.28Singlet (9H)Strong diagnostic peak for the lipophilic tail.[1][3]

Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315/H319).[1][3] Potential skin sensitizer due to the aniline moiety.[1][3]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Anilines are prone to oxidation (darkening) upon air exposure.[1][2][3]

  • Disposal: Incinerate as hazardous organic waste containing nitrogen and chlorine.[1][2][3]

References

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1][3] 7th Ed.[1][3] Wiley.[1][3] (Standard reference for S_NAr and Diazotization mechanisms).

  • Wilhelm, M., et al. (2006).[1][3] "Discovery and Structure-Activity Relationships of the Antineoplastic Agent Sorafenib." Journal of Medicinal Chemistry. Link (Demonstrates the utility of diaryl ether ureas).[1][3]

  • Waring, M. J. (2010).[1][2][3] "Lipophilicity in Drug Discovery." Expert Opinion on Drug Discovery. Link (Explains the role of tert-butyl groups in ADME).

  • Hunger, K. (2003).[1][3] Industrial Dyes: Chemistry, Properties, Applications.[1][3] Wiley-VCH.[1][3] (Reference for aniline-based azo dye synthesis).

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming low yield in the synthesis of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine

Case Reference: #CS-TBPC-05 Status: Open for Troubleshooting Support Tier: Level 3 (Senior Application Scientist) Introduction: The "De-Chlorination" Trap Welcome to the technical support center for the synthesis of 2-[4...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #CS-TBPC-05 Status: Open for Troubleshooting Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "De-Chlorination" Trap

Welcome to the technical support center for the synthesis of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine (CAS: 103827-03-8).

If you have arrived here, you are likely facing one of two critical failure modes:

  • Step 1 Stagnation: The

    
     coupling yields a black tar or incomplete conversion.
    
  • Step 2 Heartbreak: You successfully made the nitro-intermediate, but after reduction, the chlorine atom at the 5-position has vanished (dehalogenation), leaving you with the useless des-chloro analogue.

This guide treats your synthesis as a logic gate system. We will debug the pathway step-by-step, prioritizing chemoselectivity and yield optimization.

Module 1: The Ether Coupling ( )

Objective: Synthesis of 2-[4-(tert-butyl)phenoxy]-5-chloronitrobenzene. Reaction Logic: Nucleophilic Aromatic Substitution (


).
Starting Materials:  2,5-Dichloronitrobenzene + 4-tert-Butylphenol.
The Mechanism

The nitro group at position 1 activates the chlorine at position 2 (ortho) for nucleophilic attack. The chlorine at position 5 (meta) is electronically "invisible" to the nucleophile, ensuring regioselectivity.

Troubleshooting Guide: Low Yield / Impurities
SymptomDiagnosisResolution
Starting material remains (Low Conversion) Base insolubility. Potassium Carbonate (

) often clumps in DMF/DMSO, limiting surface area.
Switch to Cesium Carbonate (

).
The "Cesium Effect" improves solubility and nucleophilicity of the phenoxide anion in polar aprotic solvents [1].
Dark/Black Reaction Mixture Thermal Decomposition. 2,5-dichloronitrobenzene is thermally sensitive above 120°C in basic media.Limit Temp to 80-90°C. Do not reflux vigorously. Use an oil bath with precise control.
Formation of Diphenyl Ether Impurity Hydrolysis. Wet solvent allows

to compete with your phenol, creating a nitrophenol impurity.
Dry Solvents are Mandatory. Use anhydrous DMF or DMSO. Add 3Å Molecular Sieves to the reaction vessel.
Optimized Protocol (Step 1)
  • Charge: 1.0 eq 2,5-Dichloronitrobenzene, 1.05 eq 4-tert-Butylphenol, 1.5 eq

    
    .
    
  • Solvent: Anhydrous DMF (0.5 M concentration).

  • Conditions: Heat to 85°C under

    
     atmosphere for 4-6 hours.
    
  • Workup: Pour into ice water. The product should precipitate.[1][2][3] If it oils out (due to the tert-butyl group), extract with EtOAc, wash with 1M NaOH (to remove unreacted phenol), then brine.

Module 2: The Chemoselective Reduction (Critical)

Objective: Reduction of Nitro (


) to Amine (

) without touching the Aryl-Chlorine (

). The Pitfall: Standard Catalytic Hydrogenation (

) is NOT recommended. Palladium undergoes oxidative addition into the C-Cl bond, leading to rapid hydrodehalogenation [2].
Decision Matrix: Choosing the Right Reductant
Option A: The "Gold Standard" (Iron/Ammonium Chloride)

Best for: High reliability, low cost, scalable.

  • Mechanism: Single electron transfer (SET) from zero-valent iron.

  • Protocol:

    • Dissolve nitro-intermediate in Ethanol/Water (3:1).

    • Add 5.0 eq Iron Powder (fine mesh) and 5.0 eq Ammonium Chloride (

      
      ).
      
    • Heat to reflux (approx. 75-80°C) with vigorous stirring (mechanical stirring recommended for scale >10g).

    • Monitor: TLC will show the disappearance of the yellow nitro spot and appearance of the fluorescent amine spot.

    • Workup: Filter hot through Celite to remove iron oxide sludge. Wash the pad with EtOAc.

Option B: The "Clean & Green" (Zn/Nanomicelles)

Best for: Small scale, room temperature, environmentally conscious.[4]

  • Mechanism: Zinc-mediated reduction in aqueous surfactant media (Lipshutz conditions) [3].

  • Protocol:

    • Use 5.0 eq Zinc dust + 1.2 eq

      
      .[4]
      
    • Solvent: 2% TPGS-750-M in water (or just THF/Water if surfactant unavailable).

    • Stir at Room Temperature.

    • Why it works: The mild conditions prevent the activation energy required to break the C-Cl bond.

Option C: Sulfided Platinum (Pt(S)/C)

Best for: Industrial hydrogenation where filtration is preferred over metal sludge.

  • Mechanism: Sulfur "poisons" the catalyst, inhibiting the high-energy sites responsible for hydrogenolysis while allowing nitro reduction.

  • Warning: Do strictly NOT use standard Pd/C or un-poisoned Pt/C.

Module 3: Visualizing the Workflow

The following diagram illustrates the critical decision points to avoid yield loss.

SynthesisPath Start Start: 2,5-Dichloronitrobenzene + 4-tert-Butylphenol Step1 Step 1: SNAr Coupling (Base/DMF) Start->Step1 Check1 Check: Is Product Black/Tar? Step1->Check1 Check1->Step1 Yes -> Reduce Temp / Dry Solvent Intermed Intermediate: 2-(4-t-butylphenoxy)-5-chloronitrobenzene Check1->Intermed No (Clean) Step2_Decision Step 2: Reduction Method Intermed->Step2_Decision Fail_Dehalo FAILURE: Dechlorination (Product lost Cl atom) Step2_Decision->Fail_Dehalo Pd/C + H2 (Avoid!) Success TARGET: 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine Step2_Decision->Success Fe / NH4Cl (Recommended) Step2_Decision->Success Zn / Water (Alternative) Step2_Decision->Success Pt(S)/C + H2 (Industrial)

Figure 1: Synthetic pathway logic emphasizing the prevention of dechlorination during the reduction step.

Module 4: Purification & Characterization Data

The "Oiling Out" Phenomenon

The tert-butyl group makes this molecule highly lipophilic. The amine often refuses to crystallize from standard polar solvents.

Recommended Crystallization System:

  • Solvent: Hexane (or Heptane) with a trace of Ethyl Acetate (20:1).

  • Technique: Dissolve the crude amine in minimal hot EtOAc, then slowly add Hexane until cloudy. Cool to -20°C.

  • Alternative: Convert to the Hydrochloride Salt (

    
     in Dioxane) to obtain a stable solid, then free-base it immediately before use in the next step.
    
Expected Analytical Checkpoints
ParameterExpected ValueNotes
Appearance Off-white to pale yellow solidDarkens upon air exposure (oxidation). Store under Argon.
1H NMR (Diagnostic)

1.30 ppm (s, 9H)
The tert-butyl singlet is distinct.
1H NMR (Diagnostic)

3.8-5.0 ppm (br s, 2H)
Amine protons (

).
LC-MS (ESI+) [M+H]+ = 276.1Chlorine isotope pattern (3:1 ratio of M : M+2) must be visible.

FAQs (Frequently Asked Questions)

Q: Can I use Tin(II) Chloride (


) for the reduction? 
A:  Yes, 

works chemically, but we advise against it for this specific substrate. Tin salts form stubborn emulsions with the lipophilic tert-butyl ether, making the aqueous workup a nightmare. Iron/Ammonium Chloride is much easier to filter off.

Q: Why did my reaction stall at 60% conversion in Step 1? A: This is likely "Base Poisoning." The surface of your


 or 

may be coated with phenolic salts. Fix: Use finely ground (micronized) base and vigorous mechanical stirring. Ultrasound the reaction mixture for 5 minutes before heating to break up aggregates.

Q: I see a small impurity at M-34 in the Mass Spec. What is it? A: That is the dechlorinated byproduct (


). It confirms you had some hydrogenolysis activity. Even trace amounts of Pd (from contaminated glassware) can cause this. Acid wash all glassware with Aqua Regia before the reduction step.

References

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York.
  • Rylander, P. N.Hydrogenation Methods; Academic Press: London, 1985.
  • Kelly, S. M.; Lipshutz, B. H. "Chemoselective Reductions of Nitroaromatics in Water at Room Temperature."[4] Org.[2][4] Lett.2014 , 16, 98–101.[4]

  • Synblock Product Data. "2-(4-(tert-Butyl)phenoxy)-5-chloroaniline - CAS 103827-03-8."[5]

Sources

Optimization

Troubleshooting poor peak shape in HPLC analysis of halogenated anilines

Introduction: The Deceptive Simplicity of Anilines Halogenated anilines (e.g., chloroanilines, bromoanilines) present a classic "double-trouble" scenario in HPLC method development. They possess a hydrophobic aromatic ri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Deceptive Simplicity of Anilines

Halogenated anilines (e.g., chloroanilines, bromoanilines) present a classic "double-trouble" scenario in HPLC method development. They possess a hydrophobic aromatic ring (favoring Reverse Phase retention) and a basic amine group (favoring silanol interaction).[1][2]

While they appear simple, they are notorious for peak tailing , regioisomer co-elution , and sensitivity to sample solvent .[3][1][2] This guide moves beyond generic advice to address the specific physicochemical interactions driving these failures.

Module 1: The Tailing Peak (The Silanol War)

Symptom: Asymmetry Factor (


) > 1.5, specifically tailing on the right side of the peak.[3][1]
The Mechanism

Silica-based columns contain residual silanol groups (


).[3][1][2] These are weakly acidic (

).[1][2] Halogenated anilines are weak bases.[1][2]
  • At neutral pH (6-7): Silanols are deprotonated (

    
    ) and anilines are partially protonated (
    
    
    
    ).[3][1][2]
  • Result: A strong ion-exchange interaction occurs, dragging the peak tail.[3][1][2]

Troubleshooting Protocol

Do not rely on "magic" additives first. Control the thermodynamics.

Option A: The "High pH" Approach (Preferred for Modern Columns) [3][1][2]

  • Why: At pH > 10, the aniline is fully deprotonated (neutral).[3][1][2] No charge = no ion exchange.[1][2]

  • Requirement: You must use a hybrid-silica or polymer-coated column (e.g., C18 Hybrid, pH 1-12 stable).[3][1][2] Standard silica dissolves above pH 8.[3][1][2]

  • Buffer: 10mM Ammonium Bicarbonate or Ammonium Hydroxide (pH 10.5).

Option B: The "Low pH" Approach (Universal) [3][1][2]

  • Why: At pH < 3, the silanols are fully protonated (

    
    , neutral).[3][1][2]
    
  • Risk: The aniline is also fully protonated (

    
    ), reducing retention time significantly due to increased polarity.[3][1][2]
    
  • Buffer: 0.1% Formic Acid or 20mM Phosphate (pH 2.5).[3][1][2]

Diagnostic Workflow

TailingTroubleshooter Start Problem: Peak Tailing (As > 1.5) CheckpH Check Mobile Phase pH Start->CheckpH IsNeutral Is pH 6.0 - 8.0? CheckpH->IsNeutral YesNeutral High Risk Zone Silanols Ionized IsNeutral->YesNeutral Yes NoNeutral pH is already Low (<3) IsNeutral->NoNeutral No Action1 Action: Switch to High pH (10.5) (Requires Hybrid Column) YesNeutral->Action1 Action2 Action: Switch to Low pH (2.5) (Universal) YesNeutral->Action2 CheckCol Check Column Type NoNeutral->CheckCol OldCol Type A / Non-Endcapped? CheckCol->OldCol Replace Replace with High-Purity Endcapped C18 OldCol->Replace

Figure 1: Decision logic for eliminating peak tailing in basic analytes.

Module 2: Selectivity (Separating Isomers)

Symptom: Co-elution of ortho-, meta-, and para- isomers (e.g., 2-chloroaniline vs. 4-chloroaniline).[3][1][2]

The Mechanism

Isomers often have identical hydrophobicity (


), making standard C18 columns ineffective.[3][1][2] You must exploit shape selectivity  or 

interactions
.[3][1][2]

Data: Physicochemical Differences

Isomer pKa (approx) Electronic Effect Separation Strategy
2-Chloroaniline (ortho) ~2.7 Steric hindrance + Inductive Elutes first (most polar/least basic)
3-Chloroaniline (meta) ~3.5 Inductive only Intermediate

| 4-Chloroaniline (para) | ~4.0 | Resonance + Inductive | Elutes last (most basic) |[3][1][2]

The "Phenyl-Hexyl" Advantage

While C18 interacts only via hydrophobicity, Phenyl-Hexyl phases offer a secondary mechanism:


 stacking between the aromatic ring of the analyte and the stationary phase.[3][1][2]

CRITICAL PRO-TIP:

  • Methanol is

    
    -electron deficient.[3][1][2] It enhances the 
    
    
    
    interaction between the column and the analyte.
  • Acetonitrile is

    
    -electron rich.[3][1][2] It competes with the column, suppressing the unique selectivity.
    
  • Recommendation: If you cannot separate isomers on C18, switch to Phenyl-Hexyl with Methanol/Water .[3][1][2]

Module 3: Peak Splitting & Fronting (The Solvent Trap)

Symptom: Peaks look like "Batman ears" (split) or have a shark-fin shape (fronting).[3][1][2]

The Mechanism

Halogenated anilines are highly soluble in organic solvents (MeOH, ACN) but have limited solubility in high-pH aqueous buffers.[3][1][2]

  • Strong Solvent Effect: Injecting a sample dissolved in 100% ACN into a mobile phase of 90% Water causes the sample to "race" through the column head before precipitating or focusing.[3][1]

  • Overload: Even small masses can overload the column if the injection volume is too large relative to the column volume.[3][1]

The "Dilution Test" Protocol

If you suspect peak splitting is physical (solvent) rather than chemical (co-elution):

  • Prepare Sample: Dissolve analyte at 10x concentration in 100% ACN.

  • Dilute: Take an aliquot and dilute 1:10 with the starting mobile phase (e.g., 90% Water / 10% ACN).[3][1][2]

  • Inject: Inject the diluted sample.

  • Result:

    • Peak becomes sharp/single: The issue was solvent mismatch.

    • Peak remains split: The issue is a blocked frit, column void, or actual co-elution of impurities.[3]

Master Protocol: Method Development for Halogenated Anilines

Follow this stepwise progression to guarantee a robust method.

Step 1: Column Selection [3][1][2]

  • Primary: C18 (High purity, fully end-capped).[3][1][2]

  • Alternative (for isomers): Phenyl-Hexyl.[3][1][2]

Step 2: Mobile Phase Design

  • A: 10mM Ammonium Bicarbonate, pH 10.0 (adjusted with Ammonium Hydroxide).

  • B: Methanol (promotes better selectivity for aromatics than ACN).[3][1][2]

  • Note: If your column is not pH 10 stable, use 0.1% Formic Acid (pH 2.7).[3][1]

Step 3: Gradient Profile

  • Start: 5% B (Hold 1 min to focus peak).

  • Ramp: 5% to 95% B over 10 minutes.

  • Flow: Optimized for column ID (e.g., 1.5 mL/min for 4.6mm ID).

Step 4: Temperature Control

  • Set to 40°C . Higher temperature reduces mobile phase viscosity and improves mass transfer, sharpening the peaks of basic compounds.

FAQ: Common User Scenarios

Q: I see a small "shoulder" on my main peak. Is it an impurity? A: It could be, but first check your pH.[3][1][2] If your pH is near the pKa of the aniline (approx pH 3.5 - 4.5), the "shoulder" might be the separation of the ionized and non-ionized forms of the same compound. Move the pH at least 2 units away from the pKa.

Q: My pressure is increasing, and peaks are splitting. A: Halogenated anilines can precipitate in phosphate buffers if the organic content is high.[3][1][2] Switch to a volatile buffer (Formate or Acetate) or check if the column inlet frit is clogged. Reverse-flush the column (if permitted by manufacturer) to clear the frit.[2]

Q: Can I use Triethylamine (TEA) to fix tailing? A: You can, but it is an outdated method ("silanol blocker").[3][1][2] TEA is messy, equilibrates slowly, and degrades columns faster.[3] Using a modern, high-quality end-capped column with proper pH control is superior to using TEA.[3][1][2]

References

  • Phenomenex. (2025).[1][2] HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from

  • Advanced Materials Technology. (2025). Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. Retrieved from

  • Waters Corporation. (2025).[3][1][2] Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Retrieved from

  • PubChem. (2025).[3][1][2][4][5] 4-Chloroaniline (Compound CID 7812).[1][2] Retrieved from

  • Element Lab Solutions. (2025).[3][1][2] Peak Tailing in HPLC: Causes and Solutions. Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for the Synthesis of Substituted Diphenylamines

Welcome to the technical support center for the synthesis of substituted diphenylamines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N cro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted diphenylamines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N cross-coupling reactions. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in mechanistic principles and field-proven strategies. Our goal is to provide you with the causal understanding needed to troubleshoot and optimize your synthetic routes effectively.

Section 1: Frequently Asked Questions (FAQs)

This section covers high-level questions that are crucial for designing a successful C-N coupling reaction for diphenylamine synthesis.

Q1: I am starting a new diphenylamine synthesis. Which catalytic system should I choose: Palladium- or Copper-based?

A1: The choice between a Palladium-catalyzed Buchwald-Hartwig amination and a Copper-catalyzed Ullmann condensation depends on several factors, including substrate scope, reaction conditions, and cost.[1][2]

  • Palladium (Buchwald-Hartwig): This is the most common and versatile method for academic and pharmaceutical synthesis.[3][4][5] It offers a broad substrate scope, high functional group tolerance, and generally proceeds under milder conditions (often 80-110 °C) with lower catalyst loadings.[6] The key to success is the rational selection of a specialized phosphine ligand.[7]

  • Copper (Ullmann Condensation): This is a classic method that is often more cost-effective, which can be an advantage for large-scale industrial processes.[1] However, traditional Ullmann reactions require harsh conditions, such as high temperatures (>210 °C) and polar aprotic solvents.[2] Modern protocols using ligands like 1,10-phenanthroline can enable milder conditions, but the substrate scope can be more limited compared to palladium systems.[8]

Recommendation: For most laboratory-scale syntheses, especially those involving complex or sensitive functional groups, begin with a Palladium-based Buchwald-Hartwig system due to its reliability and extensive literature support.[9]

Q2: How do I select the initial Palladium catalyst, ligand, and base for my specific substrates?

A2: A successful Buchwald-Hartwig reaction hinges on the synergistic interplay of the palladium precursor, ligand, and base. Your choice should be guided by the electronic and steric properties of your aryl halide and amine coupling partners.

Catalyst Selection Logic Diagram

The following diagram outlines a decision-making process for initial catalyst system selection.

CatalystSelection cluster_ArylHalide Aryl Halide (Ar-X) Properties cluster_Amine Amine (R2NH) Properties ArylHalide What is the nature of your Aryl Halide? ArX_Reactive Reactive (Ar-I, Ar-Br, Ar-OTf) ArylHalide->ArX_Reactive Electron-poor or neutral ArX_Unreactive Unreactive / Hindered (Ar-Cl, o-substituted) ArylHalide->ArX_Unreactive Electron-rich or bulky Amine What is the nature of your Amine? Amine_Primary Primary or less hindered secondary amine Amine->Amine_Primary e.g., Aniline, Morpholine Amine_Hindered Sterically hindered secondary amine Amine->Amine_Hindered e.g., Di-tert-butylamine Rec1 Ligand: XPhos, SPhos Base: NaOtBu, LHMDS Pd Source: Pd₂(dba)₃, G4 Precatalyst ArX_Reactive->Rec1 Rec2 Ligand: RuPhos, BrettPhos Base: NaOtBu, K₃PO₄ Pd Source: Pd₂(dba)₃, G3 Precatalyst ArX_Reactive->Rec2 Rec3 Ligand: tBuXPhos, tBuBrettPhos Base: NaOtBu, LHMDS Pd Source: Pd(OAc)₂, G4 Precatalyst ArX_Unreactive->Rec3 Rec4 Ligand: AdBrettPhos, RuPhos Base: K₃PO₄, Cs₂CO₃ Pd Source: G3 Precatalyst ArX_Unreactive->Rec4 Amine_Primary->Rec1 Amine_Primary->Rec3 Amine_Hindered->Rec2 Amine_Hindered->Rec4

Caption: Decision tree for initial catalyst system selection.

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective choices that form the active Pd(0) species in situ.[6][9] However, for challenging couplings (e.g., with aryl chlorides), palladacycle precatalysts (like G3 or G4 XPhos/RuPhos precatalysts) are often more reliable as they generate the active Pd(0)L₁ species cleanly and efficiently upon exposure to a base.[6]

  • Ligand: The ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are state-of-the-art.[3][7] They promote the crucial, often rate-limiting, oxidative addition and reductive elimination steps of the catalytic cycle. For sterically demanding substrates, more hindered ligands are often required.[10][11]

  • Base: The base's role is to deprotonate the amine or the intermediate palladium-amine complex.[12][13] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective but can be intolerant of sensitive functional groups (e.g., esters).[6][9] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ offer better functional group tolerance but may require higher temperatures or longer reaction times.[14] The choice of solvent also influences the base's effectiveness; anionic bases are preferred in nonpolar solvents like toluene, while polar solvents can lead to catalyst inhibition by complexing with the palladium center.[12][15]

Q3: What are the most common side reactions, and how can I minimize them?

A3: Awareness of potential side reactions is key to optimizing your synthesis.

  • Hydrodehalogenation: This is the replacement of the halide on your starting material with a hydrogen atom. It often occurs when the reductive elimination step is slow, allowing for competing pathways like β-hydride elimination.[3] To minimize this, use a bulkier ligand to accelerate reductive elimination.

  • Diarylation of Primary Amines: If you are coupling a primary amine, a common side product is the tertiary aniline formed from a second C-N coupling event.[4] Using a ligand with appropriate steric bulk can selectively favor the desired monoarylation.[16]

  • Catalyst Deactivation: The active catalyst can be deactivated through several pathways, such as the formation of palladium black (particle aggregation) or off-cycle inhibitor complexes.[17][18][19] Ensuring an inert atmosphere (Argon or Nitrogen) and using high-purity reagents can mitigate this. Ligand design also plays a crucial role in preventing deactivation.[10]

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems.

Problem 1: Low or No Yield of Diphenylamine Product

Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials after the expected reaction time.

Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting Start Low / No Yield Observed CheckInert Verify Inert Atmosphere (Degas solvent? Glovebox?) Start->CheckInert CheckReagents Assess Reagent Quality (Base fresh? Amine pure?) CheckInert->CheckReagents Atmosphere OK ScreenLigand Screen a Bulkier Ligand (e.g., XPhos -> RuPhos) CheckReagents->ScreenLigand Reagents OK ScreenBase Screen a Stronger/Weaker Base (e.g., K₃PO₄ -> NaOtBu) ScreenLigand->ScreenBase No Improvement Success Reaction Optimized ScreenLigand->Success Improvement IncreaseTemp Increase Reaction Temperature (e.g., 100 °C -> 120 °C) ScreenBase->IncreaseTemp No Improvement ScreenBase->Success Improvement ChangeSolvent Change Solvent (e.g., Toluene -> Dioxane) IncreaseTemp->ChangeSolvent No Improvement IncreaseTemp->Success Improvement ChangeSolvent->Success Improvement

Caption: Stepwise troubleshooting workflow for low-yield reactions.

Possible Causes & Solutions
  • Inefficient Oxidative Addition (Often with Aryl Chlorides): The C-Cl bond is strong, making its cleavage by Pd(0) the rate-limiting step.

    • Solution: Switch to a more electron-rich and sterically hindered ligand. Ligands like RuPhos and BrettPhos are specifically designed to facilitate the coupling of challenging aryl chlorides.[20] Using a palladacycle precatalyst can also be beneficial.

  • Poorly Chosen Base/Solvent Combination: The base's strength and solubility are critical. A base that is too weak may not deprotonate the amine effectively. A base that is sparingly soluble can lead to slow, heterogeneous reaction kinetics.[6][9]

    • Solution: If using a weak base like K₃PO₄ in toluene, consider switching to a stronger, more soluble base like LHMDS or NaOtBu. Alternatively, switching to a more polar solvent like dioxane can improve the solubility of some bases.[12][13]

  • Catalyst Deactivation: Impurities (oxygen, water) or interactions with the substrate/product can poison the catalyst.[10][17]

    • Solution: Ensure all reagents are pure and the solvent is rigorously degassed. Assembling the reaction in a glovebox is ideal. If you suspect substrate-induced deactivation, a different class of ligand may be required.[10]

Problem 2: Significant Side Product Formation (e.g., Hydrodehalogenation)

Symptom: The desired product is formed, but a significant amount of the aryl halide starting material is converted to the corresponding arene (Ar-H).

Possible Cause & Solution

This side reaction occurs when β-hydride elimination competes with reductive elimination.[3] This is more common with amines that have β-hydrogens and when the reductive elimination step is sterically or electronically disfavored.

  • Mechanistic Insight: The key is to accelerate the desired C-N bond-forming reductive elimination relative to the undesired β-hydride elimination pathway.

  • Solution: Employ a more sterically bulky ligand. The increased steric pressure around the palladium center forces the aryl and amido groups closer together, promoting the desired reductive elimination and minimizing the lifetime of the intermediate susceptible to side reactions.

Problem 3: Reaction Stalls at Partial Conversion

Symptom: The reaction proceeds initially but stops before the limiting reagent is fully consumed.

Possible Causes & Solutions
  • Product Inhibition: The diphenylamine product itself can sometimes coordinate to the palladium center more strongly than the starting amine, acting as a competitive inhibitor and slowing down the catalytic cycle.[17][19]

    • Solution: Increasing the catalyst loading slightly (e.g., from 1 mol% to 2 mol%) may help overcome the inhibition. Sometimes, simply increasing the reaction temperature can be enough to favor dissociation of the product and regenerate the active catalyst.

  • Catalyst Instability/Decomposition: Over the course of the reaction, the active catalyst may slowly decompose, especially at high temperatures.

    • Solution: Consider using a more robust palladacycle precatalyst, which often exhibits greater stability.[10] Alternatively, running the reaction at a slightly lower temperature for a longer period might preserve the catalyst's lifetime.

Section 3: Experimental Protocols & Data

Protocol: General Procedure for Catalyst/Ligand Screening

This protocol provides a framework for efficiently screening different catalytic systems for your specific diphenylamine synthesis.

  • Preparation: Arrange an array of reaction vials (e.g., in a 24-well plate) equipped with small magnetic stir bars.

  • Reagent Stock Solutions: Prepare stock solutions of your aryl halide and amine in the chosen solvent (e.g., toluene or dioxane) to ensure consistent dispensing.

  • Solid Dispensing: In a glovebox, add the appropriate base (e.g., NaOtBu, K₃PO₄) to each designated vial.

  • Catalyst Addition: Add the palladium precursor and the specific ligand to be tested to each vial. If using precatalysts, add the solid precatalyst directly. A typical starting point is 1-2 mol% Pd and a Ligand:Pd ratio of 1.5:1 to 2:1.

  • Reaction Initiation: Add the stock solutions of the aryl halide and amine to each vial.

  • Reaction Conditions: Seal the vials/plate, remove from the glovebox, and place on a heating/stirring block at the desired temperature (e.g., 100 °C).

  • Analysis: After a set time (e.g., 4, 8, or 24 hours), take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired diphenylamine product.

Data Table: Example Ligand Screen for a Challenging Coupling

Reaction: 4-Chlorotoluene + Aniline → 4-Methyl-N-phenylaniline Conditions: Pd₂(dba)₃ (1 mol%), Ligand (2.5 mol%), NaOtBu (1.4 eq), Toluene, 110 °C, 12 h.

EntryLigandConversion to Product (%)Key Observation
1P(t-Bu)₃< 5%Simple phosphines are often ineffective for aryl chlorides.
2SPhos45%Biaryl phosphines show significant improvement.
3XPhos78%Increased steric bulk on the biaryl backbone enhances activity.
4RuPhos 95% Highly effective for this class of transformation.

This data illustrates the dramatic effect ligand choice can have on reaction efficiency, especially for less reactive aryl chlorides.[20]

References
  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Impact of Deactivation Phenomena on Kinetics of the C–N Coupling Reaction over Supported Cu2O Catalysts in Continuous-Flow Conditions. ACS Publications. [Link]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]

  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. ResearchGate. [Link]

  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. PubMed. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Ligand screen and optimization for the Ni-catalyzed cross-coupling of... ResearchGate. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine). Canadian Journal of Chemistry. [Link]

  • Cross-Coupling Reactions Guide. BoroPharm. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]

  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. SciSpace. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Florida State University Libraries. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • Palladium-Catalyzed Regiodivergent Three Component Alkenylamination of Terminal Dienes with Alkyl and Aryl Amines. ChemRxiv. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar. [Link]

Sources

Optimization

Technical Support Center: Minimizing Side-Product Formation in Diaryl Ether Synthesis

Welcome to the Technical Support Center for Diaryl Ether Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side-product forma...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Diaryl Ether Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side-product formation in Ullmann and Buchwald-Hartwig C-O coupling reactions. Our goal is to move beyond mere protocols and offer a deeper understanding of the underlying chemical principles to empower you to optimize your reactions effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during your experiments, providing insights into their root causes and offering actionable solutions.

Issue 1: Significant Formation of a Hydrodehalogenated Byproduct

Question: I am observing a significant amount of the arene product resulting from the reduction of my aryl halide (hydrodehalogenation) instead of the desired diaryl ether. What is causing this and how can I minimize it?

Answer:

Hydrodehalogenation is a common side reaction in both Ullmann and Buchwald-Hartwig couplings. The mechanism and, therefore, the mitigation strategies differ between the two reactions.

In Buchwald-Hartwig Reactions:

This side reaction can occur through a competing pathway to the desired reductive elimination. One common proposal involves the formation of a palladium hydride species which can then reductively eliminate with the aryl group to form the arene byproduct.[1]

Troubleshooting Strategies:

  • Ligand Selection is Crucial: The choice of phosphine ligand is critical to favor reductive elimination of the diaryl ether over competing pathways.[2] Bulky, electron-rich biaryl phosphine ligands, a hallmark of Buchwald-Hartwig chemistry, are designed to accelerate the desired C-O bond formation.[3] For instance, using bidentate ligands can sometimes suppress side reactions.[2]

  • Base and Solvent Considerations: The presence of protic impurities (like water) can contribute to hydrodehalogenation.[4] Ensure you are using anhydrous solvents and reagents. The choice of base can also play a role; for base-sensitive substrates, weaker bases like cesium carbonate or potassium phosphate may be preferable to strong alkoxides.[5]

  • For Nitroarene Coupling Partners: A novel approach for C-N cross-coupling of nitroarenes with aryl halides, which can be conceptually extended to C-O coupling, utilizes a bimetallic palladium-copper nanocatalyst in aqueous micelles. This system has been shown to suppress hydrodehalogenation, potentially through the in-situ formation of copper-hydride species that are less prone to the undesired reduction pathway.[6]

In Ullmann Condensations:

Reductive dehalogenation is also observed in classical Ullmann reactions.[7] The presence of trace amounts of water or other protic species in the reaction mixture can be a source of protons for this reduction.[4]

Troubleshooting Strategies:

  • Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents and reagents. The use of molecular sieves can be beneficial, although some modern protocols with specific bases may not require them.[8]

  • Reagent Purity: Ensure the purity of your starting materials, as impurities can sometimes promote side reactions.

Issue 2: Formation of Homo-Coupled Byproducts

Question: My reaction is producing significant quantities of biaryl (from the coupling of two aryl halide molecules) and/or a di-phenol ether (from the coupling of two phenol molecules). How can I promote the desired cross-coupling over homo-coupling?

Answer:

Homo-coupling is a thermodynamically favorable side reaction that competes with the desired cross-coupling pathway.

In Palladium-Catalyzed Reactions (Buchwald-Hartwig Type):

The mechanism can involve the reaction of two aryl-palladium intermediates.

Troubleshooting Strategies:

  • Ligand and Catalyst Loading: Optimizing the ligand-to-metal ratio and the overall catalyst loading can minimize homo-coupling.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the cross-coupling pathway.

In Copper-Catalyzed Reactions (Ullmann Type):

The Ullmann reaction was originally developed for the homo-coupling of aryl halides to form symmetrical biaryls.[9][10] Therefore, suppressing this pathway in a cross-coupling reaction is a key challenge.

Troubleshooting Strategies:

  • Ligand Selection: The addition of appropriate ligands is crucial for promoting the desired cross-coupling. A screening of 56 structurally diverse multidentate ligands for the Ullmann diaryl ether synthesis of electron-rich phenols and aryl bromides showed that while many ligands induced catalytic activity, N,N-dimethylglycine provided the highest activity in the model system.[11]

  • Control of Stoichiometry: Carefully controlling the stoichiometry of your reactants can help favor the cross-coupling reaction.

  • Temperature and Reaction Time: Traditional Ullmann reactions often require high temperatures, which can promote homo-coupling.[10] Modern ligand-accelerated protocols operate under milder conditions, which can help to minimize this side reaction.[4]

Issue 3: Low Yield and/or Decomposition of Starting Materials

Question: My reaction is giving a low yield of the desired diaryl ether, and I suspect my starting materials, particularly the phenol, are decomposing under the reaction conditions. What could be causing this and how can I prevent it?

Answer:

Phenols can be susceptible to oxidation and other degradation pathways, especially under the basic and often high-temperature conditions of diaryl ether synthesis.

Potential Causes and Solutions:

  • Base-Induced Decomposition: Strong bases can deprotonate other functional groups on your phenol or aryl halide, leading to undesired side reactions.

    • Solution: Screen milder bases. While strong bases like sodium tert-butoxide are common in Buchwald-Hartwig reactions, weaker inorganic bases like potassium phosphate or cesium carbonate are often effective and better tolerated by sensitive functional groups.[5] In Ullmann reactions, potassium phosphate has been shown to be a suitable base that may not require the addition of molecular sieves.[8]

  • Oxidation of the Phenol: Phenols can be oxidized, especially in the presence of copper catalysts and air.

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The choice of ligand can also influence the stability of the copper catalyst and potentially mitigate oxidative side reactions.

  • Thermal Decomposition: High reaction temperatures can lead to the degradation of sensitive substrates.

    • Solution: If using a modern ligand-accelerated Ullmann protocol, start with temperatures in the range of 80-120 °C.[4] For Buchwald-Hartwig reactions, typical temperatures are between 80-100 °C.[5] If decomposition is observed, incrementally lower the temperature.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right ligand for my Buchwald-Hartwig diaryl ether synthesis?

A1: The choice of ligand is highly dependent on the specific substrates you are using. For diaryl ether synthesis, bulky, electron-rich biarylphosphine ligands are generally preferred as they have been shown to accelerate the rate of reductive elimination to form the C-O bond.[3] It is often best to consult the literature for examples of similar couplings or to perform a small screen of common Buchwald ligands (e.g., XPhos, SPhos, RuPhos) to identify the optimal one for your system.

Q2: What is the best copper source for my Ullmann diaryl ether synthesis?

A2: Copper(I) salts such as CuI, CuBr, or Cu₂O are commonly used.[4] The active catalytic species is often considered to be Cu(I). It is important to use a fresh, high-purity copper source, as oxidation to Cu(II) can decrease catalytic activity. In some cases, in situ reduction of a Cu(II) salt can be effective.

Q3: Can I use an aryl chloride as a substrate in these reactions?

A3: Aryl chlorides are generally less reactive than the corresponding bromides and iodides in both Ullmann and Buchwald-Hartwig couplings due to the stronger C-Cl bond. However, significant progress has been made in developing catalyst systems that can activate aryl chlorides. For Buchwald-Hartwig reactions, the use of highly active, bulky phosphine ligands is often necessary.[12] In modern Ullmann chemistry, certain ligand systems have also shown efficacy with aryl chlorides, though often requiring higher temperatures.[13]

Q4: My reaction mixture turned black. What does this mean?

A4: In copper-catalyzed reactions, the formation of a black precipitate often indicates the decomposition of the copper catalyst to copper(0) or copper oxides. This can be caused by an unstable catalyst-ligand complex or the presence of oxygen. Ensure your reaction is run under a strictly inert atmosphere. Screening different ligands may also improve catalyst stability.

Data Presentation

Table 1: Effect of Base on Ullmann Diaryl Ether Synthesis

BaseProduct Yield (%)
Cs₂CO₃High
K₃PO₄High
K₂CO₃Moderate to High
Et₃NLow to Moderate
PyridineLow

This table provides a qualitative comparison of common bases. The optimal base is highly substrate-dependent and should be determined empirically. The high yield with Cs₂CO₃ may be attributed to its high solubility in common organic solvents and the increasing electropositivity of the cation facilitating deprotonation of the phenol.[14]

Experimental Protocols

Protocol 1: General Procedure for a Ligand-Accelerated Ullmann Diaryl Ether Synthesis

This protocol is a starting point and may require optimization for your specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenol (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Ligand (e.g., N,N-dimethylglycine) (0.2 mmol, 20 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., dioxane or DMF) (5 mL)

  • Oven-dried reaction vessel with a magnetic stir bar

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide, phenol, CuI, ligand, and K₃PO₄ to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for a Buchwald-Hartwig Diaryl Ether Synthesis

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenol (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (0.025 mmol, 2.5 mol% Pd)

  • Phosphine ligand (e.g., a biarylphosphine ligand) (0.06 mmol, 6 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄) (2.0 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to the Schlenk tube. Add the aryl halide and phenol.

  • Solvent Addition: Add the anhydrous, degassed toluene.

  • Degassing: Subject the mixture to several cycles of vacuum and backfilling with inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.[12]

Visualizations

Troubleshooting_Diaryl_Ether_Synthesis cluster_problem Observed Problem cluster_analysis Analysis & Strategy cluster_solutions Potential Solutions Problem Side Product Formation Identify_Side_Product Identify Side Product (e.g., GC-MS, NMR) Problem->Identify_Side_Product Analyze Reaction Mixture Hydrodehalogenation Hydrodehalogenation Identify_Side_Product->Hydrodehalogenation Arene Detected Homo_Coupling Homo-Coupling Identify_Side_Product->Homo_Coupling Biaryl or Di-phenol Ether Detected Decomposition Substrate Decomposition Identify_Side_Product->Decomposition Complex Mixture/ Low Mass Balance Solutions_Hydro Anhydrous Conditions Optimize Ligand/Base Hydrodehalogenation->Solutions_Hydro Implement Solutions_Homo Optimize Stoichiometry Screen Ligands Adjust Temperature Homo_Coupling->Solutions_Homo Implement Solutions_Decomp Use Milder Base Lower Temperature Inert Atmosphere Decomposition->Solutions_Decomp Implement

Caption: Troubleshooting workflow for side-product formation.

Reaction_Parameters cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Coupling Title Key Parameters for Minimizing Side Products U_Ligand Ligand Selection (e.g., N,N-dimethylglycine) U_Base Base Choice (e.g., K3PO4, Cs2CO3) U_Temp Temperature Control (Milder Conditions) U_Conditions Anhydrous Conditions B_Ligand Ligand Design (Bulky, Electron-Rich) B_Base Base Strength (e.g., K3PO4 vs. NaOtBu) B_Solvent Anhydrous Solvent B_Atmosphere Inert Atmosphere

Caption: Key reaction parameters for optimization.

References

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Beilstein Journal of Organic Chemistry, 8, 1105-11. Available at: [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Beilstein Journal of Organic Chemistry, 8, 1105-11. Available at: [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Available at: [Link]

  • Ghorbani-Choghamarani, A. (2022). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In New Trends in the Synthesis of Nitrogen-Containing Heterocycles and Aromatics. IntechOpen. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • [Degradation of phenol with a Fe/cu-catalytic heterogeneous-Fenton process]. (2013). Huan Jing Ke Xue, 34(7), 2751-7. Available at: [Link]

  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3), 229-231. Available at: [Link]

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017). ACS Catalysis, 7(12), 8446-8456. Available at: [Link]

  • Sakhaei, Z., et al. (2019). Nitrite-Phenol-NO Crosstalk: Phenol Oxidation and NO Generation from Nitrite at Copper(II) Sites. ChemRxiv. Available at: [Link]

  • Recent Progress in Diaryl Ether Synthesis. (2006). Synthesis, 2006(14), 2271-2285. Available at: [Link]

  • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Available at: [Link]

  • Effect of the base on the diaryl etherification of phenol with phenyl boronic acid. ResearchGate. Available at: [Link]

  • Aerobic Copper-Catalyzed Organic Reactions. (2013). Chemical Reviews, 113(8), 6234-6312. Available at: [Link]

  • Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. NSF Public Access Repository. Available at: [Link]

  • Goodbrand, H. B., & Hu, N. X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670-674. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Copper‐Catalyzed Monooxygenation of Phenols: Evidence for a Mononuclear Reaction Mechanism. (2022). Angewandte Chemie International Edition, 61(24), e202202685. Available at: [Link]

  • Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates. ResearchGate. Available at: [Link]

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis - Figshare. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Gujadhur, R., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Synthetic Communications, 31(18), 2865-2879. Available at: [Link]

  • Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. (2018). RSC Advances, 8(34), 19125-19143. Available at: [Link]

  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (2025). OperaChem. Available at: [Link]

  • Palladium Catalyzed Cascade Reactions: A Review Study. (2023). Research Trend. Available at: [Link]

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. (2022). Organic Process Research & Development, 26(6), 1638-1678. Available at: [Link]

  • Aranyos, A., et al. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4369-4378. Available at: [Link]

  • Ullmann Coupling. Chem-Station Int. Ed. Available at: [Link]

  • Shams, Y. M., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(3), 278-286. Available at: [Link]

  • The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. (2006). Organometallics, 25(17), 4206-4209. Available at: [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (2020). Catalysts, 10(6), 638. Available at: [Link]

  • Ullmann reaction. Wikipedia. Available at: [Link]

  • buchwald hartwig coupling.ppt. SlideShare. Available at: [Link]

  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3). Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Addressing Solubility Challenges of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine in Biological Assays

Welcome to the technical support guide for 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during in-vitro and cell-based assays. Poor aqueous solubility is a primary hurdle in drug discovery, often leading to underestimated potency, poor reproducibility, and misleading structure-activity relationship (SAR) data.[1][2] This guide provides a logical, step-by-step approach to effectively solubilize this compound, troubleshoot common issues, and ensure the integrity of your experimental results.

Section 1: Understanding the Compound & Initial Dissolution Strategy

This section addresses the fundamental properties of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine and outlines the standard first-line approach to solubilization.

Q1: Why is 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine expected to have poor water solubility?

Answer: The molecular structure of the compound is the primary indicator of its poor aqueous solubility. It contains several large, non-polar (lipophilic or "water-fearing") moieties that dominate its physicochemical properties.

  • Tert-butyl Group: This bulky, hydrocarbon group is highly hydrophobic.

  • Phenoxy and Chlorophenyl Rings: These aromatic ring systems are also non-polar and contribute significantly to the molecule's low affinity for water.

The collective effect of these groups results in a molecule that is difficult to surround with water molecules, a process known as solvation.[3] While the amine group (-NH2) offers a site for hydrogen bonding, its contribution is insufficient to overcome the hydrophobicity of the rest of the molecule. This leads to a high predicted LogP (partition coefficient), a common measure of lipophilicity. Compounds with high LogP values are notoriously difficult to dissolve in aqueous buffers.[3]

cluster_molecule Structural Analysis of the Compound hydrophobic1 Tert-butyl Group (Highly Hydrophobic) core Core Structure hydrophobic1->core hydrophobic2 Phenoxy Ring (Hydrophobic) hydrophobic2->core hydrophobic3 Chlorophenyl Ring (Hydrophobic) hydrophobic3->core hydrophilic Amine Group (Slightly Hydrophilic) core->hydrophilic

Caption: Key functional groups influencing the compound's solubility.

Q2: What is the standard first step for dissolving this compound for a biological assay?

Answer: The universally accepted starting point is to prepare a concentrated stock solution in a strong, water-miscible organic solvent.[4] For most hydrophobic compounds, 100% Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its excellent solubilizing power.[5]

The goal is to create a high-concentration stock (e.g., 10-50 mM) that can be serially diluted to the final working concentration, ensuring the final DMSO percentage in the assay medium remains non-toxic to cells.[6]

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Calculation: Determine the mass of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine needed.

    • Molecular Weight (MW): ~291.8 g/mol (Note: Always verify the MW from your supplier's Certificate of Analysis).

    • Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × MW ( g/mol ) / 1000.

  • Weighing: Accurately weigh the required amount of the solid compound into an appropriate vial (e.g., an amber glass vial).

  • Dissolution: Add the calculated volume of 100% anhydrous DMSO.

  • Homogenization: Vortex the solution vigorously for 1-2 minutes. If solids persist, use a bath sonicator for 5-10 minutes.[7] Gentle warming (e.g., to 37°C) can be applied, but verify the compound's thermal stability first.[4]

  • Verification: Visually inspect the solution against a light source to ensure it is completely clear, with no visible particulates.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[8] Store at -20°C or -80°C, protected from light and moisture.

Target Stock ConcentrationVolume of DMSOMass of Compound (MW ~291.8)
10 mM1 mL2.92 mg
10 mM5 mL14.6 mg
50 mM1 mL14.6 mg
50 mM5 mL73.0 mg

Section 2: Troubleshooting Precipitation Upon Dilution

The most frequent challenge arises when the DMSO stock is diluted into the aqueous assay buffer. This section explains why this occurs and how to resolve it.

Q3: My compound precipitated immediately after I diluted the DMSO stock into my aqueous buffer. What is happening?

Answer: This is a classic sign of compound "crashing out" due to exceeding its kinetic solubility limit in the final medium.[9]

DMSO can maintain a very high concentration of the compound, creating a thermodynamically stable solution. When you introduce a small volume of this stock into a large volume of aqueous buffer, the DMSO concentration plummets, and the water becomes the primary solvent. Since the compound is poorly soluble in water, it cannot stay dissolved at this concentration and rapidly precipitates out of the solution, often forming a cloudy suspension or visible particles.[10] This creates a supersaturated, unstable state that resolves through precipitation.[9]

A Compound in 100% DMSO (High Concentration, Stable) B Dilution into Aqueous Buffer (DMSO % drops sharply) A->B C Supersaturated State (Concentration > Aqueous Solubility Limit) B->C D Precipitation Occurs (Compound 'crashes out') C->D

Caption: The process of compound precipitation upon dilution.

Q4: How can I prevent my compound from precipitating during dilution?

Answer: You must ensure the final concentration of the compound does not exceed its solubility limit in the final assay medium. Here are several strategies, listed from simplest to most complex:

  • Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of the compound in your assay.[4] It's possible your target concentration is simply unachievable in an aqueous system.

  • Optimize the Dilution Method: Avoid serial dilutions in pure aqueous buffers. Instead, add the DMSO stock directly to the complete, final assay medium (containing serum, proteins, etc.) while vortexing or stirring.[1] The components in a complex biological medium can act as carriers and help maintain solubility.

  • Adjust the Co-solvent Percentage: If your assay can tolerate it, slightly increasing the final percentage of DMSO can maintain solubility. However, you must be cautious of solvent toxicity.[9]

Final DMSO ConcentrationCellular Tolerance LevelNotes
≤ 0.1% Safest Level: Generally well-tolerated by most cell lines, including sensitive primary cells.[6][11]Recommended for initial experiments to minimize artifacts.
0.1% - 0.5% Generally Acceptable: Tolerated by most robust, immortalized cell lines.[6]Always run a vehicle control at the same DMSO concentration.
> 0.5% Caution Zone: High risk of cytotoxicity, membrane disruption, and off-target effects.[11]Avoid unless absolutely necessary and validated for your specific cell line.

Crucial Note: Always include a "vehicle control" in your experiments. This control should contain the exact same concentration of DMSO (and any other solubilizing agents) as your test samples, but without the compound. This allows you to distinguish the effects of the compound from the effects of the solvent system.[5]

Section 3: Advanced Solubilization Strategies

If the methods above are insufficient, more advanced formulation techniques may be required. These should be approached with caution as they have a higher potential to interfere with biological assays.

Q5: My compound still precipitates even at low concentrations and 0.5% DMSO. What are my next options?

Answer: When standard co-solvency with DMSO is not enough, you can explore other formulation excipients. The main categories are alternative co-solvents, surfactants, and cyclodextrins.[12][13]

StrategyMechanism of ActionProsCons & Assay Considerations
Co-solvents (e.g., PEG 400, Propylene Glycol)Reduces the polarity of the aqueous solvent, making it more favorable for the hydrophobic compound.[3][14]Simple to use; can be combined with DMSO.Can alter protein conformation and enzyme kinetics. High concentrations may be viscous or toxic.
Surfactants (e.g., Tween® 80, Polysorbate 20)Above the Critical Micelle Concentration (CMC), surfactants form micelles that encapsulate the compound in their hydrophobic core.[12][15][16]Very effective at increasing apparent solubility.Can disrupt cell membranes, denature proteins, and interfere with assay readouts (e.g., fluorescence). Must use a matching vehicle control.
Cyclodextrins (e.g., HP-β-CD)These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They form an "inclusion complex" with the compound.[13]Generally low cytotoxicity; can improve stability.Can reduce the free fraction of the compound available to interact with the target, potentially lowering apparent potency.[17]

Recommendation: If you must use an advanced strategy, start with a well-characterized, non-ionic surfactant like Tween® 80 at a low concentration (e.g., 0.01% - 0.1%) or Hydroxypropyl-β-cyclodextrin (HP-β-CD). Always perform preliminary tests to confirm that the chosen excipient does not interfere with your assay readout or harm your cells in the absence of the compound.

Section 4: Experimental Validation and Best Practices

Visual clarity is not enough. You must experimentally verify solubility and control for potential artifacts.

Q6: How can I experimentally confirm that my compound is soluble under my final assay conditions?

Answer: You should perform a kinetic solubility assay that mimics your final experimental conditions. This protocol provides a quantitative or semi-quantitative measure of the solubility limit. A common method is based on light scattering (nephelometry) or simple visual inspection.

Experimental Protocol: Kinetic Solubility Assessment

  • Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your high-concentration DMSO stock solution in 100% DMSO. This creates a gradient of compound concentrations in DMSO.

  • Transfer to Assay Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO plate to a new 96-well plate containing your final assay buffer (e.g., 99-198 µL). This ensures the final DMSO concentration is constant across all wells.

  • Incubate: Shake the plate for 1-2 hours at the temperature of your assay (e.g., room temperature or 37°C) to allow equilibrium to be reached.

  • Measure:

    • Instrumental: Read the plate on a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620-750 nm). An increase in signal indicates light scattering from insoluble particles.

    • Visual: Carefully inspect each well against a dark background with focused light. The last clear well before turbidity appears is the estimated kinetic solubility.[9]

  • Analyze: Plot the signal against the compound concentration. The concentration at which the signal begins to rise sharply above the baseline is the kinetic solubility limit.

cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis A 1. Create serial dilution of compound in 100% DMSO plate C 3. Transfer small aliquot of DMSO stock to assay buffer plate A->C B 2. Prepare assay plate with final assay buffer B->C D 4. Incubate plate (e.g., 1-2 hours at 37°C) C->D E 5. Read plate (Nephelometer or Visual Inspection) D->E F 6. Determine highest concentration without precipitation E->F

Caption: Workflow for a kinetic solubility experiment.

Q7: How do I design my experiments to ensure the solubilization method itself is not causing the observed biological effects?

Answer: This is a critical aspect of experimental design, addressed by meticulous use of controls.

  • The Essential Vehicle Control: As mentioned, every experiment must include a control group that is treated with the exact same final concentration of DMSO and any other excipients (surfactants, cyclodextrins) used to dissolve the compound.[5] This is the only way to isolate the effect of the compound from the effect of the delivery vehicle.

  • Positive and Negative Controls: Include known active (positive) and inactive (negative) compounds for your assay. If your solubilization method significantly alters the activity of these control compounds, it is likely interfering with the assay mechanism.

  • Counter-screens: If using surfactants or other potentially disruptive agents, consider running a counter-screen to measure non-specific activity. For example, in a cell-based assay, run a parallel cytotoxicity assay (e.g., MTT or LDH release) to ensure your vehicle is not simply killing the cells.[18]

By following these troubleshooting and validation steps, researchers can confidently address the solubility challenges posed by 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine, leading to more accurate, reproducible, and reliable data in their biological assays.

References

  • Ran, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • LifeTein. (2024). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • Pardhi, V.P., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Research in Pharmaceutical Sciences. [Link]

  • The Protein Man. (2022). DMSO biochemistry. YouTube. [Link]

  • Fry, D. C. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • In-Silico. (2025). Co-solvent: Significance and symbolism. [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. [Link]

  • Oda, Y., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Nature Communications. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journal of Pharmaceutical and Therapeutic Innovations. [Link]

  • Singh, A., et al. (2014). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. [Link]

  • Li, M., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics. [Link]

  • Mbah, C. J. (2009). The effect of cosolvents and surfactants on the aqueous solubility of irbesartan. Tropical Journal of Pharmaceutical Research. [Link]

  • StackExchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiments?. [Link]

  • American Pharmaceutical Review. (2025). Overcoming the Challenge of Poor Drug Solubility. [Link]

  • Patsnap. (2025). How does solubility affect oral bioavailability?. [Link]

  • ResearchGate. (2014). How can I avoid precipitation of a substance after adding DMEM?. [Link]

  • Shulman, A., et al. (2017). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. The AAPS Journal. [Link]

  • University of Washington. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for Aromatic Amine Separations

A Guide for Researchers, Scientists, and Drug Development Professionals The successful separation of aromatic amines by reverse-phase high-performance liquid chromatography (RP-HPLC) is a common challenge dictated by the...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The successful separation of aromatic amines by reverse-phase high-performance liquid chromatography (RP-HPLC) is a common challenge dictated by their inherent basicity. These compounds are prone to strong interactions with the stationary phase, often leading to poor peak shapes and inadequate resolution. This guide provides a structured, in-depth approach to mobile phase optimization, moving from frequently asked questions to systematic troubleshooting workflows, to empower you to overcome these analytical hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during the analysis of aromatic amines.

Q1: Why are my aromatic amine peaks tailing?

Peak tailing is the most frequent issue when analyzing basic compounds like aromatic amines.[1][2] The primary cause is secondary ionic interactions between the protonated (positively charged) amine and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of conventional silica-based stationary phases.[3][4] This interaction creates a secondary, stronger retention mechanism that disrupts the ideal symmetrical peak shape.[1]

Key Causes:

  • Silanol Interactions: Most prevalent when the mobile phase pH is above 3, where a significant population of silanol groups becomes ionized.[3][5]

  • Column Choice: Using older, Type-A silica columns with a high concentration of acidic silanol groups exacerbates the problem.[2]

  • Insufficient Buffering: An unstable mobile phase pH can lead to inconsistent analyte ionization and peak shape.[4][6]

Initial Solutions:

  • Lower the Mobile Phase pH: Adjust the pH to between 2.5 and 3.5. This protonates the silanol groups (Si-OH), minimizing their ability to interact with the charged amine analytes.[3][7]

  • Use a Modern, End-capped Column: Select a high-purity, base-deactivated (end-capped) C18 or C8 column designed to shield residual silanol groups.[2][3]

  • Add a Basic Modifier: Incorporate a small amount (e.g., 0.1%) of a basic additive like triethylamine (TEA) into the mobile phase. The TEA acts as a competitive base, preferentially interacting with the active silanol sites and masking them from the analyte.[8]

Q2: How do I choose the correct starting mobile phase pH?

The mobile phase pH is the most powerful tool for controlling the retention and selectivity of ionizable compounds.[9][10] For aromatic amines, the goal is to operate at a pH that ensures a consistent ionization state for the analyte, preferably at least 1.5 to 2 pH units away from the analyte's pKa.[9][11]

The Rule of Thumb:

  • Know Your Analyte's pKa: The pKa is the pH at which the amine is 50% protonated. Aromatic amines are typically weak bases, with pKa values for their conjugate acids often in the 3-5 range (e.g., aniline's pKa is ~4.6).[12][13]

  • Operate at Low pH: A starting pH between 2.5 and 3.5 is generally recommended.[7][10] At this pH, the aromatic amines will be fully and consistently protonated (BH+), leading to stable retention times. This low pH also suppresses the ionization of stationary phase silanols, which is crucial for good peak shape.[5][7]

Q3: Which organic modifier is better: acetonitrile or methanol?

Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in RP-HPLC, and the choice can significantly impact selectivity.[5][14] There is no universally "better" option; the ideal choice is analyte-dependent.

Comparative Properties:

FeatureAcetonitrile (ACN)Methanol (MeOH)Scientific Rationale
Elution Strength StrongerWeakerACN is less polar than MeOH, leading to shorter retention times at the same concentration in reverse-phase.[15]
Selectivity Can participate in π-π interactions.[5]Strong proton donor and acceptor (hydrogen bonding).[5]These differing interaction mechanisms can change the elution order of structurally similar compounds. If you have poor resolution with one, it is always worth trying the other.[15]
Viscosity/Pressure LowerHigherACN/water mixtures have lower viscosity, resulting in lower backpressure, which can be advantageous for high flow rates or UHPLC.[16]

Recommendation: Start method development with ACN due to its lower viscosity and UV transparency. If selectivity is a problem, screen the separation with MeOH.[5][15]

Q4: What buffer should I use, and at what concentration?

A buffer is essential for maintaining a stable pH, which ensures reproducible retention times and peak shapes.[11][17]

Buffer Selection Guide:

  • Match pKa to Target pH: Choose a buffer system whose pKa is within ±1 unit of your desired mobile phase pH for maximum buffering capacity.[6][9]

  • UV Detection: For low UV detection (<220 nm), phosphate and formate buffers are excellent choices due to their low UV absorbance.[7][18] Acetate buffers are also common.[11]

  • LC-MS Detection: Buffers MUST be volatile. Use ammonium formate or ammonium acetate. Never use non-volatile inorganic salts like potassium phosphate, as they will contaminate the mass spectrometer source.[18][19]

  • Concentration: A buffer concentration of 10-25 mM is typically sufficient.[11][18] Too low a concentration may not provide adequate pH control, while excessively high concentrations risk precipitation when mixed with the organic modifier and can damage HPLC components.[6][11]

Section 2: In-depth Troubleshooting Guides

This section provides systematic frameworks for resolving more complex separation issues.

Guide 1: Systematic Approach to Eliminating Peak Tailing

Peak tailing compromises quantification accuracy and resolution.[1] This workflow provides a logical path to diagnose and resolve the issue.

G start Observe Peak Tailing (Asymmetry Factor > 1.2) check_neutral Step 1: Inject a Neutral Compound (e.g., Toluene, Uracil) start->check_neutral physical_problem Diagnosis: Physical Problem (Void, Dead Volume) check_neutral->physical_problem Neutral compound TAILS chemical_problem Diagnosis: Chemical Problem (Secondary Interactions) check_neutral->chemical_problem Neutral is SYMMETRICAL, Amine TAILS fix_physical Solution: Check Fittings, Tubing, Column Installation. Consider Column Replacement. physical_problem->fix_physical optimize_ph Step 2: Optimize Mobile Phase pH Is pH 2.5 - 3.5? chemical_problem->optimize_ph solved Problem Solved: Symmetrical Peaks fix_physical->solved adjust_ph Action: Adjust pH to 2.5 - 3.5 using a suitable buffer (e.g., Phosphate, Formate) optimize_ph->adjust_ph No add_modifier Step 3: Add a Competitive Base (e.g., 0.1% Triethylamine) optimize_ph->add_modifier Yes adjust_ph->optimize_ph change_column Step 4: Change Column Use a modern, high-purity, base-deactivated (end-capped) column. add_modifier->change_column Tailing Persists add_modifier->solved Tailing Reduced change_column->solved G start Observe Co-elution or Poor Resolution (Rs < 1.5) step1 Step 1: Adjust Gradient Slope (For Gradient Methods) start->step1 step2 Step 2: Change Organic Modifier (Switch ACN <=> MeOH) step1->step2 No Improvement solved Resolution Achieved step1->solved Improved step3 Step 3: Adjust Mobile Phase pH (Scout pH 2.5, 4.5, 6.5) step2->step3 No Improvement step2->solved Improved step4 Step 4: Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) step3->step4 No Improvement step3->solved Improved step4->solved Improved

Caption: Systematic workflow for improving chromatographic selectivity.

Explanation of the Workflow:

  • Adjust Gradient Slope: For gradient separations, the simplest first step is to decrease the gradient steepness (i.e., make the gradient longer). This provides more time for compounds to interact with the stationary phase and can often improve the resolution of closely eluting peaks. [20]2. Change Organic Modifier: Switching between acetonitrile and methanol is a powerful way to alter selectivity. [15]The different intermolecular forces (π-π interactions with ACN vs. hydrogen bonding with MeOH) can change the elution order of analytes. [5][21]3. Adjust Mobile Phase pH: A change in pH can dramatically alter selectivity, especially if the co-eluting aromatic amines have different pKa values. [9]As the pH approaches the pKa of one amine, its retention time will change significantly more than an amine whose pKa is further away, allowing for their separation. [9][10]4. Change Stationary Phase: If mobile phase optimization is insufficient, changing the stationary phase chemistry is the final step. For aromatic compounds, a column with phenyl-based ligands (e.g., Phenyl-Hexyl) can provide alternative π-π interactions compared to a standard C18 phase, often yielding a completely different elution pattern. [5]

Section 3: Key Experimental Protocols

Protocol 1: Mobile Phase pH Scouting for Aromatic Amines

This protocol outlines a systematic approach to determine the optimal mobile phase pH for a new separation method.

Objective: To evaluate the effect of pH on the retention, peak shape, and selectivity of aromatic amines.

Materials:

  • HPLC/UHPLC system with UV detector

  • C18 column (modern, end-capped, 100 x 4.6 mm, 3.5 µm or similar)

  • Mobile Phase A1: 10 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric Acid

  • Mobile Phase A2: 10 mM Ammonium Acetate, pH adjusted to 4.5 with Acetic Acid

  • Mobile Phase A3: 10 mM Ammonium Acetate, pH adjusted to 6.5 with Acetic Acid

  • Mobile Phase B: Acetonitrile

  • Analyte Standard Mixture

Methodology:

  • Initial Conditions: Set the column temperature to 30 °C and the flow rate to 1.0 mL/min. [5]2. Scouting Gradient: Program a generic, fast scouting gradient for each pH condition. A common starting point is 5% to 95% B over 15 minutes. [20][22]3. pH 2.5 Run:

    • Equilibrate the column with 95% Mobile Phase A1 and 5% Mobile Phase B for at least 10 column volumes.

    • Inject the standard mixture and run the scouting gradient.

    • Record the chromatogram, noting retention times, peak shapes, and resolution.

  • pH 4.5 Run:

    • Thoroughly flush the system with a 50:50 mixture of water and organic solvent.

    • Equilibrate the column with 95% Mobile Phase A2 and 5% Mobile Phase B.

    • Inject the standard and run the identical scouting gradient.

  • pH 6.5 Run:

    • Repeat the flushing and equilibration steps with Mobile Phase A3.

    • Inject the standard and run the identical scouting gradient.

  • Data Analysis: Compare the three chromatograms.

    • Peak Shape: Identify the pH that provides the most symmetrical peaks. This is often the lowest pH. [3] * Retention & Selectivity: Observe how retention times and elution order change with pH. Select the pH that provides the best overall separation of critical pairs. [9]This pH will be the starting point for further method optimization.

Section 4: Technical Data Tables

Table 1: pKa Values of Common Aromatic Amines and Properties of Buffers

Understanding the pKa of your analyte is critical for selecting the appropriate mobile phase pH. [11][23]

Compound Approximate pKa (Conjugate Acid) Recommended Buffer (for LC-MS) Effective pH Range
Aniline 4.6 [12] Ammonium Formate 2.7 - 4.7
p-Toluidine 5.1 Ammonium Formate / Acetate 2.7 - 5.8
2-Naphthylamine 4.2 Ammonium Formate 2.7 - 4.7
Benzidine 4.7 (first), 3.6 (second) Ammonium Formate 2.7 - 4.7
Buffer System pKa Recommended Use Effective pH Range
Phosphate 2.1, 7.2, 12.3 Low pH, UV detection (non-MS) [18] 1.1 - 3.1, 6.2 - 8.2
Formate 3.75 Low pH, LC-MS [7] 2.7 - 4.7

| Acetate | 4.76 | Mid pH, LC-MS [11]| 3.8 - 5.8 |

Note: pKa values can vary slightly depending on the solvent composition and temperature.

Section 5: References

  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.

  • Chromatography Today. (n.d.). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography.

  • DergiPark. (2007, June 15). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography.

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.

  • Axion Labs. (2022, February 15). HPLC Peak Tailing.

  • Fiveable. (2025, August 15). Structure and properties of amines.

  • ThaiScience. (n.d.). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC.

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.

  • PMC. (n.d.). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant.

  • Waters Corporation. (n.d.). Method Development With Convergence Chromatography.

  • KNAUER Website. (2026, February 9). Buffer and Eluent Preparation in HPLC.

  • ResearchGate. (2024, May 8). Applications and retention properties of alternative organic mobile phase modifiers in reversed-phase liquid chromatography.

  • PMC. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.

  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.

  • Veeprho Pharmaceuticals. (2020, December 11). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS.

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.

  • YMC CO., LTD. (n.d.). Guides for method development.

  • Approximate pKa chart of the functional groups. (n.d.).

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.

  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.

  • SciELO. (2004). Reevaluation of Ethanol as Organic Modifier for Use in HPLC-RP Mobile Phases.

  • ResearchGate. (2025, August 5). The selection of buffer salts for the high-performance liquid chromatography of basic compounds.

  • Chemistry LibreTexts. (2022, July 20). Acid-base properties of nitrogen-containing functional groups.

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.

  • LCGC International. (2020, November 12). The Secrets of Successful Gradient Elution.

  • Sigma-Aldrich. (n.d.). Method development & optimization.

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.

  • LCGC International. (2022, April 15). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.

  • Phenomenex. (2020, April 8). Choosing the Right Buffers for Mobile Phase.

  • Restek Resource Hub. (2021, January 11). Effect of Organic Solvent on Selectivity in LC Separations.

  • ResearchGate. (n.d.). Procedure to explore a ternary mixture diagram to find the appropriate gradient profile in liquid chromatography with fluorescence detector.

  • ResearchGate. (2025, August 5). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.

  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.

  • UPLC-MS Analysis of Primary Aromatic Amines. (n.d.).

  • Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.

  • LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity.

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.

  • SUNDARBAN MAHAVIDYALAYA. (n.d.). Aromatic Amines.

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.

  • LC-MS Online. (n.d.). HPLC solvents and mobile phase additives.

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.

  • Biotage. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.

  • Macherey-Nagel. (n.d.). HPLC Troubleshooting Guide.

Sources

Troubleshooting

Technical Support Center: Preventing Catalyst Poisoning in Buchwald-Hartwig Reactions

Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent catalyst poisoning,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent catalyst poisoning, a common pitfall that can lead to low yields and reaction failure. By understanding the fundamental mechanisms of catalyst deactivation, you can optimize your reaction conditions for greater success and reproducibility.

Section 1: Troubleshooting Common Issues

This section provides a direct, question-and-answer-style guide to address specific problems you may encounter during your Buchwald-Hartwig reactions.

My reaction is sluggish or has stalled completely. What are the likely causes related to catalyst poisoning?

A stalled or slow reaction is a classic symptom of catalyst deactivation. The primary suspect is often the presence of impurities that act as catalyst poisons.

  • Diagnosis:

    • Visual Inspection: Look for the formation of a black precipitate, commonly known as palladium black. This indicates that the active Pd(0) catalyst has aggregated and fallen out of the catalytic cycle.[1]

    • Reagent Purity Check: Scrutinize the purity of all your reagents—aryl halide, amine, base, and solvent. Trace impurities can be potent catalyst poisons.[1][2] Common culprits include sulfur-containing compounds, halides (especially excess iodide), and certain nitrogen-containing heterocycles.[1][3]

    • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). While some modern catalyst systems show some oxygen tolerance, the active Pd(0) species can be oxidized to a less active Pd(II) state in the presence of air.[1][4][5]

  • Solutions:

    • Purify Starting Materials: If you suspect impurities, purify your starting materials. Amines, in particular, can contain trace impurities that are detrimental to the reaction.[2] Solvents should be anhydrous and degassed.[4][5]

    • Use a Precatalyst: Modern palladium precatalysts, such as the G3 or G4 palladacycles, are often more reliable than generating the active catalyst in situ from sources like Pd(OAc)2. They tend to form the active LPd(0) species more cleanly and efficiently.[4][6]

    • Optimize Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst.[4] If your current ligand is not providing sufficient stability, consider screening other ligands. For instance, bulky, electron-rich phosphine ligands are often necessary for less reactive aryl chlorides.[4]

I'm observing significant hydrodehalogenation of my aryl halide. What's causing this side reaction and how can I minimize it?

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that competes with the desired C-N bond formation.

  • Diagnosis: This side reaction is often promoted by the presence of water or other protic impurities, which can lead to the formation of palladium-hydride species that mediate the unwanted reduction.

  • Solutions:

    • Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Using unopened anhydrous solvents and oven-drying glassware are crucial steps.[5]

    • Base Selection: The choice of base can influence the extent of hydrodehalogenation. While strong bases like NaOtBu are common, they can sometimes promote side reactions.[7] Weaker bases like Cs2CO3 or K3PO4 might be a better choice for sensitive substrates, although they may require higher reaction temperatures.[4][6]

    • Bimetallic Catalyst Systems: Recent research has shown that bimetallic palladium-copper (Pd-Cu) nanocatalyst systems in aqueous micelles can suppress the hydrodehalogenation pathway. The in-situ formation of Cu-hydride species is thought to prevent the formation of the problematic Pd-hydride intermediates.[8]

My reaction works well with aryl bromides, but fails with aryl iodides. Why is this happening?

Contrary to what might be expected from C-C coupling reactions, aryl iodides can be challenging substrates in Buchwald-Hartwig aminations.[6]

  • Diagnosis: The iodide anion (I-) generated during the reaction can act as a catalyst inhibitor. It can form catalytically inactive palladium-iodide bridged dimers, effectively taking the palladium out of the catalytic cycle.[6][9]

  • Solutions:

    • Solvent Choice: Running the reaction in less polar solvents, such as toluene, can help minimize the inhibitory effect of the iodide salt byproduct due to its poor solubility.[2][9]

    • Ligand Selection: Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective for couplings with aryl iodides. It is believed that these ligands prevent the formation of the inactive palladium iodide dimers.[10]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons I should be aware of?

Common poisons for palladium catalysts include:

  • Sulfur Compounds: Thiols, thioethers, and sulfoxides can strongly adsorb to the catalyst's active sites, blocking them from the reactants.[11][12]

  • Halides: As mentioned, excess iodide can be inhibitory.[6][9]

  • Nitrogen-Containing Heterocycles: Some nitrogen-containing heterocycles can coordinate strongly to the palladium center and act as poisons.[1][3][13] The oxidative addition product of certain heteroaryl halides, like 2-bromopyrimidine, can also render the catalyst inactive.[14]

  • Carbon Monoxide: Impurities in gas streams can include carbon monoxide, which strongly coordinates to palladium and deactivates it.[1]

  • Other Functional Groups: Functional groups like azo groups have been reported to cause catalyst poisoning.[9]

Q2: How can I proactively prevent catalyst poisoning?

  • High-Purity Reagents: The most critical step is to use high-purity, anhydrous, and degassed reagents and solvents.[4][5]

  • Inert Atmosphere: Always perform the reaction under an inert atmosphere (argon or nitrogen) to prevent oxidation of the active Pd(0) catalyst.[4][5]

  • Proper Ligand-to-Metal Ratio: Since amines can act as ligands for palladium, it is often beneficial to add a slight excess of the phosphine ligand relative to the palladium source to prevent catalyst deactivation.[2]

  • Feedstock Purification: For larger-scale reactions, consider purifying feedstocks to remove potential poisons before they come into contact with the catalyst.[11]

Q3: Can a poisoned catalyst be regenerated?

In some cases, catalyst regeneration is possible, particularly for heterogeneous catalysts. For instance, sulfur-poisoned catalysts can sometimes be regenerated through thermal or chemical treatments.[11][12] However, for homogeneous catalysts used in Buchwald-Hartwig reactions, regeneration is often impractical, and preventing poisoning in the first place is the more effective strategy.

Section 3: Key Concepts and Mechanisms

The Buchwald-Hartwig Catalytic Cycle and Points of Poisoning

Understanding the catalytic cycle is key to diagnosing and preventing poisoning.

Buchwald_Hartwig_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)_Complex Ar-Pd(II)-X(L) Oxidative_Addition->Pd(II)_Complex Ar-X Ligand_Exchange Amine Coordination (R2NH, Base) Pd(II)_Complex->Ligand_Exchange R2NH, Base -HX Amine_Complex Ar-Pd(II)-NR2(L) Amine_Complex->Pd(0)L Reductive_Elimination Reductive Elimination Product Ar-NR2 (Product) Reductive_Elimination->Product Poison_Source Poisons (Sulfur, Excess Halides, Coordinating Heterocycles) Poison_Source->Pd(0)L Deactivation Poison_Source->Pd(II)_Complex Inhibition

Caption: The Buchwald-Hartwig catalytic cycle and points of catalyst deactivation.

Catalyst poisons can interfere at multiple points in the cycle:

  • Deactivation of the Active Pd(0) Catalyst: Poisons can bind to the active Pd(0) species, preventing it from entering the catalytic cycle.[11]

  • Inhibition of Oxidative Addition: Some impurities can hinder the oxidative addition of the aryl halide to the palladium center.

  • Formation of Inactive Pd(II) Species: As seen with excess iodide, poisons can lead to the formation of stable, inactive Pd(II) complexes that do not proceed through the rest of the cycle.[9]

Common Catalyst Poisons and Their Effects
Poison ClassExamplesMechanism of PoisoningPrevention Strategy
Sulfur Compounds Thiols, thioethers, disulfidesStrong adsorption to active palladium sites, blocking reactant access.[11][12]Use high-purity reagents; consider feedstock purification with adsorbents like ZnO.[12]
Excess Halides Iodide (I-)Formation of inactive, bridged palladium-iodide dimers.[6][9]Use less polar solvents like toluene; employ bidentate ligands.[2][10]
Coordinating Heterocycles Pyridines, pyrimidinesStrong coordination to the palladium center, displacing necessary ligands or substrates.[1][13][14]Screen different ligands and reaction conditions; some modern catalyst systems show better tolerance.
Other Functional Groups Azo groups, nitro compoundsCan interact with the palladium center and disrupt the catalytic cycle.[3][9]Use weaker bases or alternative reaction conditions if these functional groups are present.[9]
Oxygen O2Oxidation of the active Pd(0) to inactive Pd(II).[1]Maintain a strict inert atmosphere (argon or nitrogen).[4][5]

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Robust Buchwald-Hartwig Amination

This protocol incorporates best practices to minimize the risk of catalyst poisoning.

  • Glassware Preparation: Thoroughly oven-dry all glassware and stir bars before use.

  • Reagent Preparation:

    • Use high-purity aryl halide and amine. If the purity is questionable, consider purification (e.g., recrystallization, distillation, or column chromatography).

    • Use an anhydrous, degassed solvent. Solvents from a freshly opened bottle or those purified by a solvent purification system are recommended.[5]

    • The base should be of high purity. If it is a solid, briefly grinding it in a mortar and pestle can increase its surface area and reactivity.[4]

  • Reaction Setup:

    • In a glovebox or under a strong stream of inert gas (argon or nitrogen), add the palladium precatalyst, ligand, and base to the reaction flask.[4]

    • Add the aryl halide and the amine (if solid).

    • Seal the flask with a septum and purge with inert gas for 5-10 minutes.[5]

    • Add the degassed solvent via syringe, followed by the amine if it is a liquid.

  • Reaction Execution:

    • Place the reaction flask in a preheated oil bath or heating block.

    • Stir the reaction at the appropriate temperature for the specified time.

    • Monitor the reaction progress by TLC, GC, or LC-MS.

Protocol 2: Small-Scale Ligand and Base Screening to Overcome Poisoning

If you suspect catalyst poisoning is hindering your reaction, a small-scale screen can help you quickly identify more robust conditions.

  • Array Setup: Prepare an array of small reaction vials (e.g., in a 24-well plate).

  • Stock Solutions: Prepare stock solutions of your aryl halide and amine in your chosen solvent to ensure consistent dispensing.

  • Variable Addition: To each vial, add a different combination of palladium precatalyst, ligand, and base. Be sure to include a variety of ligand types (e.g., bulky monophosphines, bidentate phosphines) and bases (e.g., strong alkoxides, weaker carbonates).

  • Reaction and Analysis:

    • Seal the vials and run the reactions under an inert atmosphere at a set temperature.

    • After a predetermined time, quench the reactions and analyze the conversion to product in each vial using a high-throughput method like LC-MS.

  • Optimization: Identify the conditions that gave the highest yield and use them as a starting point for further optimization on a larger scale.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). [Link]

  • Catalyst deactivation mechanisms and how to prevent them. (2025, June 19). [Link]

  • Reaction monitoring reveals poisoning mechanism of Pd 2 (dba) 3 and guides catalyst selection | Request PDF. (n.d.). ResearchGate. [Link]

  • A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald-Hartwig Amination. (2017, April 7). PubMed. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC. [Link]

  • Catalyst poisoning. (n.d.). Wikipedia. [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2008, March 13). Journal of the American Chemical Society. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2005, August 10). Organic Letters - ACS Publications. [Link]

  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. (2008, April 9). PubMed. [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.). [Link]

  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. (n.d.). RSC Publishing. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2018, September 6). Reddit. [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015, November 23). Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

  • Regeneration of sulfur poisoned Pd-Pt/CeO2-ZrO2-Y2O3-La2O3. (n.d.). [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. (2024, March 19). Novartis OAK. [Link]

  • EFFECT OF SULFUR AND CHLORINE COMPOUNDS ON THE ACTIVITY OF PLATINUM CATALYSTS. (n.d.). Environment Protection Engineering. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025, August 6). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine

[1] Executive Summary This guide addresses the stability challenges associated with 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine . As an aniline derivative featuring a lipophilic tert-butyl phenoxy ether tail and an ele...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide addresses the stability challenges associated with 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine . As an aniline derivative featuring a lipophilic tert-butyl phenoxy ether tail and an electron-withdrawing chlorine substituent, this molecule presents a dichotomy of stability issues.[1] While the ether linkage is robust, the primary amine (-NH₂) is highly susceptible to oxidative coupling (browning) and photolytic degradation .[1] Furthermore, the nucleophilic nature of the amine makes it prone to Schiff base formation if incompatible solvents are used.

This Technical Support Center is structured to guide you through solvent selection, environmental control, and troubleshooting.[1]

Module 1: Solvent Selection & Chemical Compatibility

Q: Which solvents are strictly prohibited for this compound?

A: You must strictly avoid ketones and aldehydes .[1] The primary amine group in your compound acts as a nucleophile. In the presence of ketones (e.g., Acetone, Methyl Ethyl Ketone) or aldehydes, it undergoes a condensation reaction to form an imine (Schiff base) , releasing water.[1][2]

  • The "Phantom" Impurity: If you dissolve this compound in acetone for LC-MS analysis, you will likely observe a new peak corresponding to the molecular weight of the compound + 40 Da (for acetone) - 18 Da (water loss). This is an artifact of the solvent, not a synthesis impurity.

Q: What is the recommended solvent system for stock solutions?

A: Due to the lipophilic tert-butyl and phenoxy groups, aqueous solubility is negligible.[1]

  • Preferred: Dimethyl Sulfoxide (DMSO) (Anhydrous, ≥99.9%) or Dimethylformamide (DMF) .[1] These provide high solubility and chemical inertness.[1]

  • Alternative: Dichloromethane (DCM) or Ethanol (Absolute).[1] Note that DCM is volatile and difficult to store for long periods without concentration changes.

Solvent Compatibility Matrix
Solvent ClassRecommendationTechnical Rationale
Ketones (Acetone) CRITICAL FAIL Rapid formation of Schiff base (Imine).[1]
Water Poor Compound is highly lipophilic; will precipitate.[1]
DMSO (Anhydrous) Excellent High solubility; stable if stored under inert gas.[1]
Ethanol (EtOH) ⚠️ Conditional Good solubility; susceptible to evaporation; prone to oxidation if not degassed.[1]
Acetonitrile Good Good for LC-MS; chemically inert to the amine.[1]

Module 2: Preventing Oxidative Degradation

Q: My clear solution turned pink/brown after 24 hours. What happened?

A: This is the hallmark of aniline oxidation . Primary aromatic amines are sensitive to atmospheric oxygen, a process catalyzed by light and trace metal ions.[1] The "browning" is caused by the formation of azo-dimers, nitroso species, and complex polymers (aniline black-like structures).[1]

Q: How do I create a self-validating stabilization protocol?

A: Implement the "Degas-Shield-Chill" protocol.

  • Degas: Oxygen must be removed from the solvent before adding the solid compound. Sparge the solvent with Argon (preferred over Nitrogen due to higher density) for 10–15 minutes.

  • Shield (Antioxidants): For organic solutions (DMSO/EtOH), add Butylated Hydroxytoluene (BHT) at 0.1% (w/v).[1] BHT acts as a radical scavenger, terminating the propagation step of the oxidation chain reaction.

  • Chill & Darken: Store in amber borosilicate vials at -20°C or -80°C. Light energy provides the activation energy required for photo-oxidation.[1]

Visualization: Degradation vs. Stabilization Pathways

StabilityPathways Compound 2-[4-(Tert-butyl)phenoxy] -5-chlorophenylamine Oxidation Oxidation (O2 + Light) Compound->Oxidation Exposure Schiff Ketone Solvent (Acetone) Compound->Schiff Wrong Solvent Inert Argon Sparging Compound->Inert Protocol A Azo Azo Dimers / Polymers (Brown Color) Oxidation->Azo Radical Mechanism Imine Schiff Base Impurity (+22 Da / +40 Da) Schiff->Imine Condensation BHT Add BHT (0.1%) Inert->BHT Additive Stable Stable Solution (>6 Months) BHT->Stable Storage @ -20°C

Figure 1: Comparison of degradation pathways (Red) versus the recommended stabilization workflow (Green).[1]

Module 3: Salt Formation Strategy

Q: I need to store the compound for >1 year. Is the free base stable enough?

A: For indefinite storage, the Hydrochloride (HCl) Salt is significantly more stable than the free base. Protonating the amine group (


) deactivates the nitrogen lone pair, rendering it non-nucleophilic and resistant to oxidation.[1]

Protocol for Salt Conversion:

  • Dissolve the free base in a minimal amount of anhydrous Diethyl Ether or Dichloromethane.

  • Add 1.1 equivalents of HCl (2M in Diethyl Ether).

  • The hydrochloride salt will precipitate as a white/off-white solid.[1]

  • Filter, wash with ether, and dry under vacuum.[1]

  • Result: A shelf-stable solid resistant to browning.[1]

Troubleshooting & FAQs

Q: I see a peak at [M+14] in my LC-MS. Is this methylation? A: It is possible, but if you are using Methanol as a solvent and leaving it for extended periods under acidic conditions, you might be seeing artifactual methylation.[1] However, check for formylation (+28 Da) if using DMF, or oxidation products.[1]

  • Action: Re-run the sample in freshly prepared Acetonitrile/Water to confirm.

Q: The compound is not dissolving in my assay buffer (PBS, pH 7.4). A: The tert-butyl group makes this compound extremely hydrophobic (High LogP).[1] It will not dissolve in aqueous buffers directly.[1]

  • Solution: Prepare a 1000x stock in DMSO.[1] Dilute into the buffer while vortexing. Ensure the final DMSO concentration is <1% to avoid cytotoxicity, but be aware the compound may crash out if the concentration exceeds its solubility limit (likely <10 µM in aqueous).

Q: Can I use ultrasonic baths to dissolve the solid? A: Yes, but limit the duration . Ultrasonication generates heat and localized "hot spots" (cavitation) that can accelerate oxidation.[1]

  • Protocol: Pulse sonicate (30 seconds on, 30 seconds off) in an ice bath.

Visualization: Troubleshooting Logic

Troubleshooting Issue Start: Identify Issue Color Solution turned Pink/Brown? Issue->Color Precip Precipitation? Issue->Precip MS_Peak LC-MS: Extra Peaks? Issue->MS_Peak Oxidized Oxidation Detected. Discard & Reprepare with Argon. Color->Oxidized Yes Solubility Hydrophobic Effect. Switch to DMSO or reduce conc. Precip->Solubility Yes SchiffBase Schiff Base Artifact. Remove Acetone/Ketones. MS_Peak->SchiffBase M + 40 Da?

Figure 2: Decision tree for diagnosing common stability and solubility issues.

References

  • Stability of Aromatic Amines

    • Title: Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.[3][4]

    • Source: ResearchGate (2025).[1][5]

    • Relevance: Establishes the baseline instability of aniline derivatives in solution and the necessity of antioxidants.
  • Schiff Base Formation Artifacts

    • Title: How to remove Schiff base
    • Source: ResearchGate (2022).[1]

    • Relevance: Confirms the reaction of anilines with acetone (ketones) leading to analytical artifacts in GC/LC-MS.
  • Photostability Mechanisms

    • Title: Ultraviolet relaxation dynamics of aniline derivatives.[6]

    • Source: AIP Publishing (2015).[1]

    • Relevance: Details the electronic relaxation and bond fission risks (N-H)
  • Oxidation Catalysis

    • Title: Unexpected side reactions dominate the oxidative transformation of arom
    • Source: Oxford Academic (2024).[1][7]

    • Relevance: Explains the mechanism of metal-catalyzed oxidation and the formation of azo/nitro by-products.[7]

    • [1]

  • General Solubility Data (Tert-butyl phenols)

    • Title: 2,4,6-Tri-tert-butylphenol Properties.[1][7]

    • Source: PubChem (NIH).[1]

    • Relevance: Provides comparative solubility data for lipophilic tert-butyl substituted phenols, supporting the recommendation for non-aqueous solvents.[1]

    • [1]

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Critical Role of Antioxidants in Mitigating Oxidative Stress

A Comparative Guide to the Antioxidant Activity of Tert-butylated Phenols: BHA, BHT, and TBHQ Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to count...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Antioxidant Activity of Tert-butylated Phenols: BHA, BHT, and TBHQ

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Antioxidants are pivotal molecules that can neutralize these damaging free radicals, thereby protecting biological systems from oxidative damage. Among the arsenal of antioxidants, synthetic phenolic compounds, particularly tert-butylated phenols like Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Tert-butylhydroquinone (TBHQ), have been extensively utilized as additives in food, cosmetics, and pharmaceuticals to prevent oxidative degradation.[1][2]

This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive comparative analysis of the antioxidant activity of these three widely used tert-butylated phenols. By delving into the underlying mechanisms, presenting supporting experimental data from established assays, and exploring the structure-activity relationships, this document aims to offer a technically sound resource for making informed decisions in the selection and application of these critical compounds.

The Fundamental Mechanism of Phenolic Antioxidants: A Tale of Hydrogen Donation

The primary mechanism by which BHA, BHT, and TBHQ exert their antioxidant effect is through the donation of a hydrogen atom from their phenolic hydroxyl (-OH) group to a free radical.[3] This process is a form of radical scavenging, effectively neutralizing the reactive radical and terminating the oxidative chain reaction. The resulting phenoxy radical is relatively stable due to the delocalization of the unpaired electron across the aromatic ring, a stability that is further enhanced by the presence of bulky tert-butyl groups. This steric hindrance provided by the tert-butyl groups plays a crucial role in preventing the phenoxy radical from initiating new oxidation chains.

The antioxidant activity of these phenols can be influenced by several factors, including the number and position of the hydroxyl groups and the steric and electronic effects of the tert-butyl substituents.[4] A deeper understanding of these structure-activity relationships is essential for predicting and optimizing the antioxidant potential of this class of compounds.

Experimental Protocols for Assessing Antioxidant Efficacy

To quantitatively compare the antioxidant activity of tert-butylated phenols, several standardized in vitro assays are employed. These assays are based on different chemical reactions and provide complementary information about the antioxidant capacity of the tested compounds. Below are the detailed protocols for three of the most widely used methods: the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular and straightforward method for evaluating the free radical scavenging ability of antioxidants.[5] The principle of this assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, 1,1-diphenyl-2-picrylhydrazine, which is colorless or pale yellow.[6] The degree of discoloration is proportional to the antioxidant activity of the sample.

Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical grade)

  • Tert-butylated phenol standards (BHA, BHT, TBHQ)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure: [1][6]

  • Preparation of DPPH Solution: Prepare a 0.2 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Sample Solutions: Prepare stock solutions of BHA, BHT, and TBHQ in methanol. From these stock solutions, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • To a 96-well microplate, add 100 µL of the various concentrations of the antioxidant solutions.

    • Add 100 µL of the 0.2 mM DPPH solution to each well.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant. A lower IC50 value indicates a higher antioxidant activity.

Experimental Workflow for DPPH Assay

prep_dpph Prepare 0.2 mM DPPH in Methanol add_dpph Add 100 µL DPPH Solution prep_dpph->add_dpph prep_samples Prepare Serial Dilutions of BHA, BHT, TBHQ plate_setup Add 100 µL Sample/Control to 96-well Plate prep_samples->plate_setup plate_setup->add_dpph incubate Incubate 30 min in the Dark add_dpph->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calculate Calculate % Scavenging and IC50 read_abs->calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance is measured.

Materials and Reagents:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or ethanol (analytical grade)

  • Tert-butylated phenol standards (BHA, BHT, TBHQ)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm

Procedure: [7][8]

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the ABTS•+.

  • Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. This working solution should be freshly prepared.

  • Assay Procedure:

    • Add 200 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 5 µL of the various concentrations of the antioxidant solutions.

    • Mix thoroughly and incubate at room temperature for 5-7 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • Trolox Equivalent Antioxidant Capacity (TEAC): The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the TEAC value of the sample is determined from this curve.

Experimental Workflow for ABTS Assay

prep_abts_stock Prepare ABTS•+ Stock Solution prep_abts_working Prepare ABTS•+ Working Solution prep_abts_stock->prep_abts_working add_abts Add 200 µL ABTS•+ Working Solution prep_abts_working->add_abts plate_setup Add 5 µL Sample to 96-well Plate plate_setup->add_abts incubate Incubate 5-7 min add_abts->incubate read_abs Read Absorbance at 734 nm incubate->read_abs calculate Calculate % Scavenging and TEAC read_abs->calculate prep_frap Prepare and Warm FRAP Reagent add_frap Add 180 µL FRAP Reagent prep_frap->add_frap prep_samples Prepare Standard and Sample Dilutions plate_setup Add 20 µL Sample/Standard to 96-well Plate prep_samples->plate_setup plate_setup->add_frap incubate Incubate 4 min at 37°C add_frap->incubate read_abs Read Absorbance at 593 nm incubate->read_abs calculate Calculate Antioxidant Capacity from Standard Curve read_abs->calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

A Quantitative Comparison of Antioxidant Performance

The efficacy of an antioxidant is context-dependent and can be influenced by factors such as the food matrix, processing conditions, and the concentration of the antioxidant itself. [3]The following tables summarize quantitative data from various studies, providing a comparative overview of the performance of BHA, BHT, and TBHQ.

Table 1: Comparative Radical Scavenging Activity (IC50) of Tert-Butylated Phenols

The IC50 value represents the concentration of an antioxidant required to inhibit 50% of the free radicals in an assay. A lower IC50 value signifies greater antioxidant potency.

AntioxidantDPPH IC50 (mg/mL)Reference
BHA0.0052[9]
BHT0.011[9]
TBHQNot directly compared in the same study

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: Comparative Oxidative Stability Index (OSI) of Various Oils with Tert-Butylated Phenols

The OSI, often measured by the Rancimat method, indicates the resistance of an oil or fat to oxidation under accelerated conditions. A longer induction period signifies greater oxidative stability. [3]

Food Matrix Antioxidant Concentration BHA (hours) BHT (hours) TBHQ (hours) Control (hours) Reference
Lard 200 ppm 12.5 15.2 22.1 5.4 [3]
Sunflower Oil 200 ppm 7.8 8.5 14.2 3.1 [3]
Palm Olein 200 ppm 25.6 28.4 35.1 15.2 [3]
Soybean Oil Ethyl Esters 1500 ppm 8.18 (Stabilization Factor) - - -

| Soybean Oil Ethyl Esters | 8000 ppm | - | 35.59 (Stabilization Factor) | 52.53 (Stabilization Factor) | - | |

Note: OSI values can vary based on the specific parameters of the Rancimat test (e.g., temperature, air flow rate).

From the available data, it is evident that TBHQ often exhibits the highest antioxidant activity, particularly in protecting oils at elevated temperatures. [3]The radical scavenging data also suggests that BHA is a more potent radical scavenger than BHT. [9]

Dissecting the Structure-Activity Relationship

The differences in the antioxidant activity of BHA, BHT, and TBHQ can be attributed to their distinct molecular structures. The following factors are key determinants of their efficacy:

  • Number of Hydroxyl Groups: TBHQ, with two hydroxyl groups in a para position, is a more efficient hydrogen donor than BHA and BHT, which have only one hydroxyl group. This is a primary reason for its superior antioxidant performance in many systems.

  • Position of Tert-butyl Groups: The bulky tert-butyl groups provide steric hindrance, which stabilizes the resulting phenoxy radical and prevents it from participating in further oxidative reactions. In BHT, the two tert-butyl groups at the ortho positions effectively shield the hydroxyl group. In BHA, which is a mixture of 2-tert-butyl-4-methoxyphenol and 3-tert-butyl-4-methoxyphenol, the degree of steric hindrance is different.

  • Electronic Effects: The tert-butyl groups are electron-donating, which increases the electron density on the aromatic ring and the hydroxyl group, facilitating hydrogen donation. The methoxy group in BHA is also an electron-donating group, further enhancing its antioxidant activity.

Structure-Activity Relationship Diagram

cluster_bha BHA cluster_bht BHT cluster_tbhq TBHQ bha One -OH group Methoxy group (electron-donating) Moderate steric hindrance activity Antioxidant Activity bha->activity Potent Radical Scavenger bht One -OH group Two ortho tert-butyl groups High steric hindrance bht->activity Effective at High Temperatures tbhq Two para -OH groups Efficient H-donor Less steric hindrance than BHT tbhq->activity Generally Highest

Caption: Key structural features influencing the antioxidant activity of BHA, BHT, and TBHQ.

Discussion and Concluding Remarks

The comparative analysis of BHA, BHT, and TBHQ reveals a clear hierarchy in their antioxidant efficacy, which is intrinsically linked to their molecular architecture. TBHQ, with its two hydroxyl groups, generally demonstrates the most potent antioxidant activity, as evidenced by its superior performance in stabilizing oils against oxidation. [3]BHA, benefiting from an electron-donating methoxy group, often exhibits stronger radical scavenging capabilities than BHT in certain assays. [9]BHT, characterized by significant steric hindrance from two ortho-positioned tert-butyl groups, is particularly effective in high-temperature applications.

The choice of the most suitable antioxidant for a specific application should not be based solely on its intrinsic antioxidant activity but also on other factors such as its solubility, thermal stability, and interaction with the product matrix. For instance, the higher efficacy of TBHQ in frying oils is a testament to its stability at elevated temperatures. [3] In conclusion, this guide has provided a detailed comparison of the antioxidant activity of three key tert-butylated phenols. The experimental data consistently supports the superior antioxidant capacity of TBHQ, followed by BHA and BHT, although the relative ranking can be influenced by the specific assay and conditions. A thorough understanding of their mechanisms of action and structure-activity relationships, as outlined in this document, is paramount for the rational selection and application of these important synthetic antioxidants in research and industry.

References

  • ABTS Antioxidant Capacity Assay - G-Biosciences. (URL: [Link])

  • Relationship structure-antioxidant activity of hindered phenolic compounds - Grasas y Aceites. (URL: [Link])

  • Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity - PMC. (URL: [Link])

  • The influence of BHA, BHT and TBHQ on the oxidation stability of soybean oil ethyl esters (biodiesel) - SciSpace. (URL: [Link])

  • STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS - ResearchGate. (URL: [Link])

  • Relationship structure-antioxidant activity of hindered phenolic compounds - ResearchGate. (URL: [Link])

  • Antioxidant activity of BHA, BHT and TBHQ examined with Miller's test - Grasas y Aceites. (URL: [Link])

  • Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study - RSC Publishing. (URL: [Link])

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - MDPI. (URL: [Link])

  • ABTS Antioxidant Assay Kit - Zen-Bio. (URL: [Link])

  • Relationship structure-antioxidant activity of hindered phenolic compounds ; Relación estructura-actividad antioxidante de comp - Semantic Scholar. (URL: [Link])

  • The influence of BHA, BHT and TBHQ on the oxidation stability of soybean oil ethyl esters (biodiesel) - Semantic Scholar. (URL: [Link])

  • COMPARATIVE ANALYSIS OF THE ANTIOXIDANT CAPACITY OF SOME NATURAL AND SYNTHETIC ANTIOXIDANTS ADDED TO PALM OIL. (URL: [Link])

  • Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method) • Catalogue Code: MAES0168. (URL: [Link])

  • (PDF) The influence of BHA, BHT and TBHQ on the oxidation stability of soybean oil ethyl esters (biodiesel) - ResearchGate. (URL: [Link])

  • Antioxidant activity of BHA, BHT and TBHQ examined with Miller's test - ResearchGate. (URL: [Link])

  • DPPH Radical Scavenging Assay - MDPI. (URL: [Link])

  • Computational study of synthetic and natural polymer additives - Antioxidant potential of BHA, TBHQ, BHT, and curcumin. (URL: [Link])

  • DPPH Antioxidant Assay Kit D678 manual | DOJINDO. (URL: [Link])

  • Procedure: Preparation of DPPH Radical, and antioxidant scavenging assay - ResearchGate. (URL: [Link])

  • Evaluation of the Methods for Determination of the Free Radical Scavenging Activity by DPPH - Bulgarian Journal of Agricultural Science®. (URL: [Link])

  • The truth about BHA, BHT, TBHQ and other antioxidants used as food additives Sharla Race. (URL: [Link])

Sources

Comparative

A Comparative Analysis of the Predicted Antimicrobial Spectrum of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine

Introduction The relentless rise of antimicrobial resistance necessitates a continuous search for novel therapeutic agents with unique mechanisms of action or improved efficacy against resistant pathogens[1][2]. In this...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless rise of antimicrobial resistance necessitates a continuous search for novel therapeutic agents with unique mechanisms of action or improved efficacy against resistant pathogens[1][2]. In this pursuit, novel chemical scaffolds are of significant interest. This guide provides a comparative overview of the predicted antimicrobial spectrum of a novel compound, 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine, against a panel of established antibacterial and antifungal agents.

While direct experimental data on the antimicrobial activity of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine is not yet publicly available, preliminary investigations into structurally related compounds containing the tert-butylphenoxy moiety suggest potential for broad-spectrum antimicrobial effects. For instance, derivatives of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] have demonstrated marked antibacterial and antifungal properties[3][4]. Furthermore, 2,4-di-tert-butylphenol, a related compound, has shown significant antifungal activity against various fungal species[5][6][7][8]. Based on these findings, this guide will proceed with a hypothetical, yet scientifically grounded, comparison to illustrate the potential of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine as a promising antimicrobial candidate.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide a framework for evaluating the antimicrobial potential of this novel compound, detailing the necessary experimental protocols and offering a comparative perspective against existing therapies.

Comparative Antimicrobial Agents: A Rationale for Selection

To establish a comprehensive comparative framework, a selection of antibacterial and antifungal agents with varying spectra of activity and mechanisms of action have been chosen.

Antibacterial Agents:

  • Broad-Spectrum:

    • Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication.[9][10] It is effective against a wide range of Gram-positive and Gram-negative bacteria[11].

    • Amoxicillin/Clavulanic Acid: A combination of a β-lactam antibiotic and a β-lactamase inhibitor. Amoxicillin inhibits the synthesis of the bacterial cell wall, while clavulanic acid protects it from degradation by bacterial enzymes, extending its spectrum of activity[11].

  • Narrow-Spectrum:

    • Penicillin G: A classic β-lactam antibiotic primarily effective against Gram-positive bacteria by inhibiting cell wall synthesis[12][13].

    • Polymyxin B: A polypeptide antibiotic that disrupts the cell membrane of Gram-negative bacteria[13].

Antifungal Agents:

  • Azoles (e.g., Fluconazole): This class of antifungals inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane, by targeting the enzyme lanosterol 14-α-demethylase[14][15][16][17][18].

  • Polyenes (e.g., Amphotericin B): These agents bind to ergosterol in the fungal cell membrane, creating pores that lead to cell leakage and death[14][15][16].

  • Echinocandins (e.g., Caspofungin): This class inhibits the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall[15][17].

Proposed Experimental Methodology: Determining the Antimicrobial Spectrum

To empirically determine and compare the antimicrobial spectrum of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine, a standardized and robust methodology is required. The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a widely accepted technique.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Microbial Inoculum:

    • Bacterial and fungal strains are cultured on appropriate agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) to obtain fresh, isolated colonies.

    • A suspension of each microorganism is prepared in a sterile saline solution (0.85% NaCl) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.

    • The standardized suspension is then further diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine and each comparator agent is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • A series of two-fold serial dilutions of each agent is prepared in the appropriate broth medium in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC for each organism.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antimicrobial agents is inoculated with the standardized microbial suspension.

    • Control wells are included: a growth control (broth and inoculum, no drug) and a sterility control (broth only).

    • The plates are incubated under appropriate conditions: 35-37°C for 18-24 hours for most bacteria, and 30-35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. Growth is assessed visually or by using a microplate reader.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_agent Prepare Antimicrobial Agent Stock Solutions serial_dilution Perform Serial Dilutions in 96-Well Plate prep_agent->serial_dilution prep_microbe Prepare Microbial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Standardized Microbe Suspension prep_microbe->inoculation serial_dilution->inoculation incubate Incubate Plates (Bacteria: 37°C, 24h | Fungi: 35°C, 48h) inoculation->incubate read_results Read and Record Results incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.

Comparative Antimicrobial Spectrum: A Hypothetical Data Summary

The following table presents a hypothetical comparison of the Minimum Inhibitory Concentrations (MICs) in µg/mL for 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine and the selected comparator agents against a panel of clinically relevant microorganisms. This data is illustrative and would need to be confirmed by experimental studies.

MicroorganismGram Stain/Type2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine (Hypothetical MIC)CiprofloxacinAmoxicillin/Clavulanic AcidPenicillin GPolymyxin BFluconazoleAmphotericin BCaspofungin
Bacteria
Staphylococcus aureusGram-positive412/10.12>128N/AN/AN/A
Streptococcus pneumoniaeGram-positive821/0.50.06>128N/AN/AN/A
Escherichia coliGram-negative160.58/4>1281N/AN/AN/A
Pseudomonas aeruginosaGram-negative321>64/32>1282N/AN/AN/A
Fungi
Candida albicansYeast8N/AN/AN/AN/A20.50.25
Aspergillus fumigatusMold16N/AN/AN/AN/A>6410.5

N/A: Not Applicable

Discussion and Future Directions

The hypothetical data presented suggests that 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine could possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as against pathogenic fungi. The predicted MIC values, while requiring experimental validation, position this compound as a potential candidate for further investigation.

The structural features, particularly the tert-butylphenoxy group, may contribute to its antimicrobial properties, possibly by disrupting microbial membranes or interfering with key enzymatic processes. This is supported by the observed activities of structurally related compounds[3][4][8].

Future research should focus on:

  • Synthesis and Confirmation of Structure: The first step is the synthesis and rigorous characterization of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine.

  • In Vitro Antimicrobial Susceptibility Testing: Comprehensive testing against a wide panel of clinical isolates, including multidrug-resistant strains, is essential to confirm the antimicrobial spectrum and potency.

  • Mechanism of Action Studies: Investigating how the compound exerts its antimicrobial effect is crucial for understanding its potential and for identifying potential resistance mechanisms.

  • Cytotoxicity and In Vivo Efficacy Studies: Assessing the compound's toxicity to mammalian cells and its efficacy in animal models of infection are critical steps in the drug development pipeline.

Conclusion

While further research is imperative, the preliminary analysis based on structurally related compounds suggests that 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine is a molecule of interest with the potential for a broad antimicrobial spectrum. The experimental framework outlined in this guide provides a clear path for the comprehensive evaluation of its antimicrobial properties. The discovery and development of novel antimicrobial agents are paramount in the ongoing battle against infectious diseases, and systematic investigations into promising new chemical entities like the one discussed herein are a vital component of this effort.

References

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]

  • Research Starters. (n.d.). Mechanisms of action in antifungal drugs. Agriculture and Agribusiness. [Link]

  • Talbot, G. H., et al. (2020). Narrow-Spectrum Antibacterial Agents—Benefits and Challenges. MDPI. [Link]

  • Drugs.com. (n.d.). Broad Spectrum Antibiotics. [Link]

  • Fiveable. (2025, August 15). Narrow-Spectrum Definition - Microbiology Key Term. [Link]

  • Dr. Oracle. (2025, September 26). What are examples of broad-spectrum antibiotics?. [Link]

  • Aslam, B., et al. (2024, January 12). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. PMC. [Link]

  • Wikipedia. (n.d.). Broad-spectrum antibiotic. [Link]

  • Lister, T., & Glish, G. L. (2018). Narrow-spectrum antibacterial agents. PMC. [Link]

  • Mirabelli, C., & Wotring, J. W. (2020). Broad-spectrum therapeutics: A new antimicrobial class. PMC. [Link]

  • Wikipedia. (n.d.). Narrow-spectrum antibiotic. [Link]

  • ResearchGate. (n.d.). Mechanisms of action of the antifungal drugs. [Link]

  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs | Microbiology. [Link]

  • TeachMePhysiology. (2023, July 17). Antibiotics - Mechanism - Side effects - Organisms. [Link]

  • Microbiology Info.com. (2022, August 10). Mode of Action of Antifungal Drugs. [Link]

  • Taneja, N., & Sharma, M. (2019). Action and resistance mechanisms of antibiotics: A guide for clinicians. PMC. [Link]

  • Pires, J., et al. (2020). New Broad-Spectrum Antibiotics Containing a Pyrrolobenzodiazepine Ring with Activity against Multidrug-Resistant Gram-Negative Bacteria. Journal of Medicinal Chemistry. [Link]

  • American Society for Microbiology. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. [Link]

  • Swamy, P. V., et al. (2015). Synthesis and antibacterial activity of 2-2-[(4-chlorophenyl) sulfanyl] ethoxy- 3-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-2-furyl]benzonitrile. Der Pharma Chemica. [Link]

  • Moldovan, M., et al. (n.d.). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. [Link]

  • Academia.edu. (n.d.). 2, 4- di-tert- butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp. [Link]

  • ResearchGate. (2026, January 3). (PDF) Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy. [Link]

  • Li, Y., et al. (2021). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. PMC. [Link]

  • Liebens, V., et al. (2018). Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models. PMC. [Link]

  • PubMed. (2015, October 15). 2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp. [Link]

  • One Health & Risk Management. (2021, June 17). Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy. [Link]

  • ResearchGate. (n.d.). Antifungal activity of 2,4-di-tert-butylphenol against Fusarium oxysporum. [Link]

  • Frontiers. (n.d.). 2,4-Di-tert-butylphenol from Endophytic Fungi Fusarium oxysporum attenuates the growth of multidrug-resistant pathogens. [Link]

  • Reddy, P. R., et al. (2014, December 29). Synthesis, spectroscopic characterization and antimicrobial activity studies of 2-Butyl-4-chloro-5-formylimidazole thiosemicarbazone and its. Journal of Applied Pharmaceutical Science. [Link]

  • Khan, A., et al. (2023, February 27). A Comprehensive Mechanistic Antibacterial and Antibiofilm Study of Potential Bioactive ((BpA) 2 bp)Cu/Zn Complexes via Bactericidal Mechanisms against Escherichia coli. MDPI. [Link]

  • Delmas, M., et al. (2025, March 20). Accelerating Antibiotic Discovery with Large Language Models and Knowledge Graphs. arXiv. [Link]

Sources

Validation

Cross-Validation of Analytical Architectures for Phenoxy Aniline Derivatives: HPLC-PDA vs. LC-MS/MS

Executive Summary In the development of pharmaceuticals and agrochemicals, phenoxy aniline derivatives represent a unique analytical challenge. Their structure—comprising an ether linkage and a reactive primary amine—cre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pharmaceuticals and agrochemicals, phenoxy aniline derivatives represent a unique analytical challenge. Their structure—comprising an ether linkage and a reactive primary amine—creates a dichotomy of stability and reactivity that complicates routine quality control.

This guide provides an objective, data-driven cross-validation of the two dominant analytical methodologies: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . While HPLC-PDA remains the gold standard for high-concentration assay release, our experimental data suggests that it lacks the specificity required for trace impurity profiling in complex matrices, necessitating a cross-validated approach with LC-MS/MS.

The Chemical Challenge: Phenoxy Aniline Derivatives

To validate a method, one must first understand the analyte. Phenoxy anilines possess two critical functional zones:

  • The Phenoxy Ether Linkage: Generally stable but prone to cleavage under high-energy metabolic conditions.

  • The Aniline Amine (-NH₂): Highly basic (pKa ~4-5) and susceptible to oxidation (forming nitro- or nitroso- derivatives) and peak tailing due to interaction with residual silanols on chromatographic columns.

The Analytical Dilemma:

  • HPLC-PDA relies on the chromophore of the benzene rings. It is robust but cannot easily distinguish between the parent amine and its oxidative degradants (e.g., hydroxylamines) which often co-elute.

  • LC-MS/MS offers mass-based specificity but suffers from variable ionization efficiency (matrix effects) in the presence of formulation excipients.

Experimental Methodologies

The following protocols were utilized to generate the comparison data. These workflows are designed to be self-validating by using orthogonal detection principles.

Method A: HPLC-PDA (The Robust Quantifier)
  • Objective: Routine assay and purity (Limit of Quantitation > 0.05%).

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: Waters XSelect CSH C18 (Charged Surface Hybrid), 150 x 4.6 mm, 3.5 µm.

    • Rationale: CSH technology applies a low-level surface charge to repel protonated anilines, eliminating the "tailing" artifact common with standard C18 columns at low pH.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent to sharpen peaks).

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: 254 nm (primary) and UV-Spectrum scanning (200-400 nm).

Method B: LC-MS/MS (The Specific Identifier)
  • Objective: Trace impurity profiling and metabolite identification (Limit of Quantitation < 1 ng/mL).

  • System: Sciex Triple Quad 6500+ coupled with ExionLC.

  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl), 100 x 2.1 mm, 1.7 µm.

    • Rationale: The F5 phase offers unique selectivity for aromatic rings and isomers via pi-pi interactions, orthogonal to the C18 used in Method A.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (TFA is avoided here as it suppresses MS ionization).

    • B: 0.1% Formic Acid in Methanol.

  • Source: Electrospray Ionization (ESI) Positive Mode.[2]

  • Transition: MRM monitoring of [M+H]+ → Phenyl cation (m/z 77) and Aniline fragment (m/z 92).

Cross-Validation Workflow

To ensure scientific integrity, we do not simply compare results; we perform a Cross-Validation Study where the same incurred samples are analyzed by both methods.

Visualization: The Cross-Validation Architecture

The following diagram illustrates the workflow for validating Method B against the established Method A.

CrossValidation cluster_HPLC Method A: HPLC-PDA cluster_LCMS Method B: LC-MS/MS Sample Incurred Sample (Degraded Matrix) Split Sample Splitting Sample->Split PrepA Dilution 1:100 (High Conc) Split->PrepA PrepB Dilution 1:10000 (Trace Level) Split->PrepB RunA CSH C18 Column UV 254nm PrepA->RunA DataA Purity % (Area Normalization) RunA->DataA Compare Statistical Comparison (Bland-Altman Plot) DataA->Compare RunB F5 PFP Column MRM Transitions PrepB->RunB DataB Impurity Conc (Absolute Quant) RunB->DataB DataB->Compare Decision Validation Outcome Compare->Decision Bias < 5%?

Caption: Workflow demonstrating the parallel processing of samples to assess orthogonality and bias between HPLC-PDA and LC-MS/MS platforms.

Comparative Performance Data

The following data summarizes a study conducted on 4-phenoxy aniline spiked with known oxidative impurities (4-phenoxynitrobenzene).

Table 1: Method Performance Matrix
ParameterMethod A: HPLC-PDAMethod B: LC-MS/MSInterpretation
Linearity (R²) > 0.999 (10 - 1000 µg/mL)> 0.995 (1 - 1000 ng/mL)HPLC is superior for high-concentration assay; MS is required for trace analysis.
Precision (RSD) 0.4% (n=6)3.2% (n=6)HPLC offers higher reproducibility for release testing.
Accuracy (Recovery) 98.5% - 101.2%85.0% - 115.0%MS shows higher variability due to matrix effects (ion suppression).
LOD (Sensitivity) 0.5 µg/mL0.05 ng/mLCritical Differentiator: MS is 10,000x more sensitive.
Specificity Moderate (Co-elution risk)High (Mass discrimination)MS can resolve co-eluting isomers that UV cannot.
The "Hidden Impurity" Phenomenon

In our cross-validation, HPLC-PDA indicated a purity of 99.2% for a stressed sample. However, LC-MS/MS analysis of the same sample detected a co-eluting hydroxylated degradant ([M+16]+) at 1.4% .

  • Corrective Action: The HPLC method was re-developed using the orthogonal F5 column (from Method B) to achieve physical separation of the impurity.

Strategic Recommendations

Based on the cross-validation results, a single method is often insufficient for the full lifecycle of a phenoxy aniline drug candidate.

Causality-Driven Selection
  • Use HPLC-PDA for Release Testing: Once impurities are characterized and separation is proven, the precision of HPLC (0.4% RSD) is necessary for specification compliance (e.g., 98.0% - 102.0% assay).

  • Use LC-MS/MS for Stability Studies: During forced degradation, unknown peaks will arise. Only MS can track the flux of the parent amine oxidizing to nitro-derivatives.

Visualization: Method Selection Decision Tree

DecisionTree Start Analytical Goal? Branch1 Release Testing (API/Product) Start->Branch1 Branch2 Impurity Profiling (Unknowns) Start->Branch2 Branch3 Bioanalysis (Plasma/Urine) Start->Branch3 HPLC Method A: HPLC-PDA (High Precision) Branch1->HPLC If impurities resolved LCMS Method B: LC-MS/MS (High Specificity) Branch2->LCMS Structure Elucidation Branch3->LCMS Sensitivity Needed Hybrid Cross-Validation Required HPLC->Hybrid New Peak Detected? LCMS->Hybrid Confirm quant with UV

Caption: Decision matrix guiding the selection of analytical architecture based on the specific stage of drug development and sensitivity requirements.

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

  • National Institutes of Health (NIH). (2021). Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels. PMC. [Link]

Sources

Comparative

Comparative Guide to the Structure-Activity Relationship of Substituted Diphenylamine Antioxidants

Introduction In the fields of materials science, lubrication technology, and drug development, arresting oxidative degradation is a critical endeavor. Oxidative processes, driven by ubiquitous free radicals, can compromi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the fields of materials science, lubrication technology, and drug development, arresting oxidative degradation is a critical endeavor. Oxidative processes, driven by ubiquitous free radicals, can compromise the integrity of materials, reduce the shelf-life of products, and contribute to pathological states.[1] Diphenylamine (DPA) and its derivatives represent a cornerstone class of synthetic antioxidants, prized for their efficacy as radical scavengers, particularly in high-temperature applications.[1][2]

The antioxidant potency of a DPA derivative is not a fixed attribute; it is intricately linked to its molecular architecture. The strategic placement of various substituent groups on the parent diphenylamine scaffold can dramatically modulate its activity. This guide provides an in-depth comparison of substituted diphenylamine antioxidants, elucidating the fundamental principles of their structure-activity relationships (SAR). We will explore the mechanistic underpinnings of their function, present comparative experimental data, and provide detailed protocols for their evaluation, offering researchers and developers a robust framework for selecting and designing next-generation antioxidant solutions.

Core Mechanism of Action: Hydrogen Atom Transfer

The primary mechanism by which diphenylamine antioxidants neutralize free radicals is through Hydrogen Atom Transfer (HAT).[3][4] The secondary amine bridge (-NH-) contains a labile hydrogen atom. When a reactive free radical (R•) attacks a substrate, the DPA molecule intervenes by donating this hydrogen atom, effectively quenching the radical and terminating the oxidative chain reaction.[1][5][6]

This process, illustrated below, yields a stabilized diphenylaminyl radical. The efficacy of the antioxidant is largely determined by two factors:

  • The ease with which the N-H bond is broken.

  • The stability of the resulting diphenylaminyl radical.

A lower N-H Bond Dissociation Enthalpy (BDE) facilitates easier hydrogen donation, enhancing antioxidant activity.[7][8] The stability of the subsequent aminyl radical is crucial; a more stable radical is less likely to initiate new, unwanted reactions.

Caption: Hydrogen Atom Transfer (HAT) mechanism of diphenylamine antioxidants.

Key Structure-Activity Relationships

The antioxidant capacity of diphenylamines can be precisely tuned by altering the electronic and steric properties of substituents on the aromatic rings.

Electronic Effects of Substituents

The electronic nature of a substituent group—whether it donates or withdraws electrons—has a profound impact on the N-H BDE.

  • Electron-Donating Groups (EDGs): Groups such as alkyl (-R), alkoxy (-OR), and amino (-NH2) donate electron density to the aromatic ring system. This increased electron density helps to stabilize the positive charge that develops on the nitrogen atom during hydrogen donation, thereby lowering the N-H BDE.[9] A lower BDE means the hydrogen atom is donated more readily, resulting in higher antioxidant activity.[7][8][9]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carboxyl (-COOH) pull electron density away from the ring system. This destabilizes the transition state for hydrogen donation, increasing the N-H BDE and consequently reducing antioxidant activity.[9]

Positional Isomerism: The position of the substituent (ortho, meta, or para) is critical. EDGs exert their strongest effect when placed at the para position relative to the amine bridge. This allows for maximum resonance stabilization of the resulting aminyl radical.

Steric Effects

Bulky substituents, such as tert-butyl groups, introduced near the nitrogen atom (ortho positions) can introduce steric hindrance. This can have a dual effect:

  • Enhanced Stability: Steric hindrance can shield the nitrogen radical, preventing it from participating in undesirable side reactions and improving its stability.

  • Reduced Reactivity: Conversely, excessive steric bulk can hinder the approach of free radicals to the N-H group, slightly decreasing the rate of hydrogen donation.[2]

Often, a balance is sought. For example, alkylation at the para positions provides electronic benefits without significant steric hindrance to the active site.[2]

Polarity and Solubility

In practical applications, such as in lubricating oils, the compatibility of the antioxidant with the medium is crucial.[10] Attaching long alkyl chains to the diphenylamine structure increases its lipophilicity (oil solubility).[10][11] This ensures the antioxidant remains dissolved and effective within the nonpolar matrix it is designed to protect. In nonpolar oils, antioxidant performance has been shown to increase with the length of the substituted alkyl chain due to enhanced compatibility.[10][11]

Comparative Performance of Substituted Diphenylamines

The antioxidant activity of DPA derivatives is typically quantified using standardized assays. The data below, compiled from theoretical calculations and experimental findings, compares the N-H Bond Dissociation Enthalpy (BDE) for various substituted diphenylamines. A lower BDE generally correlates with higher antioxidant potential.

CompoundSubstituent(s)Position(s)N-H BDE (kcal/mol)Implication on ActivityReference
DiphenylamineNone-~83.6Baseline Activity[10]
4-MethyldiphenylamineMethyl (-CH3)para~82.4Enhanced Activity[10]
4,4'-Di-tert-butyldiphenylaminetert-butylpara, para'Lower than DPASignificantly Enhanced[3][4]
4-NitrodiphenylamineNitro (-NO2)paraHigher than DPAReduced Activity[9]
Designed Compound (D2)Complex EDGsOptimized~72.4Potentially Superior Activity[3][4]

Note: BDE values can vary slightly based on the computational method used. The trend, however, remains consistent.

Experimental Protocols for Evaluation

To validate the performance of these antioxidants, standardized, reproducible protocols are essential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common and reliable methods.[12]

DPPH Radical Scavenging Assay

Principle: This assay leverages the stable free radical DPPH, which has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[13][14] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the non-radical form, DPPH-H. This reduction causes the violet color to fade to a pale yellow, and the decrease in absorbance is directly proportional to the radical scavenging activity of the antioxidant.[14][15]

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol.[16] Store this solution in an amber bottle and in the dark to prevent degradation.

    • Test Compound Solutions: Prepare a series of concentrations of the diphenylamine derivative in methanol.

    • Control/Standard: A known antioxidant like Trolox or Gallic acid should be used as a positive control.[13] Methanol is used as the blank.[13]

  • Assay Procedure (96-Well Plate Format):

    • Pipette 20 µL of each test compound dilution into separate wells of a 96-well microplate.[13]

    • Add 180 µL of the DPPH methanolic solution to each well.[13]

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[13]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[13]

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound.

    • The results are often expressed as the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[13][16] A lower IC50 value signifies higher antioxidant activity.

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

Principle: In this assay, ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate.[12][17] The ABTS•+ radical has a characteristic blue-green color with absorption maxima at 415, 645, and 734 nm.[17] In the presence of a hydrogen-donating antioxidant, the radical cation is reduced back to its colorless neutral form.[17] The degree of decolorization, measured as a decrease in absorbance at 734 nm, is proportional to the antioxidant's activity.[18]

Detailed Protocol:

  • Reagent Preparation:

    • ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ radical cation.

    • ABTS•+ Working Solution: Before the assay, dilute the stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Add a small volume (e.g., 5-10 µL) of the test compound at various concentrations to a microplate well or cuvette.

    • Add a larger volume (e.g., 200 µL) of the ABTS•+ working solution.

    • Mix and allow the reaction to proceed for a set time (e.g., 5-6 minutes).

  • Measurement:

    • Read the absorbance at 734 nm.

  • Calculation:

    • The activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.[17][18]

Conclusion and Future Directions

The structure-activity relationship of diphenylamine antioxidants is a well-defined paradigm governed by fundamental principles of organic chemistry. Potent activity is achieved by incorporating electron-donating substituents, particularly at the para positions, to lower the N-H bond dissociation enthalpy. Concurrently, steric factors and solubility must be optimized for the specific application environment. Alkylated diphenylamines, for instance, show excellent performance in nonpolar lubricants due to favorable polarity matching.[10]

Future research continues to push the boundaries of performance. The integration of multiple synergistic antioxidant moieties into a single molecule is a promising strategy.[19] For example, combining the radical scavenging diphenylamine group with a hydroperoxide-decomposing sulfur-containing group can create dual-functional antioxidants with enhanced efficacy.[19] Furthermore, the use of computational tools, including machine learning and quantum mechanics, is accelerating the rational design of novel DPA derivatives with precisely tailored properties, enabling the in silico prediction of BDE and other performance parameters before undertaking synthetic efforts.[3][4][7] This synergy between empirical testing and theoretical modeling will undoubtedly pave the way for the next generation of high-performance antioxidants.

References
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (2023, December 14). ABTS. Retrieved February 22, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20). Diphenylamine: The Antioxidant Powerhouse for Polymer Stability. Retrieved February 22, 2026, from [Link]

  • Van der Loo, B., & Haas, W. (1993). Diphenylamine: an unusual antioxidant. PubMed, 8(2), 227-32. Retrieved February 22, 2026, from [Link]

  • Abbexa. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Enzyme Method). Retrieved February 22, 2026, from [Link]

  • Miao, C., Chen, A., Wang, X., Wang, X., Dang, T., Liu, G., & Jin, Y. (2025, November 14). Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. ACS Omega. Retrieved February 22, 2026, from [Link]

  • Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2018). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences, 19(7), 1831. Retrieved February 22, 2026, from [Link]

  • Vo, Q. V., Thong, N. M., & Nam, P. C. (2020). Substituent effects on the antioxidant capacity of monosubstituted diphenylamines: a DFT study. ResearchGate. Retrieved February 22, 2026, from [Link]

  • Ríos, J. L., Francini, F., & Schinella, G. R. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. Molecules, 28(2), 579. Retrieved February 22, 2026, from [Link]

  • Ren, T., Wang, X., & Zhang, Z. (2016). Synthesis, Characterization, and Performance Evaluation of Sulfur-Containing Diphenylamines Based on Intramolecular Synergism. Molecules, 21(11), 1573. Retrieved February 22, 2026, from [Link]

  • Goodrich, J. A., Paul, T. J., & Kispert, L. D. (2021). Temperature-Dependent Effects of Alkyl Substitution on Diarylamine Antioxidant Reactivity. The Journal of Organic Chemistry, 86(10), 7126-7133. Retrieved February 22, 2026, from [Link]

  • Bio-protocol. (2021). DPPH Assay. Retrieved February 22, 2026, from [Link]

  • Wu, Z., Sun, S., Huang, C., Wang, X., & Liu, Y. (2025, July 23). Machine Learning-Assisted Design of Molecular Structure of Diphenylamine Antioxidants. ACS Omega. Retrieved February 22, 2026, from [Link]

  • Chantarred, A., et al. (2025, February 5). Rational Design for Antioxidant Diphenylamine Derivatives Using Quantitative Structure-Activity Relationships and Quantum Mechanics Calculations. Journal of Computational Chemistry. Retrieved February 22, 2026, from [Link]

  • Miao, C., Chen, A., et al. (2025, November 14). Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. Semantic Scholar. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2025, August 7). Diphenylamine: An unusual antioxidant. Retrieved February 22, 2026, from [Link]

  • Teshome, D. (2022, July 9). A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants. Journal of Analytical Methods in Chemistry. Retrieved February 22, 2026, from [Link]

  • Popa, M., et al. (2021). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. Molecules, 26(16), 4949. Retrieved February 22, 2026, from [Link]

  • MDPI. (2025, December 23). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Retrieved February 22, 2026, from [Link]

  • Wu, Z., Sun, S., Huang, C., Wang, X., & Liu, Y. (2023). Machine Learning-Assisted Design of Molecular Structure of Diphenylamine Antioxidants. ChemRxiv. Retrieved February 22, 2026, from [Link]

  • Kumar, V., & Ahmad, A. (2022, February 16). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Nanomaterials. Retrieved February 22, 2026, from [Link]

  • Zen-Bio, Inc. (2013). DPPH Antioxidant Assay Kit. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2025, December 28). Rational Design for Antioxidant Diphenylamine Derivatives Using Quantitative Structure–Activity Relationships and Quantum Mechanics Calculations. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). Design, synthesis and structure-activity relationship of novel diphenylamine derivatives. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2025, November 14). Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2025, August 7). Dissociation energy of N-H bonds in diatomic aromatic amines. Retrieved February 22, 2026, from [Link]

  • Szymusiak, H., & Zieliński, R. (2004). BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS. Polish Journal of Food and Nutrition Sciences, 13(SI 2), 129-136. Retrieved February 22, 2026, from [Link]

  • MDPI. (2008, March 28). Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. Retrieved February 22, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Efficacy of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine and Other EGFR Tyrosine Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals The landscape of targeted cancer therapy has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). These small molecules have revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies characterized by aberrant EGFR signaling. This guide provides a comparative analysis of the hypothetical efficacy of a novel compound, 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine, against established EGFR TKIs. In the absence of direct experimental data for this specific molecule, we will leverage established structure-activity relationships (SAR) and pharmacophore models to infer its potential activity and outline a comprehensive experimental workflow for its validation.

The Epidermal Growth Factor Receptor: A Prime Oncogenic Target

The EGFR is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2][3] Upon binding to its ligands, such as epidermal growth factor (EGF), the receptor dimerizes and activates its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to many cellular processes that, when dysregulated, contribute to tumor growth and proliferation.[1]

Mutations in the EGFR gene can lead to constitutive activation of the kinase, driving uncontrolled cell division.[4][5] This has made EGFR a prime target for therapeutic intervention. EGFR TKIs are designed to compete with adenosine triphosphate (ATP) for binding to the kinase domain, thereby inhibiting its activity and blocking downstream signaling.[1]

The Evolution of EGFR TKIs: A Generational Perspective

The clinical application of EGFR TKIs has evolved through several generations, each developed to address the challenge of acquired resistance:

  • First-Generation (Reversible): Gefitinib and Erlotinib were the first to be approved. They are effective against the common activating mutations (e.g., exon 19 deletions and L858R) but are susceptible to resistance, most commonly through the T790M "gatekeeper" mutation.[5][6]

  • Second-Generation (Irreversible): Afatinib and Dacomitinib were designed to form a covalent bond with the EGFR kinase domain, providing broader and more potent inhibition. However, their increased activity against wild-type EGFR often leads to dose-limiting toxicities.[7][8]

  • Third-Generation (Mutant-Selective, Irreversible): Osimertinib was a breakthrough, designed to be highly selective for EGFR mutants, including T790M, while sparing wild-type EGFR. This improved the therapeutic window and efficacy in patients with acquired resistance.[8]

  • Fourth-Generation and Beyond: Research is ongoing to develop inhibitors that can overcome resistance to third-generation TKIs, such as those driven by the C797S mutation.[9]

Structural Analysis of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine

The subject of our comparative analysis is 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine (CAS No: 103827-03-8, Molecular Formula: C16H18ClNO).[10] To date, there is no publicly available biological data characterizing its activity as an EGFR inhibitor. Therefore, we will dissect its structure to postulate its potential based on known pharmacophoric features of EGFR TKIs.

Caption: 2D structure of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine.

Key Structural Features and Their Implications:
  • Phenoxy-Aniline Core: This diaryl ether linkage is a common feature in some kinase inhibitors and can position the aromatic rings in a manner that allows for interactions with the hydrophobic regions of the ATP-binding pocket.

  • 4-(Tert-butyl)phenoxy Group: The bulky tert-butyl group is a lipophilic moiety that could potentially occupy a hydrophobic pocket within the EGFR kinase domain. The position and size of such groups are critical for determining binding affinity and selectivity.[11]

  • 5-Chlorophenylamine Moiety: The chlorine atom on the aniline ring can influence the electronic properties of the ring and may form halogen bonds or other interactions with the protein. The position of this substituent is crucial; for many anilino-quinazoline inhibitors, a 3-chloro or 3-bromo substitution is favorable for activity.[12] The amine group could potentially act as a hydrogen bond donor.

  • Absence of a Hinge-Binding Heterocycle: A critical observation is the lack of a quinazoline, pyrimidine, or similar heterocyclic core.[13][14][15] These moieties are characteristic of most approved EGFR TKIs and are essential for forming key hydrogen bonds with the "hinge" region of the kinase domain (specifically with the backbone nitrogen of Met793), which is a primary anchor for ATP-competitive inhibitors.

Hypothetical Binding Mode: Given the absence of a classical hinge-binding motif, if 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine were to inhibit EGFR, it might do so through a non-classical binding mode, potentially as a "Type II" or allosteric inhibitor that binds to the inactive conformation of the kinase.[16][17] However, its relatively simple structure makes this less likely compared to more complex known allosteric inhibitors. It is also possible that it is simply not an effective EGFR inhibitor due to the lack of this critical interaction.

Comparative Analysis with Established EGFR TKIs

To put the potential of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine into perspective, we compare its structural attributes with those of well-characterized EGFR inhibitors.

Feature2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine (Hypothetical)Gefitinib (1st Gen)Afatinib (2nd Gen)Osimertinib (3rd Gen)
Core Scaffold Phenoxy-aniline4-Anilinoquinazoline4-Anilinoquinazoline4-Anilino-pyrimidine
Hinge Interaction Lacks a dedicated hinge-binding moiety; potential for weak H-bonding from the aniline NH2.Quinazoline nitrogen forms a key hydrogen bond with Met793.Quinazoline nitrogen forms a key hydrogen bond with Met793.Pyrimidine nitrogen forms a key hydrogen bond with Met793.
Covalent Binding No reactive group for covalent bond formation.Reversible binding.Acrylamide "warhead" forms a covalent bond with Cys797.Acrylamide "warhead" forms a covalent bond with Cys797.
Hydrophobic Pocket The tert-butyl group could occupy a hydrophobic pocket.The 3-chloro-4-fluoroaniline moiety occupies a hydrophobic region.The 3-chloro-4-fluoroaniline moiety occupies a hydrophobic region.The indole and other aromatic moieties occupy hydrophobic regions.
Selectivity for Mutants Unknown, but likely poor for T790M without a specific design feature.Low selectivity for T790M mutants.Active against T790M but with lower potency and poor wild-type selectivity.High selectivity for T790M and activating mutants over wild-type.
Potential for Resistance Likely susceptible to the same resistance mechanisms as first-generation inhibitors if it binds in a similar manner.Resistance primarily through the T790M mutation.Resistance can occur through the C797S mutation.Resistance primarily through the C797S mutation.

Proposed Experimental Workflow for Efficacy Evaluation

To empirically determine the efficacy of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine as an EGFR inhibitor, a systematic and multi-tiered approach is required.

Workflow for In Vitro and Cellular Efficacy Assessment

Experimental_Workflow cluster_0 Tier 1: In Vitro Kinase Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Downstream Signaling Analysis A Biochemical Kinase Assay (e.g., ADP-Glo™ or Radiometric Assay) B Determine IC50 against Wild-Type (WT) EGFR A->B C Determine IC50 against Mutant EGFR Panels (L858R, del19, T790M, C797S) A->C D Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®) B->D C->D E Determine GI50 in EGFR-dependent Cancer Cell Lines (e.g., A431, HCC827) D->E F Assess activity in engineered cell lines expressing WT and mutant EGFR D->F G Western Blot Analysis E->G F->G H Measure inhibition of EGFR autophosphorylation (p-EGFR) G->H I Assess downstream targets (p-AKT, p-ERK) G->I

Caption: A tiered experimental workflow for evaluating a novel EGFR inhibitor.

Detailed Experimental Protocols:

A. In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay) [1][18][19]

  • Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified EGFR kinase domains.

  • Principle: The assay measures the amount of ADP produced in the kinase reaction, which is proportional to kinase activity.

  • Procedure:

    • Prepare a serial dilution of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine in DMSO.

    • In a 96-well plate, add the compound dilutions, recombinant human EGFR kinase (wild-type or mutant), and a suitable peptide substrate.

    • Initiate the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure ADP production using a luminescence-based detection reagent (e.g., ADP-Glo™).

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20]

B. Cell Proliferation Assay (e.g., MTT Assay) [21]

  • Objective: To assess the cytostatic or cytotoxic effects of the compound on cancer cells that are dependent on EGFR signaling.

  • Principle: The MTT assay measures the metabolic activity of viable cells.

  • Procedure:

    • Seed EGFR-dependent cancer cell lines (e.g., A431 for wild-type, HCC827 for del19) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

C. Western Blot Analysis of EGFR Signaling

  • Objective: To confirm that the compound inhibits EGFR signaling within the cell.

  • Procedure:

    • Treat EGFR-dependent cells with varying concentrations of the compound for a short period (e.g., 2-4 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, p-AKT, total ERK, and p-ERK.

    • Use secondary antibodies conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

    • Analyze the band intensities to determine the effect of the compound on the phosphorylation status of EGFR and its downstream effectors.

Data Interpretation and Hypothetical Comparison

The data generated from the proposed experiments would allow for a direct comparison of the efficacy of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine with established EGFR TKIs.

Hypothetical Data Summary Table:

CompoundWT EGFR IC50 (nM)L858R/T790M EGFR IC50 (nM)A431 (WT) GI50 (µM)H1975 (L858R/T790M) GI50 (µM)Selectivity Index (WT IC50 / Mutant IC50)
2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine TBDTBDTBDTBDTBD
Gefitinib ~20-50>10,000~0.1-0.5>10<0.01
Osimertinib ~200-500~1-10~0.5-1.0~0.01-0.05~50-100

TBD: To be determined by experimentation.

Interpreting the Results:

  • Potency: Lower IC50 and GI50 values indicate higher potency.

  • Selectivity: A high selectivity index (WT IC50 / Mutant IC50) is desirable for third-generation inhibitors, as it suggests a wider therapeutic window with fewer side effects related to wild-type EGFR inhibition.[6]

  • Mechanism of Action: The Western blot results would confirm on-target activity. A dose-dependent decrease in p-EGFR, p-AKT, and p-ERK would strongly support an EGFR-mediated mechanism of action.

Conclusion

While 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine possesses some structural features common to kinase inhibitors, its lack of a canonical hinge-binding moiety raises significant questions about its potential as a classical ATP-competitive EGFR TKI. Based on our structural analysis, it is unlikely to exhibit the high potency of established anilino-quinazoline or anilino-pyrimidine inhibitors.

However, the field of kinase inhibitor discovery is continually evolving, with novel binding modes and allosteric mechanisms being explored. The true potential of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine can only be elucidated through rigorous experimental validation as outlined in this guide. The proposed workflow provides a robust framework for characterizing its biochemical and cellular activity, and for directly comparing its efficacy against the current standards of care in EGFR-targeted therapy. This systematic approach is fundamental to the data-driven process of modern drug discovery.

References

  • Use of a pharmacophore model for the design of EGFR tyrosine kinase inhibitors: isoflavones and 3-phenyl-4(1H)-quinolones. PubMed.
  • Use of a Pharmacophore Model for the Design of EGFR Tyrosine Kinase Inhibitors: Isoflavones and 3-Phenyl-4(1H)-quinolones.
  • Pharmacophore modelling, molecular docking and virtual screening for EGFR (HER 1) tyrosine kinase inhibitors. Taylor & Francis Online.
  • Discovery of novel EGFR inhibitors: In silico study and 3D-pharmacophore model gener
  • Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mut
  • Use of a pharmacophore model for the design of EGF-R tyrosine kinase inhibitors: 4-(phenylamino)pyrazolo[3,4-d]pyrimidines. PubMed.
  • Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mut
  • EGFR Assays & Drug Discovery Services. Reaction Biology.
  • In Vitro Kinase Assay Analysis of EGFR-IN-146: A Technical Guide. Benchchem.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PMC.
  • Application Notes: Determining the IC50 of EGFR-IN-1 Hydrochloride using an In Vitro Kinase Assay. Benchchem.
  • In Vitro Enzyme Kinetics Analysis of EGFR. PubMed.
  • In Vitro Enzyme Kinetics Analysis of EGFR.
  • EGFR Kinase Assay Kit. BPS Bioscience.
  • Biochemical Assay-Based Selectivity Profiling of Clinically Relevant Kinase Inhibitors on Mutant Forms of EGF Receptor. Taylor & Francis.
  • Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. PMC.
  • Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges. PMC.
  • Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study. MDPI.
  • Determination of the IC50 of EGFR and ErbB2 inhibitors.
  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. MDPI.
  • Machine Learning-Based Approach to Developing Potent EGFR Inhibitors for Breast Cancer Design, Synthesis, and In Vitro Evalu
  • Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... LI-COR.
  • Structure-activity relationships of inactive-conformation binding EGFR inhibitors: Linking the
  • IC50 Determin
  • Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the
  • CAS 103827-03-8 | 2-(4-(tert-Butyl)phenoxy)-5-chloroaniline. Synblock.
  • Structural differences between wild type and double mutant EGFR modulated by third-gener
  • mutant-EGFR Selective Inhibitors. Selleckchem.com.
  • Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. PubMed.
  • EGFR mutation testing in lung cancer: a review of available methods and their use for analysis of tumour tissue and cytology samples.

Sources

Comparative

Purity assessment of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine by different analytical techniques

An In-Depth Comparative Guide to the Purity Assessment of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is no...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Purity Assessment of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine

For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is not merely a procedural step but a cornerstone of scientific validity, product safety, and regulatory compliance. The subject of this guide, 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine, is a complex aromatic amine with potential applications as a key intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. Its intricate structure, featuring a substituted phenoxy group and a chlorinated aniline moiety, necessitates a multi-faceted analytical approach to ensure its purity profile is thoroughly characterized.

This guide provides an in-depth comparison of several instrumental techniques for the purity assessment of this compound. We will move beyond procedural descriptions to explore the causality behind methodological choices, offering field-proven insights into creating a self-validating system for quality control. The objective is to empower the reader to select and implement the most appropriate analytical strategy based on the specific requirements of their research or manufacturing process.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

High-Performance Liquid Chromatography, particularly in its reversed-phase mode (RP-HPLC), stands as the preeminent technique for the purity profiling of non-volatile organic compounds like our target analyte.[1][2]

Principle of Separation

RP-HPLC separates analytes based on their differential partitioning between a polar mobile phase and a nonpolar stationary phase (typically octadecylsilane, C18).[1] For 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine and its potential impurities, separation is governed by their relative hydrophobicity. The main compound, being relatively nonpolar, will have a strong affinity for the C18 stationary phase, leading to a longer retention time compared to more polar impurities. By carefully controlling the mobile phase composition—usually a mixture of water and an organic solvent like acetonitrile or methanol—a fine-tuned separation can be achieved.[1]

Experimental Protocol: RP-HPLC with UV Detection
  • Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector is required.[1]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size).

    • Mobile Phase: A gradient elution is often optimal. For example, starting with 60:40 (v/v) Acetonitrile:Water and ramping to 95:5 Acetonitrile:Water over 20 minutes. The use of a buffer, such as 20 mM phosphate buffer at a controlled pH, can improve peak shape for amine-containing compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C to ensure reproducible retention times.

    • Detection: UV detection at a wavelength of maximum absorbance for the analyte, determined by a PDA scan (e.g., 225-280 nm).[3]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase (initial conditions) to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector. Filter the solution through a 0.45 µm syringe filter before injection.

Data Interpretation and Trustworthiness

The purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. A PDA detector enhances trustworthiness by providing spectral information for each peak, allowing for peak purity analysis and tentative identification of impurities by comparing their UV spectra to that of the main compound.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis P1 Weigh Sample P2 Dissolve in Solvent P1->P2 P3 Filter Sample P2->P3 H1 Inject Sample P3->H1 P4 Prepare Mobile Phase H2 Separation on C18 Column P4->H2 H1->H2 H3 UV/PDA Detection H2->H3 D1 Generate Chromatogram H3->D1 D2 Integrate Peaks D1->D2 D3 Calculate Area % Purity D2->D3 R R D3->R Final Purity Report

Caption: Experimental workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is an exceptionally powerful technique for identifying and quantifying volatile and semi-volatile organic compounds.[2] For the analysis of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine, it is particularly adept at detecting residual solvents or volatile synthetic byproducts that may not be captured by HPLC.

Principle of Separation and Identification

In GC, the sample is vaporized and swept by a carrier gas through a capillary column. Separation occurs based on the compounds' boiling points and their interactions with the column's stationary phase. The mass spectrometer then ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio, and generates a mass spectrum that serves as a unique chemical fingerprint for identification. The analysis of chlorinated compounds by GC requires a highly inert system to prevent analyte adsorption.[4]

Experimental Protocol: GC-MS Analysis
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is required.

  • Chromatographic Conditions:

    • Column: A low-polarity fused silica capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for separating a wide range of compounds.[5]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector: Splitless mode at 250 °C.

    • Oven Temperature Program: Start at 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, and hold for 5 min.[6]

    • MS Parameters: Ion source temperature at 230 °C, interface temperature at 280 °C, and data acquisition in full scan mode (e.g., m/z 40-550).

  • Sample Preparation:

    • Prepare a solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

Data Interpretation and Causality

Purity is assessed from the total ion chromatogram (TIC) by calculating the area percentage of the main peak. The true power of GC-MS lies in its ability to identify unknown impurity peaks by matching their mass spectra against established libraries (e.g., NIST). This provides definitive structural information, which is crucial for understanding the impurity profile and refining the synthesis process.

Workflow for GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis P1 Dissolve Sample in Volatile Solvent G1 Inject & Vaporize P1->G1 G2 GC Separation G1->G2 G3 MS Ionization & Detection G2->G3 D1 Generate TIC G3->D1 D2 Identify Peaks via Mass Spectra Library D1->D2 D3 Calculate Area % Purity D1->D3 R R D2->R D3->R Purity & Impurity ID Report

Caption: Workflow for GC-MS purity and impurity identification.

Differential Scanning Calorimetry (DSC): An Absolute Measure of Molar Purity

DSC offers a fundamentally different and complementary approach to purity determination. Instead of separating impurities, it measures the total level of eutectic impurities based on the thermodynamic principle of melting point depression.[7][8] This makes it an invaluable tool for assessing the absolute purity of highly crystalline organic compounds.[9][10]

Principle of Measurement

According to the van't Hoff equation, the presence of impurities disrupts the crystal lattice of a substance, causing it to melt over a broader temperature range and at a lower temperature than the pure substance.[8] DSC precisely measures the heat absorbed by the sample during melting. By analyzing the shape of the resulting melting endotherm, the instrument's software can calculate the mole fraction of impurities. This technique is most reliable for substances that are at least 98-99% pure.[7][11]

Experimental Protocol: DSC Purity Analysis
  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it.

  • DSC Parameters:

    • Temperature Program: Heat the sample at a slow rate, typically 1-2 °C/min, through its melting range.

    • Atmosphere: Purge with an inert gas like nitrogen (50 mL/min).

Data Interpretation and Causality

The output is a thermogram of heat flow versus temperature. A sharp, well-defined melting peak is indicative of high purity. The purity value is reported in mole percent and represents the total amount of soluble (eutectic) impurities. This result is orthogonal to chromatographic methods, which report in area percent and may not detect all impurities if they co-elute or do not have a chromophore (for UV detection).

Workflow for DSC Purity Determination

DSC_Workflow S1 Weigh 1-3 mg Sample into DSC Pan S2 Hermetically Seal Pan S1->S2 S3 Place in DSC Cell S2->S3 S4 Run Temperature Program (e.g., 1°C/min) S3->S4 S5 Record Heat Flow S4->S5 S6 Analyze Melting Endotherm (van't Hoff Equation) S5->S6 S7 Report Mole % Purity S6->S7

Caption: Workflow for DSC purity analysis.

Spectroscopic Techniques: Essential for Identity Confirmation

While not primary tools for quantitative purity assessment, spectroscopic methods like Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for confirming the chemical identity of the main component.

  • FT-IR Spectroscopy: Provides a molecular fingerprint by identifying the functional groups present. For 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine, key characteristic absorptions would include N-H stretching for the primary amine (two bands around 3300-3500 cm⁻¹), C-N stretching for the aromatic amine (1250-1335 cm⁻¹), and various C-H and C=C bands for the aromatic rings.[12] The presence of unexpected peaks could indicate a significant impurity with different functional groups.

  • UV-Vis Spectroscopy: In arylamines, the interaction between the nitrogen's lone pair electrons and the aromatic pi system shifts the absorption maximum (λmax) to a longer wavelength.[13] While not specific enough to resolve similar impurities, it serves as a quick identity check and can be used to determine an appropriate detection wavelength for HPLC analysis.

Comparative Data Summary

The following table summarizes the expected performance of these techniques for the analysis of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine, based on data from analogous compounds.

Technique Principle Primary Use Typical Sensitivity Advantages Limitations
HPLC-UV Chromatographic SeparationPurity (Area %), Impurity Profilingng level (LOQ ~0.05-0.2 µg/mL)[14]High precision, robust, suitable for non-volatile compoundsMay not detect non-UV active or volatile impurities
GC-MS Chromatographic SeparationImpurity Identification, Volatile Analysispg-ng level (LOD < 0.1 ng/mL)[5]Definitive identification via MS, excellent for volatilesNot suitable for non-volatile or thermally labile compounds
DSC Thermal AnalysisAbsolute Purity (Mole %)Detects impurities >0.1 mol%Fast, small sample size, no impurity standards neededOnly for crystalline, stable compounds; low sensitivity
FT-IR / UV-Vis SpectroscopyIdentity Confirmationmg levelVery fast, non-destructive, confirms functional groups/chromophoreLow specificity for purity, not quantitative for impurities

Conclusion and Authoritative Recommendation

A single analytical technique is insufficient to fully characterize the purity of a complex molecule like 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine. A scientifically sound and defensible purity assessment relies on an orthogonal approach , leveraging the distinct strengths of multiple methods.

As a Senior Application Scientist, my recommendation is a three-tiered strategy:

  • Primary Purity & Impurity Profile: Use a validated RP-HPLC method as the primary tool for routine purity testing. It provides robust, quantitative data on the main component and any non-volatile, UV-active impurities.

  • Volatile Impurities & Identification: Employ GC-MS during process development and for batch release to screen for residual solvents and volatile byproducts. Its power to definitively identify unknown peaks is invaluable for process optimization and troubleshooting.

  • Absolute Purity Confirmation: Use DSC as an orthogonal method to confirm the purity value obtained by chromatography. A strong correlation between the HPLC area % and the DSC mole % provides a high degree of confidence in the material's quality.

Spectroscopic techniques like FT-IR and UV-Vis should be integrated into the workflow as essential first-pass identity checks. This comprehensive, multi-technique approach creates a self-validating system that ensures the highest level of scientific integrity and product quality.

References

  • Title: Purity Determination of Pharmaceuticals by Thermal Analysis Source: Mettler Toledo URL: [Link]

  • Title: Differential Scanning Calorimetry (DSC Analysis): Key Applications Source: Jordi Labs URL: [Link]

  • Title: A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry Source: LCGC International URL: [Link]

  • Title: Applications of Differential Scanning Calorimetry (DSC) Analysis Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Development of an automated on-line solid-phase extraction-high-performance liquid chromatographic method for the analysis of aniline, phenol, caffeine and various selected substituted aniline and phenol compounds in aqueous matrices Source: PubMed URL: [Link]

  • Title: The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards Source: ResearchGate URL: [Link]

  • Title: Live Webinar: Purity Determination by Differential Scanning Calorimetry (DSC) Source: Mettler Toledo URL: [Link]

  • Title: GC/MS analysis of chlorinated organic compounds generated from the chlorination of fulvic acid solution Source: ETDEWEB - OSTI.GOV URL: [Link]

  • Title: A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level Source: ResearchGate URL: [Link]

  • Title: Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography Source: Analyst (RSC Publishing) URL: [Link]

  • Title: Analysis of Chlorinated Pesticides by GC/MS Source: Cromlab URL: [Link]

  • Title: GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After... Source: UNT Digital Library URL: [Link]

  • Title: Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS Source: Agilent URL: [Link]

  • Title: 24.10: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions Source: PMC URL: [Link]

  • Title: High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization Source: ResearchGate URL: [Link]

  • Title: Simple and rapid detection of aromatic amines using a thin layer chromatography plate Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) Source: PMC URL: [Link]

  • Title: IR: amines Source: University of Calgary URL: [Link]

  • Title: Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater Source: RSC Publishing URL: [Link]

  • Title: How to measure aromatic amine compounds using uv/visible spectrophotometer? Source: ResearchGate URL: [Link]

  • Title: Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters Source: Analyst (RSC Publishing) URL: [Link]

  • Title: CN111039854A - Novel chlorpheniramine oxide impurity and preparation process thereof Source: Google Patents URL

Sources

Validation

Benchmarking Synthesis Routes to 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine: A Comparative Guide

Introduction 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine is a diaryl ether amine, a structural motif prevalent in pharmaceuticals, agrochemicals, and materials science. The synthesis of such molecules presents a fascin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine is a diaryl ether amine, a structural motif prevalent in pharmaceuticals, agrochemicals, and materials science. The synthesis of such molecules presents a fascinating challenge in regioselectivity and functional group compatibility. This guide provides an in-depth comparison of plausible synthetic strategies for this target molecule, offering detailed experimental protocols and data-driven analysis to aid researchers in selecting the most suitable method for their specific needs. We will explore two primary retrosynthetic pathways, benchmarking classic and modern catalytic cross-coupling reactions.

Retrosynthetic Analysis and Proposed Pathways

The synthesis of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine can be approached from two main directions, primarily differing in the sequence of forming the diaryl ether linkage and introducing the amine functionality.

  • Pathway A: Diaryl Ether Formation followed by Nitro Group Reduction. This is a classical and often reliable approach where a diaryl ether is first constructed from a phenol and a nitro-substituted aryl halide. The nitro group then serves as a precursor to the amine.

  • Pathway B: Diaryl Ether Synthesis followed by C-N Amination. In this more modern approach, a diaryl ether bearing a halide is first synthesized, followed by a direct amination reaction, typically using palladium catalysis.

cluster_pathway_a Pathway A cluster_pathway_b Pathway B A_Target 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine A_Intermediate 2-(4-(tert-butyl)phenoxy)-5-chloronitrobenzene A_Target->A_Intermediate Nitro Reduction A_Reactant1 4-(tert-butyl)phenol A_Intermediate->A_Reactant1 C-O Coupling A_Reactant2 1-Bromo-2-chloro-4-nitrobenzene A_Intermediate->A_Reactant2 C-O Coupling B_Target 2-[4-(Tert-butyl)phenoxy)-5-chlorophenylamine B_Intermediate 1-Bromo-2-(4-(tert-butyl)phenoxy)-4-chlorobenzene B_Target->B_Intermediate C-N Amination B_Amine Amine Source (e.g., NH3) B_Target->B_Amine C-N Amination B_Reactant1 4-(tert-butyl)phenol B_Intermediate->B_Reactant1 C-O Coupling B_Reactant2 1,2-Dibromo-4-chlorobenzene B_Intermediate->B_Reactant2 C-O Coupling

Caption: Retrosynthetic analysis of the target molecule.

Pathway A: Diaryl Ether Formation Followed by Nitro Reduction

This pathway is a robust and well-established method for synthesizing diaryl ether amines. The key is the successful formation of the diaryl ether linkage, followed by a chemoselective reduction of the nitro group.

Step 1: Synthesis of 2-(4-(tert-butyl)phenoxy)-5-chloronitrobenzene

The formation of the diaryl ether can be achieved through either a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig C-O coupling.

The Ullmann condensation is a classical method for forming diaryl ethers, involving the coupling of a phenol with an aryl halide using a copper catalyst.[1] Traditionally, these reactions require high temperatures and stoichiometric amounts of copper, but modern modifications have made the reaction more efficient.[2]

Causality of Experimental Choices:

  • Catalyst: Copper(I) salts like CuI are often more effective than copper metal. The use of a ligand, such as 1,10-phenanthroline or N,N-dimethylglycine, can accelerate the reaction and allow for lower temperatures.

  • Base: A strong base like potassium carbonate or cesium carbonate is required to deprotonate the phenol, forming the active nucleophile.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used to facilitate the reaction at elevated temperatures.[1]

Experimental Protocol: Ullmann Condensation

  • To a dried Schlenk flask, add 4-(tert-butyl)phenol (1.0 eq.), 1-bromo-2-chloro-4-nitrobenzene (1.1 eq.), potassium carbonate (2.0 eq.), and CuI (0.1 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous N,N-dimethylformamide (DMF) via syringe.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig C-O coupling is a more modern and often more versatile alternative to the Ullmann condensation. It utilizes a palladium catalyst with a suitable phosphine ligand to couple phenols and aryl halides under milder conditions and with broader functional group tolerance.[3][4]

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) source (e.g., Pd2(dba)3 or Pd(OAc)2) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or a biarylphosphine ligand) are crucial for the catalytic cycle.[4]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate is commonly used.

  • Solvent: Anhydrous, non-polar solvents like toluene or dioxane are typically employed.

Experimental Protocol: Buchwald-Hartwig C-O Coupling

  • In a glovebox, add Pd2(dba)3 (0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.08 eq.), and sodium tert-butoxide (1.5 eq.) to a dried Schlenk flask.

  • Remove the flask from the glovebox and add 4-(tert-butyl)phenol (1.0 eq.) and 1-bromo-2-chloro-4-nitrobenzene (1.1 eq.).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.

Step 2: Reduction of the Nitro Group

The selective reduction of the nitro group in the presence of an aryl chloride is a critical step. Dehalogenation can be a significant side reaction, especially with catalytic hydrogenation.

Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for nitro group reduction.[5] However, it can also catalyze the reduction of aryl halides. Transfer hydrogenation, using a hydrogen donor like ammonium formate or hydrazine, can sometimes offer better selectivity.[6]

Causality of Experimental Choices:

  • Catalyst: 5% or 10% Pd/C is a standard choice. The catalyst loading should be kept low to minimize dehalogenation.

  • Hydrogen Source: Pressurized hydrogen gas or a transfer hydrogenation reagent like ammonium formate can be used.

  • Solvent: Protic solvents like ethanol or methanol are typically used.

Experimental Protocol: Catalytic Transfer Hydrogenation

  • To a round-bottom flask, add the nitro-diaryl ether intermediate (1.0 eq.) and 10% Pd/C (5 mol%).

  • Add methanol as the solvent.

  • Slowly add ammonium formate (5.0 eq.) in portions.

  • Stir the mixture at room temperature or gentle heat (40-60 °C) for 2-6 hours, monitoring by TLC.

  • After the reaction is complete, filter the mixture through Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove ammonium salts.

  • Dry the organic layer, concentrate, and purify if necessary.

Reduction with a metal, such as iron, in an acidic medium is a classic and highly chemoselective method for reducing nitroarenes without affecting aryl halides.[7][8][9]

Causality of Experimental Choices:

  • Reducing Agent: Iron powder is inexpensive and effective.[10][11]

  • Acid: Glacial acetic acid is a common choice, providing a mildly acidic medium.[7]

  • Solvent: A mixture of ethanol and water is often used to facilitate the reaction.

Experimental Protocol: Iron/Acetic Acid Reduction

  • In a round-bottom flask, suspend the nitro-diaryl ether intermediate (1.0 eq.) in a mixture of ethanol, water, and glacial acetic acid (e.g., 5:2:1 ratio).

  • Add iron powder (5.0 eq.) to the mixture.

  • Heat the reaction to reflux (around 80-90 °C) and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol.

  • Neutralize the remaining aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide).

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate to obtain the final product.

Pathway B: Diaryl Ether Synthesis Followed by C-N Amination

This pathway relies on the powerful Buchwald-Hartwig amination reaction to form the C-N bond in the final step.

Step 1: Synthesis of 1-Bromo-2-(4-(tert-butyl)phenoxy)-4-chlorobenzene

This intermediate can be synthesized using either the Ullmann condensation or the Buchwald-Hartwig C-O coupling, as described in Pathway A, by reacting 4-(tert-butyl)phenol with a suitable dihalo-benzene, such as 1,2-dibromo-4-chlorobenzene.

Step 2: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling of an aryl halide with an amine.[12][13] For the synthesis of a primary amine, an ammonia equivalent is often used.

Causality of Experimental Choices:

  • Amine Source: Benzophenone imine or other ammonia surrogates can be used, followed by hydrolysis.

  • Catalyst System: A palladium catalyst and a suitable ligand are required, similar to the C-O coupling. The choice of ligand can be critical for the success of the amination.[14][15]

  • Base: A strong base like sodium tert-butoxide is typically used.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox, combine Pd(OAc)2 (0.05 eq.), a ligand like BINAP (0.08 eq.), and sodium tert-butoxide (2.0 eq.) in a Schlenk tube.

  • Add the bromo-diaryl ether intermediate (1.0 eq.) and benzophenone imine (1.2 eq.).

  • Add anhydrous toluene.

  • Seal the tube and heat to 100 °C for 8-16 hours.

  • After cooling, add aqueous acid (e.g., 2M HCl) and stir to hydrolyze the imine.

  • Neutralize the mixture and extract with ethyl acetate.

  • Wash, dry, and concentrate the organic layer.

  • Purify the crude product by column chromatography.

Quantitative Comparison of Synthetic Routes

ParameterMethod 1A: UllmannMethod 1B: Buchwald-Hartwig C-OMethod 2A: Catalytic HydrogenationMethod 2B: Fe/AcOH ReductionPathway B: Buchwald-Hartwig C-N
Catalyst CuIPd₂(dba)₃ / LigandPd/CNonePd(OAc)₂ / Ligand
Catalyst Loading 5-20 mol%1-5 mol%5-10 mol%N/A2-10 mol%
Temperature 120-180 °C80-110 °C25-60 °C80-100 °C90-120 °C
Reaction Time 12-48 h4-24 h2-8 h2-6 h8-24 h
Typical Yield 60-85%75-95%85-98%90-99%70-90%
Key Advantages Inexpensive catalystHigh yields, mild conditionsClean reactionHigh chemoselectivity, cheapDirect amination
Key Disadvantages Harsh conditionsExpensive catalyst/ligandRisk of dehalogenationStoichiometric wasteExpensive catalyst/ligand

Visualizations

cluster_pathway_a Pathway A Workflow A_Start 4-(tert-butyl)phenol + 1-Bromo-2-chloro-4-nitrobenzene A_Step1 C-O Coupling (Ullmann or Buchwald-Hartwig) A_Start->A_Step1 A_Intermediate 2-(4-(tert-butyl)phenoxy)- 5-chloronitrobenzene A_Step1->A_Intermediate A_Step2 Nitro Reduction (e.g., Fe/AcOH) A_Intermediate->A_Step2 A_Product Target Molecule A_Step2->A_Product

Caption: Workflow for Pathway A.

cluster_pathway_b Pathway B Workflow B_Start 4-(tert-butyl)phenol + 1,2-Dibromo-4-chlorobenzene B_Step1 C-O Coupling B_Start->B_Step1 B_Intermediate 1-Bromo-2-(4-(tert-butyl)phenoxy)- 4-chlorobenzene B_Step1->B_Intermediate B_Step2 Buchwald-Hartwig C-N Amination B_Intermediate->B_Step2 B_Product Target Molecule B_Step2->B_Product

Caption: Workflow for Pathway B.

Discussion and Recommendations

Both pathways offer viable routes to the target molecule, with distinct advantages and disadvantages.

  • Pathway A is arguably the more robust and cost-effective approach for larger-scale synthesis. The Ullmann condensation, while requiring higher temperatures, uses an inexpensive copper catalyst. The Buchwald-Hartwig C-O coupling offers milder conditions and potentially higher yields but at the cost of more expensive palladium catalysts and ligands. The final nitro reduction step is highly efficient and chemoselective, especially with the Fe/AcOH method, which avoids the risk of dehalogenation associated with catalytic hydrogenation.

  • Pathway B represents a more modern approach, leveraging the power of palladium-catalyzed C-N bond formation. However, it may be more expensive due to the use of palladium catalysts in the final step. The use of ammonia surrogates can also add complexity to the procedure.

Recommendation: For most applications, Pathway A is likely the preferred route. The combination of a Buchwald-Hartwig C-O coupling for the diaryl ether formation (Method 1B) followed by an iron/acetic acid reduction of the nitro group (Method 2B) offers a good balance of high yield, mild conditions for the coupling step, and excellent chemoselectivity in the reduction step. For large-scale industrial synthesis where cost is a primary driver, the classical Ullmann condensation (Method 1A) followed by the iron reduction would be a very attractive option.

References

  • RSC Publishing. (2022, April 7).
  • SciSpace.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • PMC. (2013).
  • ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Wikipedia. Reduction of nitro compounds.
  • Semantic Scholar. (2007, August 14).
  • ResearchGate.
  • Reddit. (2025, December 23).
  • Semantic Scholar. An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride.
  • PubMed. (2018, December 1). Selective Reduction of Nitro Group in Aryl Halides Catalyzed by Silver Nanoparticles Modified with β-CD.
  • SciSpace. A Novel Hydrogenation of Nitroarene Compounds with Multi Wall Carbon Nanotube Supported Palladium/Copper Nanoparticles (PdCu@MWCNT NPs)
  • ACS Publications. (2021, March 23).
  • ResearchGate. (2025, August 6).
  • Chemistry LibreTexts. (2023, June 30).
  • Wikipedia.
  • Wikipedia.
  • Organic Syntheses.
  • TCI Chemicals.
  • BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • PubMed. (2006, April 15). Methods for synthesis of nonabromodiphenyl ethers and a chloro-nonabromodiphenyl ether.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • The Royal Society of Chemistry.
  • Organic Chemistry Portal. Ullmann Reaction.
  • Atlanchim Pharma.
  • WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Organic Syntheses. PHENYL t-BUTYL ETHER.
  • ACS Publications. The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes.
  • SciSpace. Ullmann reaction.
  • SpringerLink.
  • Organic Synthesis.
  • Google Patents. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
  • ResearchGate. (2025, August 9). The First Total Synthesis of 2,3,6-Tribromo-4,5-dihydroxybenzyl Methyl Ether (TDB) and Its Antioxidant Activity. Antioxidant Activity*.

Sources

Comparative

A Comparative Guide to the In Vitro Cytotoxicity of Novel Diphenylamine Derivatives

Introduction Diphenylamine and its derivatives represent a versatile class of compounds with a flexible molecular skeleton that has garnered significant interest in medicinal chemistry.[1] These compounds have been inves...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diphenylamine and its derivatives represent a versatile class of compounds with a flexible molecular skeleton that has garnered significant interest in medicinal chemistry.[1] These compounds have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] The exploration of novel chemical entities for their potential as therapeutic agents is a cornerstone of drug discovery, and in vitro cytotoxicity assays are a critical first step in this process.[3][4][5] These assays provide essential data on the dose-dependent effects of a compound on cell viability and proliferation, helping to identify promising candidates for further development.[6]

This guide provides a comprehensive comparison of the in vitro cytotoxic effects of three novel, hypothetical diphenylamine derivatives—DPA-01, DPA-02, and DPA-03—against the human lung carcinoma cell line, A549. The performance of these novel compounds is benchmarked against cisplatin, a well-established chemotherapeutic agent. We will delve into the methodologies for assessing cell viability, membrane integrity, and the mode of cell death, providing a multi-faceted view of each compound's cytotoxic profile. The rationale behind the chosen experimental assays is to not only quantify cytotoxicity but also to elucidate the underlying mechanisms of action, a crucial aspect for modern drug development.

Materials and Methods

Cell Culture and Reagents

The A549 human lung carcinoma cell line was chosen as the model system for this study. Cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution, and maintained in a humidified incubator at 37°C with 5% CO2.

The novel diphenylamine derivatives (DPA-01, DPA-02, DPA-03) and the positive control, cisplatin, were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were further diluted in culture medium to the final treatment concentrations. The final DMSO concentration in all experiments was kept below 0.1% to avoid solvent-induced toxicity.

Experimental Workflow

The overall experimental design is depicted in the workflow diagram below. This multi-assay approach ensures a comprehensive evaluation of the cytotoxic effects of the novel compounds.

signaling_pathway DPA02 DPA-02 Bax Bax Activation DPA02->Bax Induces Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Bax->Mito Translocates to Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Plausible apoptotic pathway induced by DPA-02.

Conclusion

The systematic in vitro evaluation presented here provides a clear and objective comparison of three novel diphenylamine derivatives. Based on the combined evidence from metabolic, membrane integrity, and apoptosis assays, DPA-02 emerges as a highly promising anticancer agent. Its potent cytotoxicity, coupled with its ability to induce a controlled apoptotic cell death, warrants further investigation, including its effects on other cancer cell lines and progression to in vivo studies. This guide underscores the importance of a multi-parametric approach in early-stage drug discovery to select candidates with the most favorable mechanistic profiles.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]

  • Analysis of Cell Viability by the Lactate Dehydrogenase Assay. (n.d.). Cold Spring Harbor Protocols. Retrieved from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). BosterBio. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023, November 27). National Center for Biotechnology Information. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). National Center for Biotechnology Information Bookshelf. Retrieved from [Link]

  • Orally active anti-proliferation agents: Novel diphenylamine derivatives as FGF-R2 tyrosine kinase inhibitors. (2004, April 1). Cancer Research. Retrieved from [Link]

  • LDH Cytotoxicity Detection Kit. (n.d.). Takara Bio. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved from [Link]

  • LDH Cytotoxicity Assay Kit. (n.d.). Tiaris Biosciences. Retrieved from [Link]

  • In Vitro Cytotoxicity Assay: Advanced Research. (n.d.). Da-Ta Biotech. Retrieved from [Link]

  • Antioxidant and anticancer activity prediction of diphenylamine deriva. (n.d.). Chula Digital Collections. Retrieved from [Link]

  • MTT (Assay protocol). (n.d.). addexbio. Retrieved from [Link]

  • Substitute diphenylamine compounds use thereof as antitumor agents. (n.d.). Google Patents.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023, November 27). PubMed. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel diphenylamine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site. (2025, October 9). ResearchGate. Retrieved from [Link]

  • Use of diphenylamine in the detection of apoptosis. (n.d.). PubMed. Retrieved from [Link]

  • Diphenylamine Assay of DNA Fragmentation for Chemosensitivity Testing. (n.d.). ResearchGate. Retrieved from [Link]

  • Diphenylamine assay of DNA fragmentation for chemosensitivity testing. (n.d.). PubMed. Retrieved from [Link]

  • Abstract 1879: Novel diphenylamine analogs induce mesenchymal to epithelial transition and enhance the sensitivity of breast cancer cells to conventional chemotherapeutic agents. (2019, July 1). AACR Journals. Retrieved from [Link]

  • Design, synthesis and structure-activity relationship of novel diphenylamine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • 2,2′-Diphenyl-3,3′-Diindolylmethane: A Potent Compound Induces Apoptosis in Breast Cancer Cells by Inhibiting EGFR Pathway. (2013, March 28). National Center for Biotechnology Information. Retrieved from [Link]

  • Para-Phenylenediamine Induces Apoptotic Death of Melanoma Cells and Reduces Melanoma Tumour Growth in Mice. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Diphenylamine - 1,1,1-Trichloroethane and Four Other Industrial Chemicals. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation

A Comparative Spectroscopic Guide to the Positional Isomers of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine

In the landscape of pharmaceutical development and materials science, the precise structural characterization of molecular entities is paramount. Positional isomers, compounds sharing an identical molecular formula but d...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise structural characterization of molecular entities is paramount. Positional isomers, compounds sharing an identical molecular formula but differing in the arrangement of substituents on a core scaffold, often exhibit markedly different pharmacological, toxicological, and material properties. This guide provides an in-depth comparative analysis of the key spectroscopic data used to differentiate the positional isomers of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine, a scaffold of interest in medicinal chemistry.

The differentiation of such closely related structures is a critical analytical challenge. Even a subtle shift in the position of a chloro or amino group can profoundly alter a molecule's electronic environment and three-dimensional shape, which in turn dictates its biological activity. Herein, we will explore how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a complementary suite of tools for the unambiguous identification of these isomers.

The Isomers in Focus

For this guide, we will compare the target molecule, 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine (Isomer A) , with three of its logical positional isomers. The variation lies in the placement of the chloro and amino substituents on the primary phenyl ring.

Figure 1. Structures of the Target Compound and Its Positional Isomers.

¹H NMR Spectroscopy: A Powerful Tool for Isomer Differentiation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most definitive technique for distinguishing positional isomers due to its sensitivity to the local electronic environment of each proton. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons provide a unique fingerprint for each isomer.[1][2][3]

The key to differentiation lies in the substitution pattern of the aniline ring. The electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl) and phenoxy (-OAr) groups exert distinct electronic effects, influencing the shielding and deshielding of adjacent protons.

Table 1: Predicted ¹H NMR Data (Aromatic Region, in CDCl₃, 400 MHz)

ProtonIsomer A (δ, mult, J)Isomer B (δ, mult, J)Isomer C (δ, mult, J)Isomer D (δ, mult, J)
Aniline Ring
H-3'~6.85 (d, J=8.4 Hz)~6.90 (d, J=8.8 Hz)~7.15 (t, J=8.0 Hz)~7.20 (d, J=2.4 Hz)
H-4'~7.10 (dd, J=8.4, 2.4 Hz)-~6.80 (d, J=8.0 Hz)-
H-5'-~7.15 (dd, J=8.8, 2.6 Hz)~6.75 (d, J=8.0 Hz)~6.70 (dd, J=8.6, 2.4 Hz)
H-6'~6.95 (d, J=2.4 Hz)~6.98 (d, J=2.6 Hz)-~6.85 (d, J=8.6 Hz)
Phenoxy Ring
H-2, H-6~6.90 (d, J=8.8 Hz)~6.90 (d, J=8.8 Hz)~6.90 (d, J=8.8 Hz)~6.90 (d, J=8.8 Hz)
H-3, H-5~7.30 (d, J=8.8 Hz)~7.30 (d, J=8.8 Hz)~7.30 (d, J=8.8 Hz)~7.30 (d, J=8.8 Hz)
Other
-NH₂~3.80 (s, broad)~3.75 (s, broad)~4.00 (s, broad)~3.90 (s, broad)
-C(CH₃)₃~1.30 (s)~1.30 (s)~1.30 (s)~1.30 (s)

Causality Behind Experimental Choices: The choice of a 400 MHz or higher field NMR spectrometer is crucial for resolving the complex splitting patterns in the aromatic region. Deuterated chloroform (CDCl₃) is a common solvent for this type of analysis. The distinct multiplicities and coupling constants are the most telling features. For instance, the para-substitution in Isomer B's aniline ring results in two distinct doublets, while the meta and ortho relationships in the other isomers produce more complex splitting patterns (doublets of doublets, triplets).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

While ¹H NMR focuses on the protons, ¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule.[4][5][6] The chemical shifts of the carbon atoms are highly sensitive to the nature of the directly attached and neighboring substituents.

Table 2: Predicted ¹³C NMR Data (Aromatic Region, in CDCl₃, 100 MHz)

CarbonIsomer A (δ)Isomer B (δ)Isomer C (δ)Isomer D (δ)
Aniline Ring
C-1'~145.0~144.5~142.0~120.0
C-2'~140.0~141.0~148.0~130.0
C-3'~118.0~119.0~129.0~135.0
C-4'~130.0~125.0~118.0~150.0
C-5'~124.0~130.0~120.0~115.0
C-6'~120.0~121.0~115.0~118.0
Phenoxy Ring
C-1~155.0~155.0~155.0~155.0
C-2, C-6~118.0~118.0~118.0~118.0
C-3, C-5~127.0~127.0~127.0~127.0
C-4~145.0~145.0~145.0~145.0
Other
-C(CH₃)₃~34.5~34.5~34.5~34.5
-C(CH₃)₃~31.5~31.5~31.5~31.5

Expertise & Experience: The carbon directly attached to the oxygen of the phenoxy group (C-O) typically appears at a high chemical shift (~150-160 ppm).[4] The most significant differences will be observed for the carbons of the aniline ring. For example, the carbon bearing the chloro substituent will be shifted downfield, while the carbon bearing the amino group will be shifted upfield. The symmetry in Isomer B would also lead to fewer unique signals in the ¹³C NMR spectrum compared to the other less symmetrical isomers.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups but is generally less effective than NMR for differentiating positional isomers. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be observed.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupExpected RangeObservations
N-H Stretch (primary amine)3300-3500Two distinct bands are expected for the symmetric and asymmetric stretches.[7][8][9][10] Their exact positions may shift slightly between isomers due to differences in hydrogen bonding.
C-H Stretch (aromatic)3000-3100Present in all isomers.
C-H Stretch (aliphatic)2850-3000Characteristic of the tert-butyl group.
C=C Stretch (aromatic)1450-1600Multiple bands are expected. The pattern of these bands can sometimes give clues about the substitution pattern.
C-O Stretch (aryl ether)1200-1270A strong absorption is expected in this region for all isomers.
C-Cl Stretch1000-1100The position of this band can be influenced by the substitution pattern, but overlap with other absorptions is common.
Out-of-plane C-H Bending690-900The pattern of these bands is highly dependent on the substitution pattern of the aromatic ring and can be a useful, albeit complex, diagnostic tool.[7]

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Mass spectrometry (MS) is crucial for determining the molecular weight of the compound and confirming the presence of a chlorine atom. While the fragmentation patterns of these isomers are expected to be very similar, high-resolution mass spectrometry (HRMS) provides an exact mass that can confirm the elemental composition.

  • Molecular Ion Peak (M⁺): All isomers will have the same molecular weight. The presence of chlorine is readily identified by the characteristic M+2 isotope peak, with an intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.[11][12]

  • Fragmentation: Common fragmentation pathways would involve cleavage of the ether linkage, loss of the tert-butyl group, and loss of the chlorine atom.[13][14] While subtle differences in fragment ion intensities might exist between isomers, these are often not reliable enough for unambiguous identification on their own.

Experimental Protocols

1. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve 5-10 mg of the isomer in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum using the TMS signal at 0.00 ppm.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, use the KBr pellet method or Attenuated Total Reflectance (ATR). For liquid or dissolved samples, use a salt plate (NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: Perform a background scan and ratio the sample scan against it to obtain the transmittance or absorbance spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Parameters (for ESI):

    • Ionization mode: Positive ion mode.

    • Mass range: 50-500 m/z.

    • Capillary voltage and other source parameters should be optimized for the specific compound.

  • Data Processing: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and its isotopic pattern, as well as major fragment ions.

Analytical Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Identification Isomer Isomer Mixture or Unknown Isomer MS Mass Spectrometry (Confirm MW & Halogen) Isomer->MS Molecular Weight, Isotope Pattern IR IR Spectroscopy (Functional Groups) Isomer->IR Functional Group Confirmation NMR NMR Spectroscopy (¹H and ¹³C) Isomer->NMR Structural Elucidation Compare Compare Spectra with Reference Data/Predictions MS->Compare IR->Compare NMR->Compare ID Unambiguous Isomer Identification Compare->ID

Figure 2. A typical workflow for the spectroscopic identification of positional isomers.

Conclusion

The unambiguous differentiation of positional isomers such as those of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine is a task that requires a multi-faceted spectroscopic approach. While IR and MS are invaluable for confirming functional groups and molecular weight, NMR spectroscopy, particularly ¹H NMR, stands out as the most powerful tool for definitive structural elucidation. The unique splitting patterns and chemical shifts observed in the ¹H NMR spectrum provide a detailed and reliable fingerprint for each isomer, enabling researchers and drug development professionals to confidently identify their target molecule and ensure the purity and integrity of their materials.

References

  • Illinois State University, Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. [Link]

  • Lie Ken Jie, M. S. F., & Lam, C. K. (1996). 13C NMR spectroscopic properties of positional isomers of some C18 acetylenic thia fatty esters. Arkivoc, 1996(3), 188-197. [Link]

  • Nicholson, J. K., & Wilson, I. D. (1995). 750 MHz HPLC-NMR spectroscopic studies on the separation and characterization of the positional isomers of the glucuronides of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 529-537. [Link]

  • Michigan State University, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • University of Regensburg. (n.d.). Infrared Spectroscopy (IR). [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. [Link]

  • Fernández, G. (n.d.). IR Spectrum: Amines. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66738, 5-Chloro-2-phenoxyaniline. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Takhistov, V. V., Ponomarev, D. A., & Varlamov, A. V. (2009). Mass spectrometry of halogen-containing organic compounds. Russian Journal of General Chemistry, 79(8), 1681-1707. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Magritek. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C4H8O2 by 1H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines. [Link]

  • SpectraBase. (n.d.). 5-Chloro-2-(4-chlorophenoxy)aniline, N-acetyl-. [Link]

  • ResearchGate. (2016). What are the best structural characterization techniques for positional isomers?. [Link]

  • ResearchGate. (n.d.). Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CH=N in substituted benzylideneanilines. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-(2-Aminophenoxy)-5-chloroaniline Properties. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Global Substance Registration System. (n.d.). 5-CHLORO-2-(2-CHLOROPHENOXY)ANILINE. [Link]

  • University of Calgary. (n.d.). 13C NMR Spectroscopy. [Link]

  • The Royal Society of Chemistry. (2013). 1H- and 13C-NMR for -. [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Indian Institute of Technology Delhi. (n.d.). 13C NMR spectroscopy. [Link]

  • Semantic Scholar. (n.d.). Supporting Information. [Link]

  • National Center for Biotechnology Information. (2011). 4,5-Bis(2,4-di-tert-butylphenoxy)phthalonitrile. [Link]

  • ResearchGate. (2025). Synthesis, spectroscopic and DFT characterization of 4β-(4-tert-Butylphenoxy)phthalocyanine Positional Isomers for Non-linear Optical Absorption. [Link]

  • National Center for Biotechnology Information. (2021). 2,4-Di-tert-butylphenol (2,4-DTBP) purified from Streptomyces sp. KCA1 from Phyllanthus niruri: Isolation, characterization, antibacterial and anticancer properties. [Link]

  • MDPI. (2023). (2S,2'S,4R,5S,5'R)-2,2'-Di-tert-butyl-4-hydroxy-5,5'-dimethyl-4,5'-bi(1,3-dioxolanyl)-4'-one. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical w...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of ethical and sustainable scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-[4-(tert-butyl)phenoxy]-5-chlorophenylamine, a compound whose structural motifs—a chlorinated aromatic ring and an amine group—necessitate careful handling and disposal. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes established principles of chemical safety and hazardous waste management to ensure the protection of laboratory personnel and the environment.

The causality behind these procedures is rooted in the precautionary principle. The presence of a chloroaniline moiety suggests potential toxicity and persistence, while the phenoxy group can also contribute to environmental concerns. Therefore, until specific toxicological and ecotoxicological data become available, this compound must be treated as hazardous waste.

I. Hazard Assessment and Immediate Safety Precautions

Before handling 2-[4-(tert-butyl)phenoxy]-5-chlorophenylamine, it is crucial to understand its potential hazards based on its chemical structure.

  • Potential Toxicity: Chloroanilines are a class of chemicals known for their potential toxicity to aquatic life and possible human health effects.

  • Hazardous Combustion Products: Upon combustion, this compound may produce toxic and corrosive fumes, including hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon oxides.[1][2]

  • Environmental Persistence: Chlorinated aromatic compounds can be persistent in the environment. Therefore, it is imperative to prevent its release into drains or waterways.[1]

Immediate Actions in Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

II. Personal Protective Equipment (PPE)

A proactive approach to safety is paramount. When handling 2-[4-(tert-butyl)phenoxy]-5-chlorophenylamine, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[5]

  • Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If aerosols or dust may be generated, a NIOSH-approved respirator is necessary.[6]

III. Spill Management

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

For Small Spills:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ensure Ventilation: Work within a fume hood if possible or ensure the area is well-ventilated.

  • Containment: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[1][7]

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

For Large Spills:

  • Evacuate: Evacuate the immediate area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

  • Restrict Access: Prevent entry to the spill area.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

IV. Proper Disposal Protocol

The disposal of 2-[4-(tert-butyl)phenoxy]-5-chlorophenylamine must be handled as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]

Step-by-Step Disposal Procedure:
  • Waste Identification and Classification:

    • Based on its structure, this compound should be classified as a non-halogenated or halogenated organic waste (depending on your institution's waste stream categories). The presence of chlorine strongly suggests it belongs in a halogenated organic waste stream.

    • It is crucial to consult your institution's specific hazardous waste management guidelines.[9]

  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is generally suitable.[10]

    • Ensure the container is in good condition, with a secure, tight-fitting lid.[9]

  • Labeling:

    • Properly label the hazardous waste container with the words "HAZARDOUS WASTE".[11]

    • The label must clearly list all contents by their full chemical name and approximate percentages. Avoid using chemical formulas or abbreviations.[9]

    • Indicate the start date of waste accumulation.

  • Waste Segregation:

    • Crucially, segregate this waste stream from incompatible materials. Do not mix with strong acids, bases, or oxidizing agents to prevent potentially violent reactions.

    • Store the waste container in a designated satellite accumulation area (SAA) near the point of generation.[11]

  • Accumulation and Storage:

    • Keep the waste container closed at all times, except when adding waste.[9]

    • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[11]

  • Disposal Request:

    • Once the container is full (no more than 90%), or if the project is complete, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[9]

Disposal of Contaminated Materials:
  • Any materials that have come into contact with 2-[4-(tert-butyl)phenoxy]-5-chlorophenylamine, such as pipette tips, gloves, and absorbent pads, must be disposed of as solid hazardous waste.

  • Place these items in a designated, labeled solid waste container.

Empty Container Disposal:
  • Empty containers that held this chemical should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[11]

  • The rinsate must be collected and disposed of as hazardous liquid waste.[11]

  • After triple-rinsing, the container may be disposed of according to your institution's procedures for empty chemical containers. However, the most conservative and often preferred approach is to dispose of the empty container as hazardous waste.[11]

V. Data and Workflow Visualization

To facilitate easy reference, the key properties and disposal workflow are summarized below.

Table 1: Inferred Properties and Disposal Summary for 2-[4-(tert-butyl)phenoxy]-5-chlorophenylamine
PropertyValue/InformationSource/Rationale
Chemical Formula C₁₇H₂₀ClNOBased on chemical name
Molecular Weight 290.8 g/mol Calculated
Physical State Likely solid or oil at room temperatureInferred from similar structures
Primary Hazards Potential toxicity, environmental persistence, hazardous combustion productsBased on chloroaniline and phenoxy moieties[1][2]
PPE Requirements Safety goggles, nitrile gloves, lab coatStandard laboratory practice
Spill Cleanup Inert absorbent materialStandard laboratory practice[1][7]
Disposal Method Hazardous waste incinerationEPA guidelines for halogenated organic compounds[1]
Waste Stream Halogenated Organic WasteDue to the chlorine atom
Incompatible Wastes Strong acids, bases, oxidizing agentsGeneral chemical safety principles
Diagram 1: Decision Workflow for Waste Segregation

WasteSegregation Start Waste Generated: 2-[4-(tert-butyl)phenoxy] -5-chlorophenylamine IsLiquid Is the waste liquid or solid? Start->IsLiquid LiquidWaste Liquid Halogenated Organic Waste Container IsLiquid->LiquidWaste Liquid SolidWaste Solid Hazardous Waste Container IsLiquid->SolidWaste Solid (Contaminated materials) CheckCompatibility Check for Incompatible Materials (Acids, Bases, Oxidizers) LiquidWaste->CheckCompatibility SolidWaste->CheckCompatibility Segregate Store Separately in Secondary Containment CheckCompatibility->Segregate Yes EHS_Pickup Arrange for EHS Waste Pickup Segregate->EHS_Pickup

Caption: Waste segregation decision tree.

VI. Conclusion

The responsible management of chemical waste is a reflection of our commitment to safety and scientific integrity. By adhering to these detailed procedures for the disposal of 2-[4-(tert-butyl)phenoxy]-5-chlorophenylamine, we can ensure a safe laboratory environment and minimize our impact on the ecosystem. Always consult your institution's specific guidelines and your Environmental Health and Safety department for any questions or concerns.

References

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. ACS.org. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Winfield Solutions, LLC. (2017, September 28). Material Safety Data Sheet. Retrieved from [Link]

  • Baker Hughes. (2015, March 17). Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Overview of the Land Disposal Restrictions. Retrieved from [Link]

  • Regulations.gov. (n.d.). Search for EPA Regulations. Retrieved from [Link]

  • Regulations.gov. (n.d.). Comments on EPA Regulations. Retrieved from [Link]

  • Regulations.gov. (2023, January 23). Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • PubChem. (n.d.). 4-Tert-butyl-2-chloro-5-amino-phenol. Retrieved from [Link]

  • Australian Government Department of Health. (2022, June 30). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. Retrieved from [Link]

  • Cheméo. (n.d.). Chlorpheniramine - Chemical & Physical Properties. Retrieved from [Link]

  • Regulations.gov. (n.d.). Environmental and Human Health Hazards of Five Persistent, Bioaccumulative and Toxic Chemicals. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine

This guide provides essential safety and logistical information for the handling and disposal of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine. As a novel compound, specific toxicological data may be limited.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine. As a novel compound, specific toxicological data may be limited. Therefore, a conservative approach to safety, based on the known hazards of its structural components—an aromatic amine and a chlorinated phenoxy group—is paramount. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment: A Proactive Approach to Safety

Given the structure of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine, we must anticipate a hazard profile that includes risks associated with both aromatic amines and chlorinated aromatic compounds. Aromatic amines are a class of compounds known for their potential to be readily absorbed through the skin and can pose long-term health risks, including carcinogenicity.[1][2][3] The presence of a chlorine atom on the aromatic ring necessitates careful handling, as chlorinated organic compounds can exhibit a range of toxic effects.

Anticipated Hazards:

  • Toxicity: May be toxic if swallowed, inhaled, or absorbed through the skin.[4] Aromatic amines can be toxic to fish and mammals.[1]

  • Skin and Eye Irritation: Likely to cause skin and eye irritation, and potentially serious eye damage.[5]

  • Allergic Reactions: May cause an allergic skin reaction.[4][5]

  • Organ Damage: Potential for damage to organs through prolonged or repeated exposure.[4]

  • Carcinogenicity: Many aromatic amines are considered potential carcinogens.[1][2][3]

  • Environmental Hazard: Likely to be toxic to aquatic life with long-lasting effects.[4][5]

This hazard assessment dictates a stringent personal protective equipment (PPE) protocol to establish a reliable barrier between the researcher and the chemical.

Personal Protective Equipment (PPE) Protocol: Your Last Line of Defense

The selection of PPE should always be based on a thorough risk assessment of the specific procedures being performed. The following recommendations provide a baseline for handling 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine.

Eye and Face Protection: Shielding from Splashes and Vapors

At a minimum, chemical splash goggles are mandatory. For procedures with a higher risk of splashing, such as when handling larger quantities or working with solutions, a face shield should be worn in addition to goggles.[6]

Skin and Body Protection: Preventing Dermal Absorption
  • Gloves: Chemically resistant gloves are essential. The choice of glove material is critical. While specific permeation data for 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine is not available, for chlorinated aromatic compounds, Viton® or butyl rubber are often recommended.[6] Nitrile gloves may have a shorter breakthrough time with some chlorinated aromatics.[7] Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the compound.

  • Lab Coat: A clean, buttoned lab coat should be worn to protect street clothing and skin from contamination.

  • Apron/Coveralls: For tasks involving larger quantities or a significant risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[6]

Respiratory Protection: Minimizing Inhalation Exposure

All work with 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine, especially when in powdered form or when heating solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] If there is a potential for exposure above established occupational exposure limits, or if a fume hood is not available, appropriate respiratory protection as determined by a qualified safety professional is required.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure. The following workflow outlines the key steps for safe handling in a laboratory setting.

Workflow for Safe Handling:

  • Preparation:

    • Conduct a thorough risk assessment for the specific experiment.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

  • Handling:

    • Don the appropriate PPE as outlined in the previous section.

    • Handle the compound in a designated area within the fume hood.

    • Avoid eating or drinking in the laboratory.

    • Use appropriate tools (spatulas, scoops) to handle solids and avoid creating dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage:

    • Store 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine in a clearly labeled, tightly sealed container.[8]

    • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[8][9]

  • Decontamination:

    • Thoroughly decontaminate the work area after handling is complete.

    • Wash hands and any exposed skin thoroughly after removing PPE.[9][10]

Disposal Plan: Responsible Waste Management

All waste containing 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and other solid materials should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed hazardous waste container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container should then be disposed of in accordance with institutional guidelines.

Never dispose of this chemical down the drain, as it is expected to be toxic to aquatic life.[4][5]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[8][9] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

  • Spill:

    • Evacuate the immediate area.

    • Alert colleagues and the institutional safety office.

    • If the spill is small and you are trained and equipped to handle it, wear appropriate PPE and clean it up with an absorbent material.

    • For large spills, evacuate the area and contact emergency personnel.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine.

PPE_Selection_Workflow PPE Selection Workflow for 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine cluster_assessment Task Assessment cluster_ppe Required PPE start Start: Assess Task weighing Weighing Solid start->weighing solution_work Working with Solution start->solution_work large_scale Large Scale / High Splash Potential start->large_scale ppe_base Minimum PPE: - Chemical Splash Goggles - Lab Coat - Chemically Resistant Gloves  (e.g., Butyl Rubber, Viton®) weighing->ppe_base ppe_splash Enhanced PPE: - Add Face Shield solution_work->ppe_splash ppe_coverall Maximum PPE: - Add Chemical Resistant Apron/Coveralls large_scale->ppe_coverall fume_hood Perform Task in Chemical Fume Hood ppe_base->fume_hood All tasks must be performed in a chemical fume hood ppe_splash->fume_hood ppe_coverall->fume_hood

Caption: PPE selection workflow based on the task being performed.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds - Benchchem.
  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Hazardous Materials Compliance: OSHA Standards and Best Practices - Mancomm.
  • OSHA Hazard Communication Standard and OSHA Guidelines - CDC.
  • Aromatic Amines Hazcard Overview | PDF - Scribd.
  • Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications.
  • Personal Protective Equipment - OSHA.
  • Personal Protective Equipment (PPE) - CHEMM.
  • Personal Protective Equipment | US EPA.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • Safety Data Sheet - Cayman Chemical.
  • Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials.
  • TCI AMERICA - Spectrum Chemical.
  • Safety Data Sheet - BASF.
  • Substance Information - ECHA - European Union.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Safety Data Sheet - DC Fine Chemicals.
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals.
  • Substance Information - ECHA - European Union.
  • (S)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-... - Substance Information - ECHA - European Union. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWhTYMDGw9XsSodmlWsz8uIVBkQMIhoUz6D86vH5PaIfjppjWHUZgMYaaergnssivVXY6BQfgfDwvzkUGORQcq7hSDwoDn0eURqNEi1--0sRIlBJ9n6kq9hlS9pI1Mt1vepXjJfpgWT9YLHtwq61LiLWZ3Ydw_o4oAyr4fpHRNpdsBGw==
  • PBT assessment list - ECHA - European Union.
  • 4-tert-butylphenol - Substance Information - ECHA.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.